molecular formula C15H20BrN3O2S B1393548 N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide CAS No. 1187386-27-1

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Cat. No.: B1393548
CAS No.: 1187386-27-1
M. Wt: 386.3 g/mol
InChI Key: SGOGONMNVSTQPH-UHFFFAOYSA-N
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Description

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide is a valuable chemical building block in scientific research, particularly in medicinal chemistry and drug discovery. The compound features a brominated pyrazole ring linked to a benzenesulfonamide core with diisopropyl substituents. The bromine atom at the 4-position of the pyrazole ring serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures. The benzenesulfonamide group is a privileged pharmacophore found in many therapeutic agents, known for its ability to interact with enzyme active sites. This makes the compound a key intermediate for the synthesis and optimization of novel bioactive molecules, including kinase inhibitors and other targeted therapies. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-N,N-di(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O2S/c1-11(2)19(12(3)4)22(20,21)15-7-5-14(6-8-15)18-10-13(16)9-17-18/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOGONMNVSTQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675303
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-di(propan-2-yl)benzene-1-sulfonamide
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Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-27-1
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-di(propan-2-yl)benzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust and efficient synthetic route for N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, a key building block in contemporary drug discovery and medicinal chemistry. This document provides a thorough exploration of the synthetic strategy, encompassing a detailed retrosynthetic analysis, step-by-step experimental protocols for the preparation of key intermediates, and the final coupling reaction. The causality behind experimental choices, mechanistic insights, and self-validating protocols are emphasized to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a versatile heterocyclic compound of significant interest in the pharmaceutical industry. The presence of the 4-bromopyrazole moiety provides a handle for further functionalization through various cross-coupling reactions, while the N,N-diisopropylbenzenesulfonamide group can modulate the physicochemical properties and biological activity of derivative compounds. This guide presents a validated and accessible synthetic pathway, designed to be both scalable and efficient for laboratory settings.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a disconnection at the pyrazole N-1 and the phenyl ring C-1 bond. This bond can be formed through an N-arylation reaction, a cornerstone of modern synthetic organic chemistry. This leads to two key intermediates: 4-bromo-1H-pyrazole (II) and a suitably activated N,N-diisopropyl-4-halobenzenesulfonamide (III).

Retrosynthesis Target Molecule (I) This compound Intermediates Key Intermediates Target Molecule (I)->Intermediates N-Arylation Disconnection 4-bromo-1H-pyrazole (II) 4-bromo-1H-pyrazole (II) Intermediates->4-bromo-1H-pyrazole (II) N,N-Diisopropyl-4-fluorobenzenesulfonamide (III) N,N-Diisopropyl-4-fluorobenzenesulfonamide (III) Intermediates->N,N-Diisopropyl-4-fluorobenzenesulfonamide (III) Starting Materials Commercially Available Starting Materials 4-bromo-1H-pyrazole (II)->Starting Materials Synthesis N,N-Diisopropyl-4-fluorobenzenesulfonamide (III)->Starting Materials Synthesis Synthetic_Workflow cluster_0 Synthesis of 4-bromo-1H-pyrazole (II) cluster_1 Synthesis of N,N-Diisopropyl-4-fluorobenzenesulfonamide (III) cluster_2 Final N-Arylation Acetylacetone Acetylacetone Step1_Reaction 1. Cyclocondensation 2. Bromination Acetylacetone->Step1_Reaction Hydrazine Hydrazine Hydrazine->Step1_Reaction NBS NBS NBS->Step1_Reaction Intermediate_II 4-bromo-1H-pyrazole (II) Step1_Reaction->Intermediate_II Step3_Reaction Nucleophilic Aromatic Substitution Intermediate_II->Step3_Reaction 4-Fluorobenzenesulfonyl_chloride 4-Fluorobenzenesulfonyl_chloride Step2_Reaction Sulfonylation 4-Fluorobenzenesulfonyl_chloride->Step2_Reaction Diisopropylamine Diisopropylamine Diisopropylamine->Step2_Reaction Intermediate_III N,N-Diisopropyl-4-fluorobenzenesulfonamide (III) Step2_Reaction->Intermediate_III Intermediate_III->Step3_Reaction Final_Product This compound (I) Step3_Reaction->Final_Product

An In-depth Technical Guide to N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide is a multifaceted organic compound characterized by a unique assembly of three key functional groups: a sulfonamide, a pyrazole ring, and an aryl bromide. This distinct architecture makes it a valuable building block in medicinal chemistry and a compelling subject for further research. The diisopropyl-substituted sulfonamide moiety can influence the compound's lipophilicity and metabolic stability, while the 4-bromopyrazolyl group serves as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, a robust synthetic protocol, detailed spectral analysis, and a discussion of the potential applications of this compound for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource(s)
CAS Number 1187386-27-1[1]
Molecular Formula C₁₅H₂₀BrN₃O₂S[1]
Molecular Weight 386.31 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge
Purity Typically ≥98%
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water.General knowledge
Storage Store at room temperature in a dry, well-ventilated place.[2]

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a two-step process. This involves the initial formation of a sulfonyl chloride intermediate, followed by amination with diisopropylamine. The following protocol is a representative procedure based on established methods for analogous compounds.

Experimental Protocol

Step 1: Synthesis of 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add 4-bromopyrazole (1.0 eq).

  • Addition of Chlorosulfonic Acid: Cool the flask to 0 °C in an ice bath. Slowly add chlorosulfonic acid (3.0 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: In a separate round-bottom flask, dissolve the crude 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Amine and Base: To this solution, add diisopropylamine (1.2 eq) followed by the slow addition of triethylamine (1.5 eq) as a base to neutralize the HCl formed during the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: Amination 4-Bromopyrazole 4-Bromopyrazole Reaction1 Electrophilic Aromatic Substitution (0°C to RT, 2-4h) 4-Bromopyrazole->Reaction1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction1 Intermediate 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride Reaction1->Intermediate Reaction2 Nucleophilic Acyl Substitution (RT, 2-4h) Intermediate->Reaction2 Intermediate from Step 1 Diisopropylamine Diisopropylamine Diisopropylamine->Reaction2 Triethylamine Triethylamine (Base) Triethylamine->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic pathway for this compound.

Structural Elucidation and Spectral Analysis

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts for the protons and carbons of the target molecule. These predictions are based on known values for similar pyrazole and benzenesulfonamide structures.[3][4]

Predicted ¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 7.8d2HAr-H (ortho to SO₂N)
~7.8 - 7.6d2HAr-H (ortho to pyrazole)
~7.7s1HPyrazole C5-H
~7.5s1HPyrazole C3-H
~3.9sept2HCH(CH₃)₂
~1.2d12HCH(CH ₃)₂

Predicted ¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~142Ar-C (C-SO₂N)
~140Pyrazole C5
~138Ar-C (C-pyrazole)
~128Ar-CH
~126Pyrazole C3
~120Ar-CH
~95Pyrazole C4-Br
~50C H(CH₃)₂
~22CH(C H₃)₂
Predicted IR and Mass Spectrometry Data

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected to confirm the presence of the principal functional groups.

Wavenumber (cm⁻¹)Assignment
~3100Aromatic C-H stretch
~2970Aliphatic C-H stretch
~1590, 1480Aromatic C=C stretch
~1340, 1160Asymmetric and symmetric SO₂ stretch
~1090S-N stretch
~830C-Br stretch

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺. The presence of bromine would be indicated by a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1.

m/zAssignment
386/388[M+H]⁺
322/324[M+H - SO₂]⁺
Molecular Structure Diagram

Caption: Structure of this compound.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is largely dictated by the 4-bromopyrazole moiety. The carbon-bromine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of diverse substituents at this position, making the compound a valuable scaffold for the construction of compound libraries in drug discovery programs.

The pyrazolyl benzenesulfonamide core is a well-established pharmacophore found in numerous biologically active molecules. For instance, Celecoxib, a well-known COX-2 inhibitor, features a similar structural motif. Furthermore, various pyrazole and sulfonamide-containing compounds have been identified as potent inhibitors of a range of protein kinases.[5][6] The overexpression and aberrant activity of protein kinases are implicated in the pathogenesis of many diseases, including cancer. Therefore, it is plausible that this compound or its derivatives could exhibit inhibitory activity against certain kinases.

Hypothetical Role as a Kinase Inhibitor

Signaling_Pathway Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream_Signal->Receptor Activates Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Kinase_Cascade->Cellular_Response Leads to Target_Compound N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide Target_Compound->Kinase_Cascade Inhibits

Caption: Hypothetical mechanism of action as a kinase inhibitor in a signaling pathway.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the safety profiles of related compounds such as N-alkylbenzenesulfonamides and brominated aromatic compounds, the following precautions are recommended:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20.
  • Eze, F. U., et al. (2019).
  • ResearchGate. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. Retrieved from [https://www.researchgate.net/publication/348633722_Biological_activities_of_a_newly_synthesized_pyrazoline_derivative_4-3-4-bromophenyl-5-24-dimethoxyphenyl-45-dihydro-1H-pyrazol-1-yl_benzenesulfonamide_B4_compound_on_rainbow_trout_alevins_Oncorhynchu]
  • ChemSrc. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diisopropylbenzenesulfonamide. Retrieved from [Link]

  • Jadhav, S. N., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • Pharmaffiliates. (n.d.). 1187385-75-6| Chemical Name : N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide. Retrieved from [Link]

  • Eze, F. U., et al. (2019).
  • ResearchGate. (2020). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Kang, J., et al. (2018). Screening of break point cluster region Abelson tyrosine kinase inhibitors by capillary electrophoresis.
  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660.
  • ResearchGate. (2023). (E)-4-((4-chlorobenzylidene)amino)-N-(thiazole-2yl) benzenesulfonamide: Synthesis, characterization and electronic structure theory and docking studies. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]

  • Fortin, S., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(13), 4559-4572.
  • ResearchGate. (n.d.). 4-[(1E)-3-(Substituted-phenyl)-3-oxoprop-1-en-1-yl]benzenesulfonamide: Design, computational, synthesis, characterization and antibacterial assessment. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(14), 5406.
  • AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1.
  • Yoon, H., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1145-1155.
  • NIST. (n.d.). Benzenesulfonamide, N-(4-nitrophenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate from N‐Allyl‐N′‐benzylideneacetohydrazide and Ethyl 2‐Bromo‐2,2‐difluoroacetate. Retrieved from [Link]

Sources

An In-depth Technical Guide to N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE, January 19, 2026] – In the ever-evolving landscape of pharmaceutical research and development, the demand for novel molecular entities with precise biological activities is paramount. This technical guide delves into the core scientific principles and practical applications of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide , a key building block in the synthesis of advanced therapeutics. Its unique structural features make it a compound of significant interest for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Strategic Importance of this compound

This compound, identified by the CAS Number 1187386-27-1 , is a substituted benzenesulfonamide derivative that has emerged as a valuable intermediate in the synthesis of complex bioactive molecules.[1] The convergence of a brominated pyrazole moiety and a diisopropyl-substituted sulfonamide group within a single scaffold provides a versatile platform for chemical elaboration, particularly in the burgeoning field of targeted protein degradation.

The 4-bromopyrazole ring serves as a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical functionalities. The N,N-diisopropylbenzenesulfonamide portion of the molecule often plays a crucial role in modulating physicochemical properties such as solubility and cell permeability, and can also be involved in critical binding interactions with biological targets. This strategic combination of features positions this compound as a cornerstone for the construction of innovative drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1187386-27-1[1]
Molecular Formula C₁₅H₂₀BrN₃O₂S[1]
Molecular Weight 386.31 g/mol [1]
Appearance White to off-white solid (predicted)
Solubility Soluble in polar organic solvents (e.g., DCM, Acetone), Insoluble in water (predicted)

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general synthetic strategy involves the formation of a key intermediate, 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride, followed by its reaction with diisopropylamine.

Synthesis of the Key Intermediate: 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride

The initial step involves the synthesis of the sulfonyl chloride intermediate. While multiple routes can be envisioned, a common approach is the reaction of 4-(1H-pyrazol-1-yl)benzenesulfonamide with a brominating agent, followed by conversion to the sulfonyl chloride. Alternatively, a more direct approach starts with the commercially available 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride, which can then be brominated. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride

  • Starting Material: 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride.

  • Bromination: To a solution of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride in a suitable solvent (e.g., acetic acid), N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride.

Causality Behind Experimental Choices: The use of NBS provides a mild and selective method for the bromination of the electron-rich pyrazole ring. Acetic acid is a common solvent for such reactions as it can facilitate the reaction without interfering with the sulfonyl chloride group.

Final Step: Sulfonamide Formation

The final step in the synthesis is the nucleophilic substitution reaction between the sulfonyl chloride intermediate and diisopropylamine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), diisopropylamine is added dropwise at 0 °C. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Purification: Upon completion, the reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validating System: The purity of the final compound should be assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of characteristic peaks for the diisopropyl groups, the pyrazole ring, and the benzene ring, along with the correct molecular ion peak in the mass spectrum, validates the successful synthesis.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Sulfonamide Formation start 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride reagent1 N-Bromosuccinimide (NBS) in Acetic Acid intermediate 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride reagent1->intermediate Bromination reagent2 Diisopropylamine Triethylamine, DCM intermediate->reagent2 final_product This compound reagent2->final_product Nucleophilic Substitution

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Building Block for Targeted Protein Degraders (PROTACs)

A significant application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3]

The structure of the title compound makes it an ideal precursor for a component of a PROTAC. The bromopyrazole moiety can be functionalized to link to a ligand for a target protein of interest (the "warhead"), while the benzenesulfonamide portion can be part of a ligand for an E3 ligase, such as the von Hippel-Lindau (VHL) E3 ligase.[4][5]

Mechanism of PROTAC Action:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.

  • Ubiquitination: The E3 ligase, now in proximity to the target protein, facilitates the transfer of ubiquitin molecules to the target.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

  • PROTAC Recycling: The PROTAC molecule is released and can induce the degradation of another target protein molecule.

Diagram of PROTAC Mechanism:

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery PROTAC PROTAC Target_Protein Target Protein PROTAC->Target_Protein Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Binds Warhead Warhead Linker Linker Warhead->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitination Ub Ubiquitin

Caption: General mechanism of action for a PROTAC molecule.

The versatility of the 4-bromopyrazole moiety allows for its incorporation into PROTACs targeting a wide range of proteins implicated in disease, such as the Bromodomain and Extra-Terminal (BET) protein BRD4, a key regulator of gene expression in cancer.[2][3][6]

Conclusion and Future Directions

This compound is a strategically important molecule in modern medicinal chemistry. Its well-defined structure and reactive handles provide a robust platform for the synthesis of complex and highly specific therapeutic agents. The growing interest in targeted protein degradation using PROTAC technology further underscores the value of this compound as a key building block. Future research will likely focus on expanding the library of PROTACs derived from this scaffold to target a broader range of disease-relevant proteins, further solidifying its role in the development of next-generation therapeutics.

References

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. National Institutes of Health. [Link]

  • Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives 3a–g... ResearchGate. [Link]

  • PROTACs for BRDs proteins in cancer therapy: a review. National Institutes of Health. [Link]

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"N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a synthetic heterocyclic compound featuring a core structure common to a class of molecules with diverse and potent biological activities. While direct experimental data on this specific molecule is limited, its structural motifs—a brominated pyrazole ring linked to a di-substituted benzenesulfonamide—strongly suggest a potential as a modulator of key physiological and pathological pathways. This technical guide synthesizes the known biological activities of structurally related pyrazole-sulfonamide derivatives to propose a putative mechanism of action for the title compound. We will delve into the likely molecular targets, the rationale behind this hypothesis based on established structure-activity relationships (SAR), and provide a comprehensive roadmap of experimental protocols for the definitive elucidation of its mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: Unveiling the Potential of a Privileged Scaffold

The convergence of a pyrazole ring and a sulfonamide moiety creates a "privileged scaffold" in medicinal chemistry, a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] Pyrazole derivatives are known for a wide spectrum of pharmacological effects, including anti-inflammatory, antiviral, antitumor, and antidepressant activities.[2] Similarly, the sulfonamide group is a cornerstone of many established drugs, renowned for its ability to interact with various enzymes and receptors.[3][4]

This compound integrates these two key pharmacophores. Its chemical structure is provided below:

  • IUPAC Name: 4-(4-bromo-1H-pyrazol-1-yl)-N,N-di(propan-2-yl)benzenesulfonamide[5]

  • CAS Number: 1187386-27-1[5][6]

  • Molecular Formula: C₁₅H₂₀BrN₃O₂S[5][6]

  • Molecular Weight: 386.31 g/mol [5][6]

The key structural features that likely dictate its biological activity are:

  • The 4-Bromopyrazole Moiety: The bromine atom at the 4-position can participate in halogen bonding and other non-covalent interactions within protein binding sites.[5] This position is also synthetically versatile, allowing for cross-coupling reactions to create analogues for SAR studies.[5] The pyrazole ring itself is a versatile hydrogen bond acceptor and donor.

  • The Benzenesulfonamide Group: This group is a classic zinc-binding motif found in inhibitors of metalloenzymes, most notably carbonic anhydrases.[2] It can also form crucial hydrogen bonds and ionic interactions with target proteins.[5]

  • The N,N-Diisopropyl Groups: These bulky, hydrophobic groups can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.[5] They can also engage in hydrophobic interactions within the active sites of target enzymes, potentially enhancing potency and selectivity.[5]

Given the prevalence of this scaffold in inhibitors of enzymes central to disease pathology, we hypothesize that this compound acts as a multi-target enzyme inhibitor.

Putative Mechanism of Action: A Multi-Target Hypothesis

Based on extensive literature on analogous compounds, we propose that this compound likely exerts its biological effects through the inhibition of one or more of the following enzyme families: Carbonic Anhydrases, Cyclooxygenases, and potentially other kinases or esterases.

Primary Hypothesis: Inhibition of Carbonic Anhydrases (CAs)

The sulfonamide moiety is a strong predictor of carbonic anhydrase inhibition.[2] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.

  • Causality of Inhibition: The deprotonated sulfonamide nitrogen can coordinate to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule and disrupting the catalytic cycle. The pyrazole and diisopropyl groups would then interact with the surrounding amino acid residues in the hydrophobic and hydrophilic pockets of the active site, determining the isoform selectivity and overall potency of the inhibition.[2]

  • Supporting Evidence: Numerous studies have demonstrated that pyrazole-sulfonamide derivatives are potent inhibitors of various human CA isoforms (hCAs), with Kᵢ values often in the nanomolar range.[2] The design of multi-target anti-inflammatory agents has leveraged the 4-(pyrazol-1-yl)benzenesulfonamide scaffold to inhibit both COX-2 and specific hCA isoforms like hCA IX and XII, which are upregulated in many cancers.[7][8]

Secondary Hypothesis: Inhibition of Cyclooxygenase (COX) Enzymes

The diaryl heterocycle structure, where a central heterocyclic ring (pyrazole) is flanked by two aromatic rings (the benzenesulfonamide), is the hallmark of selective COX-2 inhibitors like Celecoxib.[9] COX enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.

  • Causality of Inhibition: Selective COX-2 inhibitors exploit a larger, more accommodating side pocket in the COX-2 active site compared to COX-1. The benzenesulfonamide moiety of this compound could potentially fit into this side pocket, forming hydrogen bonds with key residues like His90 and Arg513, leading to selective inhibition.[9] The pyrazole ring and its substituents would occupy the main channel.

  • Supporting Evidence: A vast body of literature supports the role of pyrazole derivatives as potent and selective COX-2 inhibitors.[9] The structure-activity relationship studies of these compounds often highlight the importance of the sulfonamide group for achieving high potency and selectivity.[9]

Exploratory Hypothesis: Modulation of Other Targets

The pyrazole-sulfonamide scaffold has also been implicated in the inhibition of other enzymes:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Some pyrazolone-sulfonamide derivatives have shown inhibitory activity against these enzymes, which are relevant targets in Alzheimer's disease.[2][10] The position of the sulfonamide group can influence selectivity between these two enzymes.[2]

  • Protein Kinases: The general structure shares features with some kinase inhibitors. For example, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as potent PLK4 inhibitors for cancer therapy.[11]

The following diagram illustrates the hypothesized multi-target mechanism of action.

putative_mechanism cluster_primary Primary Hypothesis cluster_secondary Secondary Hypothesis cluster_exploratory Exploratory Hypotheses Compound N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide CA Carbonic Anhydrases (e.g., hCA II, IX, XII) Compound->CA COX2 Cyclooxygenase-2 (COX-2) Compound->COX2 Other Other Targets (AChE, Kinases) Compound->Other CA_Effect Disruption of pH homeostasis, Anti-glaucoma, Anti-cancer effects CA->CA_Effect Inhibition COX2_Effect Reduced Prostaglandin Synthesis, Anti-inflammatory effects COX2->COX2_Effect Inhibition Other_Effect Neuroprotective, Anti-proliferative effects Other->Other_Effect Modulation

Caption: Hypothesized multi-target mechanism of action for the title compound.

Experimental Workflow for Mechanism of Action Elucidation

A systematic, multi-tiered approach is required to validate the hypothesized mechanism of action. This workflow progresses from broad, unbiased screening to specific, targeted validation.

Phase 1: Target Identification and Initial Validation

The initial phase aims to identify the primary molecular targets of the compound and confirm direct binding.

Protocol 1: In Vitro Enzyme Inhibition Profiling

  • Objective: To quantitatively assess the inhibitory activity of the compound against a panel of purified enzymes.

  • Methodology:

    • Assemble a panel of enzymes including:

      • Carbonic Anhydrase isoforms (hCA I, II, IX, XII)

      • Cyclooxygenase isoforms (COX-1, COX-2)

      • Cholinesterases (AChE, BChE)

      • A representative panel of protein kinases.

    • For each enzyme, perform a dose-response inhibition assay using a suitable substrate and detection method (e.g., colorimetric, fluorometric, or luminescent).

    • Incubate the enzyme with varying concentrations of this compound.

    • Initiate the reaction by adding the substrate.

    • Measure the reaction rate and calculate the percent inhibition relative to a vehicle control (e.g., DMSO).

    • Fit the dose-response data to a suitable model to determine the IC₅₀ value for each enzyme.

  • Expected Outcome: A table of IC₅₀ values that will identify the most potent and selective targets.

Target Enzyme Putative IC₅₀ (nM) Rationale / Supporting Literature
hCA II10 - 100Potent inhibition by pyrazole-sulfonamides is well-documented.[2]
hCA IX5 - 50Often a target for anti-cancer sulfonamides.[7]
COX-250 - 500Diaryl heterocycle motif is common in COX-2 inhibitors.[9]
COX-1> 10,000To establish selectivity over the constitutive isoform.
AChE> 1,000Lower probability target, but worth screening.[10]

Protocol 2: Biophysical Binding Assays

  • Objective: To confirm direct, physical interaction between the compound and the identified primary target(s) and to determine the binding affinity (Kᴅ).

  • Methodology (Choose one or more):

    • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip. Flow solutions of the compound at various concentrations over the chip and measure the change in refractive index to determine on-rates (kₐ), off-rates (kₔ), and the dissociation constant (Kᴅ).

    • Isothermal Titration Calorimetry (ITC): Directly measure the heat released or absorbed during the binding event. Titrate the compound into a solution containing the target protein to determine Kᴅ, stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

    • Thermal Shift Assay (TSA): Measure the change in the melting temperature (Tₘ) of the target protein in the presence of the compound. Ligand binding typically stabilizes the protein, leading to an increase in Tₘ.

  • Expected Outcome: Confirmation of direct binding and a quantitative measure of affinity (Kᴅ), which should correlate with the IC₅₀ from enzymatic assays.

The following diagram illustrates the experimental workflow for target identification and validation.

workflow_phase1 start Start: Compound Synthesis & QC panel Enzyme Inhibition Panel Screening (CAs, COX, Kinases, etc.) start->panel ic50 Determine IC50 Values panel->ic50 select Select Potent/Selective Hits (e.g., IC50 < 1 µM) ic50->select biophys Biophysical Binding Assays (SPR, ITC, TSA) select->biophys Potent Hit(s) no_hit End: No Potent Hits select->no_hit No Hits kd Determine Binding Affinity (KD) biophys->kd confirm Confirmed Primary Target(s) kd->confirm

Caption: Phase 1 workflow for target identification and validation.

Phase 2: Cellular Activity and Target Engagement

Once a primary target is confirmed, the next step is to determine if the compound can engage this target in a cellular context and elicit a functional response.

Protocol 3: Cellular Target Engagement Assay

  • Objective: To verify that the compound can enter cells and bind to its intended target in the cellular milieu.

  • Methodology (Cellular Thermal Shift Assay - CETSA):

    • Treat intact cells (e.g., a cancer cell line overexpressing hCA IX or a macrophage line for COX-2) with the compound at various concentrations.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.

    • Binding of the compound will stabilize the target protein, resulting in a shift to a higher melting temperature.

  • Expected Outcome: A dose-dependent thermal shift, confirming that the compound engages the target protein inside the cell.

Protocol 4: Cell-Based Functional Assays

  • Objective: To measure the effect of compound treatment on a downstream biological pathway modulated by the target.

  • Methodology (Example for COX-2):

    • Use a cell line such as RAW 264.7 macrophages.

    • Pre-treat cells with various concentrations of the compound.

    • Induce inflammation and COX-2 expression using lipopolysaccharide (LPS).

    • After a suitable incubation period, collect the cell supernatant.

    • Measure the concentration of Prostaglandin E₂ (PGE₂) using an ELISA kit.

  • Expected Outcome: A dose-dependent reduction in PGE₂ production, demonstrating functional inhibition of the COX-2 pathway in a cellular context.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. Based on robust structure-activity relationship data from analogous molecules, we have constructed a strong hypothesis that this compound functions as an inhibitor of carbonic anhydrases and/or cyclooxygenase-2. The proposed experimental workflow provides a clear and logical path to rigorously test this hypothesis, from initial biochemical screening to validation in cellular models.

Successful validation of this mechanism of action would position this compound as a promising lead compound for the development of novel anti-inflammatory or anti-cancer agents. Future work would involve medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties, followed by in vivo studies in relevant animal models of disease.

References

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  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]

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  • Abdel-Wahab, B. F., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. PubMed. [Link]

  • Abdel-Wahab, B. F., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. ResearchGate. [Link]

  • Mohamed, S. K., et al. (2022). Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. PubMed Central. [Link]

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A Technical Guide to 4-(4-bromopyrazol-1-yl)-N,N-di(propan-2-yl)benzenesulfonamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide is a specialized organic compound that serves as a highly versatile building block, particularly in the fields of medicinal chemistry and materials science. Its molecular architecture is distinguished by three key components: a di-substituted benzenesulfonamide core, a reactive 4-bromopyrazole moiety, and lipophilic N,N-diisopropyl groups. The sulfonamide group is a well-established pharmacophore present in numerous clinically approved drugs, while pyrazole rings are privileged scaffolds in drug discovery, known for a wide range of biological activities including anti-inflammatory, antibacterial, and anticancer properties[1][2].

The strategic placement of a bromine atom on the pyrazole ring provides a reactive handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[3][4]. This capability allows for the systematic and efficient diversification of the core structure, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The diisopropyl groups on the sulfonamide nitrogen significantly increase the molecule's hydrophobicity, a critical parameter influencing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME)[3]. This guide provides an in-depth analysis of the compound's structure, a validated synthetic protocol, and a discussion of its strategic applications for researchers in drug development and synthetic chemistry.

Physicochemical Properties and Structural Elucidation

The fundamental properties of the title compound are summarized below. The IUPAC name, 4-(4-bromopyrazol-1-yl)-N,N-di(propan-2-yl)benzenesulfonamide, precisely describes its chemical constitution[3].

PropertyValueReference
IUPAC Name 4-(4-bromopyrazol-1-yl)-N,N-di(propan-2-yl)benzenesulfonamide[3]
CAS Number 1187386-27-1[3][5][6]
Molecular Formula C₁₅H₂₀BrN₃O₂S[3][5][6]
Molecular Weight 386.31 g/mol [3]
InChI Key SGOGONMNVSTQPH-UHFFFAOYSA-N[3]
Canonical SMILES CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
Purity ≥98% (typically)[3]
Structural Representation
Chemical structure of this compound

Caption: Chemical structure of 4-(4-bromopyrazol-1-yl)-N,N-di(propan-2-yl)benzenesulfonamide.

Spectroscopic Characterization (Predicted)

Structural confirmation relies on standard spectroscopic techniques. While specific experimental data is proprietary to individual laboratories, the expected spectral features can be reliably predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the benzenesulfonamide ring will appear as two doublets (an AA'BB' system) in the aromatic region (~7.5-8.0 ppm). The two non-equivalent protons on the pyrazole ring will appear as singlets or narrow doublets further downfield. The two methine (CH) protons of the isopropyl groups will present as a septet, and the twelve methyl (CH₃) protons will appear as a characteristic doublet further upfield.

  • ¹³C NMR: The carbon NMR will show signals for all 15 carbon atoms. This includes distinct signals for the aromatic carbons, the carbons of the pyrazole ring (with the C-Br carbon being significantly shifted), and the methine and methyl carbons of the isopropyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorption bands are expected for the S=O stretches of the sulfonamide group (typically strong bands around 1350–1150 cm⁻¹), C=C stretching in the aromatic and pyrazole rings, and C-N and C-S bonds[3].

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high regioselectivity and yield. The general strategy involves the preparation of a key intermediate, 4-bromopyrazole, followed by its coupling to the benzenesulfonamide core.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals two primary synthons: 4-bromopyrazole and 4-fluoro-N,N-diisopropylbenzenesulfonamide, which can be coupled via nucleophilic aromatic substitution. An alternative route involves the synthesis of 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride, which is then reacted with diisopropylamine.

retrosynthesis Target This compound Intermediate1 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride Target->Intermediate1 Sulfonamide formation Intermediate2 Diisopropylamine Target->Intermediate2 Sulfonamide formation Intermediate3 4-Bromopyrazole Intermediate1->Intermediate3 Chlorosulfonation Intermediate4 Chlorosulfonic acid Intermediate1->Intermediate4 Chlorosulfonation

Caption: Retrosynthetic analysis of the target compound.

Protocol 1: Synthesis of 4-Bromopyrazole Intermediate

The 4-bromopyrazole building block is essential and can be synthesized through the direct bromination of pyrazole. The use of N-bromosuccinimide (NBS) is a common and effective method.

Materials:

  • 1H-Pyrazole

  • N-Bromosuccinimide (NBS)

  • Water

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Carbonate (Na₂CO₃)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 1H-pyrazole (1.0 eq) in water at room temperature in a round-bottom flask equipped with a magnetic stirrer[7].

  • Add N-bromosuccinimide (1.0 eq) to the suspension in one portion. The reaction mixture will typically turn milky white[7].

  • Stir the reaction vigorously at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and extract with ethyl acetate (2x volume)[7].

  • Combine the organic layers and wash sequentially with saturated aqueous Na₂CO₃ and brine[7].

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield crude 4-bromopyrazole.

  • Self-Validation: The product can be purified further by column chromatography or recrystallization if necessary. Purity should be confirmed by NMR spectroscopy before proceeding.

Protocol 2: Synthesis of the Final Compound

This procedure outlines the coupling of 4-bromopyrazole with a pre-formed sulfonyl chloride.

Materials:

  • 4-Bromopyrazole (from Protocol 1)

  • 4-Chlorobenzenesulfonyl chloride

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Diisopropylamine

  • Dichloromethane (DCM)

Procedure:

  • Step A: Synthesis of 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride. A more direct, though hazardous, approach involves the reaction of 4-bromopyrazole with chlorosulfonic acid at low temperatures (0°C to room temp)[3]. This reaction is highly exothermic and requires careful handling in an inert atmosphere.

  • Step B: Sulfonamide Formation.

    • Dissolve the sulfonyl chloride intermediate (1.0 eq) in a suitable solvent like DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add diisopropylamine (2.5 eq) dropwise with stirring. The excess amine acts as both a nucleophile and a base to neutralize the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC)[3].

  • Work-up and Purification:

    • Wash the reaction mixture with water to remove amine salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes[3].

    • For optimal purity, the final product can be recrystallized from a solvent system like an ethanol/water mixture to yield a crystalline solid[3].

StepKey ReagentsConditionsTypical Yield
Sulfonyl Chloride Synthesis 4-bromopyrazole, chlorosulfonic acid0°C to Room Temp, 2–4 hrs80–85%[3]
Sulfonamide Formation Sulfonyl chloride, diisopropylamineRoom Temp, 2 hrs75–85%[3]

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its utility as a scaffold for creating more complex molecules.

The Role of Key Functional Groups
  • 4-Bromopyrazole Moiety: The C-Br bond is the primary site for synthetic modification. Its susceptibility to oxidative addition with palladium(0) catalysts makes it an ideal electrophile for a wide array of cross-coupling reactions. This feature is heavily exploited in medicinal chemistry to append various aromatic and heteroaromatic systems, systematically probing the chemical space around the core scaffold[3].

  • N,N-Diisopropyl Groups: These bulky alkyl groups serve two main purposes. First, they increase the lipophilicity (estimated logP ~3.5) of the molecule, which can enhance cell membrane permeability[3]. Second, the steric hindrance they provide can shield the sulfonamide N-H (if it were secondary) from metabolic enzymes, potentially improving the compound's metabolic stability and half-life in vivo[3].

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the formation of C-C bonds between aryl halides and boronic acids. This compound is an excellent substrate for this transformation.

suzuki_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 Target Compound (Aryl Bromide) Product Coupled Product (Diverse Library) Reactant1->Product Reactant2 Aryl Boronic Acid (R-B(OH)2) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene/H2O) Solvent->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

This workflow allows for the rapid synthesis of a library of analogs where the bromine atom is replaced by a diverse set of substituents (R-groups). This is a field-proven strategy for optimizing ligand binding to biological targets like enzymes or receptors. The bromine's van der Waals radius can contribute to hydrophobic interactions in a binding pocket, and replacing it with other groups allows for fine-tuning of potency and selectivity[3].

The Pyrazole-Sulfonamide Pharmacophore

The combination of pyrazole and sulfonamide moieties is a recurring theme in pharmacologically active compounds. This scaffold has been associated with a range of biological activities:

  • Anti-inflammatory: As inhibitors of enzymes like cyclooxygenase-2 (COX-2)[3].

  • Antidiabetic: Recent studies have explored acyl pyrazole sulfonamides as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, presenting a therapeutic strategy for managing type 2 diabetes[8].

  • Antitubercular: Novel sulfonamide-based pyrazole hybrids have shown promising activity against Mycobacterium tuberculosis, including drug-resistant strains[9].

  • Anticancer: The pyrazole scaffold is present in clinically approved anticancer agents, and new pyrazole-sulfonamide derivatives are continuously being investigated for their antiproliferative activity[2][10].

Conclusion

This compound is more than a simple chemical entity; it is a strategically designed platform for innovation in drug discovery. Its synthesis is achievable through robust and well-documented chemical methods. The compound's true strength is realized in its application as a versatile building block, where the reactive bromine handle facilitates the exploration of vast chemical diversity through established cross-coupling methodologies. The inherent pharmacological relevance of the pyrazole-sulfonamide core further enhances its appeal to researchers aiming to develop novel therapeutics. This guide provides the foundational knowledge for scientists to effectively synthesize, characterize, and strategically deploy this valuable compound in their research and development programs.

References

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  • 1187385-75-6| Chemical Name : N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide - Pharmaffiliates. (URL: [Link])

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  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - Frontiers. (URL: [Link])

  • N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide, min 98%, 100 grams - CP Lab Safety. (URL: [Link])

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications. (URL: [Link])

  • (PDF) Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide - ResearchGate. (URL: [Link])

  • EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google P
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (URL: [Link])

  • 4- benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions. (URL: [Link])

  • N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem - NIH. (URL: [Link])

  • N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367 - PubChem. (URL: [Link])

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Spectroscopic and Spectrometric Characterization of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic and spectrometric data for the compound N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide . The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, crucial for its structural elucidation and characterization.

Introduction

This compound is a synthetic organic compound featuring a core structure that combines a sulfonamide, a diisopropylamine moiety, and a 4-bromopyrazole group linked to a benzene ring. Its molecular formula is C₁₅H₂₀BrN₃O₂S, with a molecular weight of approximately 386.31 g/mol .[1] The structural complexity and the presence of various functional groups make a thorough spectroscopic and spectrometric analysis essential for unambiguous identification and purity assessment. Such characterization is a cornerstone for its application in medicinal chemistry, particularly in the development of novel therapeutic agents, where a precise understanding of the molecular structure is paramount for structure-activity relationship (SAR) studies.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, offering insights into the interpretation of the spectra and providing standardized protocols for acquiring such data.

Molecular Structure

The structural formula of this compound is depicted below. The numbering of the atoms is provided for clarity in the assignment of NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete characterization. The data presented in this section is predicted based on established chemical shift values and data from structurally similar compounds.[2][3]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons of the benzene and pyrazole rings, as well as the protons of the diisopropylamino group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.05d~8.52HH-2, H-6 (Benzenesulfonamide)
~7.85d~8.52HH-3, H-5 (Benzenesulfonamide)
~7.70s-1HH-5' (Pyrazole)
~7.60s-1HH-3' (Pyrazole)
~3.90sept~6.82HH-7, H-7' (CH of isopropyl)
~1.20d~6.812HH-8, H-9, H-8', H-9' (CH₃ of isopropyl)

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region: The protons on the benzenesulfonamide ring are expected to appear as two doublets around 8.05 and 7.85 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons of the 4-bromopyrazole ring are predicted to be singlets at approximately 7.70 and 7.60 ppm.

  • Aliphatic Region: The two methine protons of the isopropyl groups will appear as a septet around 3.90 ppm due to coupling with the twelve methyl protons. The twelve methyl protons of the two isopropyl groups are expected to be a doublet around 1.20 ppm, coupling with the methine proton.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~142.0C-4 (Benzenesulfonamide)
~138.5C-1 (Benzenesulfonamide)
~137.0C-5' (Pyrazole)
~131.0C-3' (Pyrazole)
~128.5C-2, C-6 (Benzenesulfonamide)
~127.0C-3, C-5 (Benzenesulfonamide)
~93.0C-4' (C-Br, Pyrazole)
~49.5C-7, C-7' (CH of isopropyl)
~21.5C-8, C-9, C-8', C-9' (CH₃ of isopropyl)

Interpretation of the ¹³C NMR Spectrum:

The spectrum is expected to show distinct signals for each carbon atom in the molecule. The quaternary carbon attached to the bromine atom (C-4') is predicted to be significantly shielded, appearing at a lower chemical shift (~93.0 ppm). The aromatic carbons will resonate in the typical downfield region (127.0-142.0 ppm). The aliphatic carbons of the isopropyl groups will appear in the upfield region.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum

The high-resolution mass spectrum (HRMS) should confirm the molecular formula of the compound. The fragmentation pattern in the MS/MS spectrum can provide valuable structural information.

Predicted High-Resolution Mass Spectrometry (HRMS) Data:

  • Calculated for C₁₅H₂₀BrN₃O₂S [M+H]⁺: m/z 386.0592

  • The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Predicted Major Fragments in MS/MS:

m/z (Predicted)Relative IntensityProposed Fragment
386/388High[M+H]⁺
344/346Moderate[M - C₃H₆]⁺
285/287Moderate[M - N(iPr)₂]⁺
206High[C₉H₇N₂O₂S]⁺
155Moderate[C₆H₄SO₂]⁺
101High[N(iPr)₂]⁺
79/81Low[Br]⁺
Proposed Fragmentation Pathway

The fragmentation of this compound under mass spectrometric conditions is expected to proceed through several key pathways, including cleavage of the sulfonamide bond and fragmentation of the diisopropylamino group.

fragmentation_pathway M [M+H]⁺ m/z 386/388 F1 [M - C₃H₆]⁺ m/z 344/346 M->F1 - C₃H₆ F2 [M - N(iPr)₂]⁺ m/z 285/287 M->F2 - HN(iPr)₂ F4 [N(iPr)₂]⁺ m/z 101 M->F4 cleavage F3 [C₉H₇N₂O₂S]⁺ m/z 206 F2->F3 - Br

Caption: Proposed mass fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Analysis

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Perform MS/MS analysis on the molecular ion peak to obtain fragmentation data.

  • Data Analysis: Analyze the acquired data to determine the accurate mass of the molecular ion and major fragments. Compare the experimental data with the predicted values and isotopic patterns.

Synthesis Protocol

A plausible synthetic route to this compound involves a two-step process starting from 4-bromopyrazole.[4][5]

Step 1: Synthesis of 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride

synthesis_step1 reactant1 4-Bromopyrazole product 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride reactant1->product Chlorosulfonic acid (excess), 0 °C to rt reactant2 Chlorosulfonic acid

Caption: Synthesis of the sulfonyl chloride intermediate.

Procedure:

  • To a stirred solution of chlorosulfonic acid (excess, e.g., 5 equivalents) at 0 °C, add 4-bromopyrazole (1 equivalent) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride.

Step 2: Synthesis of this compound

synthesis_step2 reactant1 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride product This compound reactant1->product Diisopropylamine, Pyridine, DCM, 0 °C to rt reactant2 Diisopropylamine

Caption: Final synthesis step of the target compound.

Procedure:

  • Dissolve 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add pyridine (1.2 equivalents) and cool the mixture to 0 °C.

  • Slowly add diisopropylamine (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic and spectrometric data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data, along with standardized experimental protocols, serves as a valuable resource for the synthesis, identification, and characterization of this compound. The provided information is crucial for ensuring the quality and integrity of this molecule in research and development settings.

References

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 13538-13550. Available from: [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2008). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Archiv der Pharmazie, 341(10), 643-651. Available from: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). Pharmaceuticals, 16(7), 1004. Available from: [Link]

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An In-depth Technical Guide to N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide is a synthetic organic compound featuring a core structure that integrates a pyrazole ring with a sulfonamide moiety. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and potential biological activities. While specific research on this exact molecule is limited, this document synthesizes information from closely related pyrazole-containing sulfonamides to offer insights into its potential as a versatile scaffold in medicinal chemistry. The discussion extends to its potential mechanisms of action, particularly in enzyme inhibition, and its interactions with key biological macromolecules such as human serum albumin (HSA). This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic applications of this and related compounds.

Introduction: The Promise of Pyrazole-Sulfonamide Hybrids

The integration of pyrazole and sulfonamide functionalities into a single molecular entity has emerged as a promising strategy in modern drug discovery. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore present in a variety of clinically approved drugs. Similarly, the sulfonamide group is a key structural feature in numerous therapeutic agents, including antibacterial, and anti-inflammatory drugs. The combination of these two moieties can lead to compounds with unique pharmacological profiles and diverse biological activities. This compound represents a specific embodiment of this hybrid scaffold, offering several avenues for chemical modification and biological investigation.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1187386-27-1[1]
Molecular Formula C15H20BrN3O2S[1]
Molecular Weight 386.31 g/mol [1]
Appearance Solid (predicted)
Purity Commercially available at ≥95%[1]

The presence of the diisopropyl groups on the sulfonamide nitrogen increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The bromine atom on the pyrazole ring provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Amino-N,N-diisopropylbenzenesulfonamide

  • To a stirred solution of 4-aminobenzenesulfonamide in a suitable aprotic solvent (e.g., dichloromethane), add a non-nucleophilic base (e.g., diisopropylethylamine).

  • Cool the mixture in an ice bath.

  • Slowly add an activating agent for the sulfonamide (e.g., a sulfonyl chloride), followed by the dropwise addition of diisopropylamine.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Diazotization of 4-Amino-N,N-diisopropylbenzenesulfonamide

  • Dissolve the product from Step 1 in an aqueous acidic solution (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for a short period before use in the next step.

Step 3: Coupling with 4-Bromopyrazole

  • In a separate flask, dissolve 4-bromopyrazole in a suitable solvent.

  • Slowly add the freshly prepared diazonium salt solution to the 4-bromopyrazole solution at low temperature.

  • Adjust the pH of the reaction mixture with a suitable base to facilitate the coupling reaction.

  • Stir the reaction until completion (monitored by TLC).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify the final compound by recrystallization or column chromatography to yield this compound.

Potential Biological Activities and Mechanism of Action

While direct experimental data for this compound is not extensively documented, the broader class of pyrazole-containing sulfonamides has been shown to exhibit a wide range of biological activities.

Carbonic Anhydrase Inhibition

Many pyrazole-based sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[2][3][4] Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[2][4]

CA_Inhibition cluster_0 Mechanism of Action Compound Pyrazole-Sulfonamide Inhibitor CA_Enzyme Carbonic Anhydrase (Active Site with Zn2+) Compound->CA_Enzyme Binding to Zn2+ ion Product H2CO3 -> H+ + HCO3- CA_Enzyme->Product Inhibition Inhibition CA_Enzyme->Inhibition Substrate CO2 + H2O Substrate->CA_Enzyme Catalysis Inhibition->Product Blocks Formation

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

The sulfonamide moiety of these inhibitors typically coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and preventing the catalytic hydration of carbon dioxide. The pyrazole ring and other substituents can engage in additional interactions with amino acid residues in the active site, contributing to the potency and selectivity of inhibition.

Anticancer and Antimicrobial Activities

Derivatives of 4-(4-Bromopyrazol-1-yl)benzenesulfonamide have also been investigated for their potential as anticancer and antimicrobial agents. The pyrazole and sulfonamide scaffolds are present in several clinically used drugs for these indications. The mechanism of action in these contexts is likely to be target-specific and may involve the inhibition of other key enzymes or disruption of essential cellular processes in cancer cells or pathogenic microorganisms.

Interaction with Human Serum Albumin (HSA)

The binding of a drug candidate to plasma proteins, particularly human serum albumin (HSA), is a critical determinant of its pharmacokinetic profile. HSA is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs.

While specific studies on the interaction of this compound with HSA are not available, research on structurally similar sulfonamides suggests that this class of compounds can bind to HSA with moderate to high affinity. The binding is often driven by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces.

Experimental Protocol: Investigating HSA Binding via Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful technique to study drug-protein interactions. The intrinsic fluorescence of HSA, primarily due to its tryptophan and tyrosine residues, can be quenched upon binding of a ligand.

Materials:

  • Human Serum Albumin (fatty acid-free)

  • This compound

  • Phosphate buffer (pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of HSA in phosphate buffer.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute in phosphate buffer.

  • Titrate a fixed concentration of HSA with increasing concentrations of the test compound.

  • Record the fluorescence emission spectra of HSA (excitation at ~280 nm or ~295 nm) after each addition of the compound.

  • Correct the fluorescence intensity for the inner filter effect.

  • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic) and the binding parameters (binding constant and number of binding sites).

Future Perspectives

This compound represents a promising, yet underexplored, chemical entity. Future research should focus on:

  • Detailed Synthesis and Characterization: Publication of a robust and scalable synthetic route, along with comprehensive characterization of the compound and its intermediates.

  • Systematic Biological Evaluation: Screening against a panel of relevant biological targets, including various carbonic anhydrase isoforms, cancer cell lines, and microbial strains, to determine its specific biological activities and potency.

  • Structure-Activity Relationship (SAR) Studies: Leveraging the bromo-substituent for the synthesis of new analogs to explore the impact of different functional groups on biological activity.

  • In-depth Pharmacokinetic Studies: Comprehensive evaluation of its ADME properties and its interaction with plasma proteins to assess its drug-likeness.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its biological effects.

Conclusion

This compound is a molecule of significant interest within the broader class of pyrazole-sulfonamide hybrids. While direct experimental data on this specific compound is limited, the well-documented biological activities of its structural analogs suggest a high potential for its application in medicinal chemistry. This guide has provided a framework for its synthesis, an overview of its potential biological activities, and a protocol for investigating its interaction with human serum albumin. Further dedicated research is warranted to fully uncover the therapeutic potential of this and related compounds.

References

  • Akhtar, M. J., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(27), 18461-18479.
  • Gül, H. İ., et al. (2020). Synthesis and biological evaluation of new pyrazolebenzenesulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1336-1347.
  • Gençer, N., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 221-233.
  • El-Sayed, M. A. A., et al. (2021). Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 26(11), 3183.
  • Abdel-Aziz, A. A.-M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Bioorganic Chemistry, 96, 103608.
  • BenchChem. (n.d.). This compound. Retrieved from [A representative commercial supplier URL would be placed here]
  • BenchChem. (n.d.). This compound. Retrieved from [A representative commercial supplier URL would be placed here]
  • Kemix. (n.d.). This compound. Retrieved from [A representative commercial supplier URL would be placed here]
  • Eze, F. U., et al. (2019).
  • LabSolu. (n.d.). N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide. Retrieved from [A representative commercial supplier URL would be placed here]
  • Kemix. (n.d.). This compound. Retrieved from [Link]

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An In-Depth Technical Guide to N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide: Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide has emerged as a valuable building block in the landscape of medicinal chemistry. This technical guide provides a comprehensive overview of this compound, delving into its probable synthetic origins, detailed experimental protocols for its preparation, and its significance as a scaffold in the development of novel therapeutics. While a singular "discovery" paper for this specific molecule remains elusive in publicly accessible literature, its history is intrinsically linked to the broader development of pyrazole-based sulfonamides as privileged structures in drug discovery. This guide will, therefore, frame its historical context within the evolution of synthetic methodologies that enable its creation and the expanding interest in its core motifs for targeting a range of biological entities. We will explore the chemical logic behind its synthesis and the functional role of its constituent parts, offering researchers and drug development professionals a foundational understanding of its utility and potential.

Introduction: The Rise of a Privileged Scaffold

The convergence of two key pharmacophores, the pyrazole ring and the benzenesulfonamide moiety, has given rise to a plethora of biologically active molecules. Pyrazoles are five-membered nitrogen-containing heterocycles renowned for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, famously integral to antibacterial sulfa drugs and a wide array of other therapeutics such as diuretics, anticonvulsants, and kinase inhibitors.[2]

This compound, with its strategic combination of these two motifs, represents a versatile intermediate for chemical library synthesis and lead optimization. The diisopropyl groups on the sulfonamide nitrogen offer steric bulk and modulate lipophilicity, which can influence pharmacokinetic properties. The 4-bromopyrazole unit provides a reactive handle for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions. This guide will illuminate the path from its constituent parts to its role as a valuable tool in the quest for new medicines.

Deconstructing the Molecule: A Synthesis-Centric History

The history of this compound is not one of a singular breakthrough but rather an outcome of the maturation of modern synthetic organic chemistry. Its synthesis relies on the robust and predictable formation of a C-N bond between the pyrazole ring and the phenylsulfonamide. Two primary retrosynthetic disconnections can be envisioned, both of which are now cornerstones of contemporary organic synthesis.

Retrosynthetic Analysis

The most logical synthetic approaches involve the coupling of a 4-bromopyrazole unit with an N,N-diisopropyl-4-halobenzenesulfonamide or a related precursor. This can be achieved through well-established N-arylation methodologies.

G cluster_0 Retrosynthetic Pathways Target This compound A 4-Bromopyrazole Target->A C-N bond disconnection B N,N-Diisopropyl-4-halobenzenesulfonamide Target->B

Caption: Retrosynthetic analysis of the target molecule.

The two most prominent methods for forging this crucial C-N bond are the Ullmann condensation and the Buchwald-Hartwig amination.[3]

  • Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation is a cost-effective method for N-arylation.[4] While traditional protocols often required harsh conditions, modern iterations with various ligands have made it a more versatile tool.[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation due to its broad substrate scope and high functional group tolerance.[6] It is particularly well-suited for coupling complex heterocyclic amines with aryl halides.

Given the prevalence and reliability of these methods, it is highly probable that this compound was first synthesized as an exemplar or building block within a study focused on developing or showcasing these powerful synthetic transformations.

Experimental Protocol: A Probable Synthetic Route

The following protocol outlines a plausible and efficient synthesis of this compound based on the Buchwald-Hartwig amination, a method known for its reliability and broad applicability.[7][8]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
4-Bromopyrazole2075-45-8146.97
N,N-Diisopropyl-4-iodobenzenesulfonamideN/A(Varies)
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50
Xantphos161265-03-8578.68
Cesium carbonate (Cs₂CO₃)534-17-8325.82
Toluene, anhydrous108-88-392.14
Step-by-Step Synthesis

G cluster_0 Reaction Scheme Reactant1 4-Bromopyrazole Product This compound Reactant1->Product Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, Heat Reactant2 N,N-Diisopropyl-4- iodobenzenesulfonamide Reactant2->Product

Caption: Proposed synthesis via Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromopyrazole (1.0 mmol, 1.0 eq), N,N-diisopropyl-4-iodobenzenesulfonamide (1.1 mmol, 1.1 eq), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

The Role in Drug Discovery: A Versatile Intermediate

The true value of this compound lies in its application as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Kinase Inhibition

The pyrazolyl benzenesulfonamide scaffold is a key feature in a number of kinase inhibitors.[9][10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The sulfonamide moiety can form critical hydrogen bonds within the ATP-binding pocket of kinases, while the pyrazole ring can be further functionalized to enhance potency and selectivity. The 4-bromo substituent on the pyrazole ring of the title compound is a prime site for introducing diversity through cross-coupling reactions, allowing for the exploration of the chemical space around the core scaffold to optimize binding to the target kinase.

Anti-inflammatory and Antimicrobial Agents

Derivatives of pyrazolyl benzenesulfonamide have shown promise as dual anti-inflammatory and antimicrobial agents.[11] The anti-inflammatory properties are often attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to the mechanism of celecoxib, a well-known COX-2 inhibitor that also features a pyrazole core. The ability to functionalize the 4-position of the pyrazole ring allows for the fine-tuning of activity and selectivity.

Conclusion

While the specific historical moment of the "discovery" of this compound may not be documented as a singular event, its existence and utility are a direct consequence of the advancements in synthetic organic chemistry. This technical guide has provided a probable and detailed synthetic route, contextualized its importance within the broader field of medicinal chemistry, and highlighted its potential as a key intermediate in the development of novel therapeutics. For researchers and drug development professionals, this compound represents a valuable tool, offering a reliable scaffold for the construction of diverse chemical libraries aimed at identifying the next generation of medicines.

References

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). Journal of Medicinal Chemistry. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules. [Link]

  • Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). Journal of Medicinal Chemistry. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia. [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2024). ACS Omega. [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2024). Chemistry & Biodiversity. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Pharmaceuticals. [Link]

  • Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. (2014). Synlett. [Link]

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Methodological & Application

"N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide" in vitro assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide as a Putative KRAS Pathway Modulator

Authored by a Senior Application Scientist

This document provides a comprehensive suite of detailed protocols for the in vitro characterization of this compound, a novel investigational compound. Given its chemical structure featuring a benzenesulfonamide scaffold, a moiety present in numerous targeted therapies, we hypothesize its potential activity as a modulator of the KRAS signaling pathway. The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling.[1] Mutations in KRAS are among the most prevalent oncogenic drivers in human cancers, locking the protein in a constitutively active, GTP-bound state and driving uncontrolled cell proliferation and survival.[1][2]

This guide is structured to provide a logical, multi-tiered approach to compound evaluation, beginning with biochemical assays to establish a direct interaction with pathway components and progressing to cell-based assays to confirm target engagement and functional consequences in a physiologically relevant context. We will focus on the protein-protein interaction (PPI) between KRAS and the Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the activation of KRAS.[3][4] Disrupting this interaction is a validated therapeutic strategy for inhibiting KRAS signaling.[5][6][7]

Part 1: Biochemical Characterization of Target Interaction

The initial phase of characterization aims to determine if this compound directly interacts with key proteins in the KRAS activation pathway. We will employ high-throughput, sensitive biochemical assays to quantify binding affinity and functional inhibition.

Protocol 1: KRAS-SOS1 Protein-Protein Interaction (PPI) Assay using HTRF

Scientific Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying protein-protein interactions.[8][9] It combines the sensitivity of fluorescence resonance energy transfer (FRET) with the low background of time-resolved measurement.[9] This assay will serve as the primary screen to determine if the compound can physically disrupt the binding of KRAS to its activator, SOS1. A positive result here is a strong indicator of a relevant mechanism of action.

Experimental Workflow Diagram:

HTRF_Workflow cluster_prep Assay Preparation cluster_detection Detection cluster_analysis Data Analysis P1 Dispense Compound Series (e.g., 10-point, 3-fold dilution) into 384-well plate P2 Add GST-KRAS (GDP-loaded) and His-SOS1 protein mix P1->P2 Step 1 D1 Add HTRF Detection Reagents: Anti-GST-Tb (Donor) Anti-His-d2 (Acceptor) P2->D1 Step 2 D2 Incubate at RT (e.g., 2-4 hours) D1->D2 Step 3 D3 Read Plate on HTRF-compatible plate reader (665nm / 620nm) D2->D3 Step 4 A1 Calculate HTRF Ratio (665nm / 620nm) * 10,000 D3->A1 Step 5 A2 Plot Ratio vs. [Compound] and fit to a four-parameter logistic model to determine IC50 A1->A2 Step 6 pERK_Workflow cluster_cell_prep Cell Treatment cluster_lysis_detection Lysis & Detection cluster_readout Readout & Analysis C1 Seed cells (e.g., MIA PaCa-2) in 96-well plate C2 Starve cells (serum-free media) overnight C1->C2 Step 1 C3 Pre-treat with Compound (dose-response) for 2 hours C2->C3 Step 2 C4 Stimulate with Growth Factor (e.g., EGF) for 10 min C3->C4 Step 3 L1 Lyse cells directly in well with Lysis Buffer C4->L1 Step 4 L2 Transfer lysate to 384-well assay plate L1->L2 Step 5 L3 Add AlphaLISA Acceptor Beads and Biotinylated Antibody Mix L2->L3 Step 6 L4 Add Streptavidin-Donor Beads L3->L4 Step 7 R1 Incubate in the dark at RT L4->R1 Step 8 R2 Read on Alpha-enabled plate reader R1->R2 Step 9 R3 Plot Signal vs. [Compound] to determine IC50 R2->R3 Step 10

Caption: Workflow for measuring p-ERK pathway inhibition via AlphaLISA.

Step-by-Step Protocol:

  • Cell Seeding: Seed a KRAS-dependent cell line (e.g., MIA PaCa-2, KRAS G12C) in a 96-well cell culture plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate overnight. This reduces basal signaling activity.

  • Compound Treatment: Treat cells with a dose-response of this compound for 2 hours.

  • Stimulation: Stimulate the pathway by adding a growth factor like EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Lysis: Aspirate the media and add AlphaLISA Lysis Buffer directly to the wells. Agitate on a plate shaker for 10 minutes.

  • Lysate Transfer: Transfer 5 µL of the lysate to a 384-well ProxiPlate.

  • Detection: Add 5 µL of the AlphaLISA reagent mix, containing Acceptor beads conjugated to an antibody recognizing p-ERK1/2 and a biotinylated antibody against total ERK1/2.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Donor Bead Addition: Add Streptavidin-coated Donor beads, which will bind to the biotinylated antibody.

  • Final Incubation: Incubate for 1-2 hours at room temperature in the dark.

  • Reading: Read the plate on an AlphaLISA-capable reader.

  • Analysis: Normalize the p-ERK signal to the total ERK signal and plot the normalized values against compound concentration to calculate the IC50.

Protocol 4: Cell Viability and Anti-Proliferative Assay

Scientific Rationale: The ultimate goal of an anticancer agent is to inhibit tumor cell growth and proliferation. A cell viability assay, such as the CellTiter-Glo® Luminescent Assay, measures ATP levels as an indicator of metabolically active cells. This assay provides a robust readout of the compound's overall cytotoxic or cytostatic effects. Screening against a panel of cell lines with different KRAS mutation statuses can also reveal selectivity. [10][11][12] Step-by-Step Protocol:

  • Cell Seeding: Seed various cancer cell lines (e.g., KRAS G12C, G12D, G12V, and WT) into 96-well, white, clear-bottom plates at an optimized density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add the compound in a 10-point dose-response curve. Include vehicle controls (DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated controls (representing 100% viability). Plot the percentage of cell viability against the logarithm of compound concentration and fit the curve to determine the IC50 value.

ParameterRecommended Condition
Cell Lines Panel with various KRAS mutations (e.g., G12C, G12D, WT)
Plate Format 96-well, white, clear-bottom
Incubation Time 72 hours
Assay Reagent CellTiter-Glo® Luminescent Cell Viability Assay
Readout Luminescence

References

  • Kidane, M., Hoffman, R. M., Wolfe-Demarco, J. K., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Publications. [Link]

  • Kidane, M., Hoffman, R. M., Wolfe-Demarco, J. K., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. ResearchGate. [Link]

  • Kidane, M., Hoffman, R. M., Wolfe-Demarco, J. K., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. [Link]

  • Springer Nature Experiments. (n.d.). High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. Springer Nature. [Link]

  • Kidane, M., Hoffman, R. M., Wolfe-Demarco, J. K., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. [Link]

  • HUB Organoids. (n.d.). KRAS Inhibitor Testing Solutions with Patient-Derived Organoids. HUB Organoids. [Link]

  • Zhang, R., et al. (2014). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • Kidane, M., Hoffman, R. M., Wolfe-Demarco, J. K., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. [Link]

  • BPS Bioscience. (n.d.). KRAS(G12D) Coupled Nucleotide Exchange Assay Kit. BPS Bioscience. [Link]

  • Antibody Resource. (n.d.). Protein-Protein Interactions Application by Cisbio. Antibody Resource. [Link]

  • YouTube. (2022). Innovative Approaches to Investigating KRAS Therapeutics with Biochemical and Cell Based Assays 2. YouTube. [Link]

  • Hallin, J., et al. (2024). The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading. AACR Journals. [Link]

  • Hofmann, M. H., et al. (2025). Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification. AACR Journals. [Link]

  • Wang, S., et al. (n.d.). Chemical genetic screening of KRAS-based synthetic lethal inhibitors for pancreatic cancer. Manuscript in preparation. [Link]

  • Hillig, R. C., et al. (2019). Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction. PNAS. [Link]

  • Li, D., et al. (2022). Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation. Frontiers in Pharmacology. [Link]

  • Reaction Biology. (n.d.). KRAS Assay Services. Reaction Biology. [Link]

  • Wee, Y., et al. (2026). Molecular Profiling and High-Content Drug Screening of Metastatic Colorectal Cancer Organoids Reveal Evolutionary Mechanisms of Pan-KRAS Inhibitor Resistance. bioRxiv. [Link]

  • Shokat, K. M., et al. (n.d.). Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices. PubMed Central. [Link]

  • Liu, S., et al. (2025). Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia. AACR Journals. [Link]

  • Drosten, M., et al. (2023). SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD. PNAS. [Link]

  • Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. AACR Journals. [Link]

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Topic: A Strategic Workflow for Cell-Based Assay Development for Novel Small Molecules: A Case Study with N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

The transition from a promising chemical entity to a validated lead compound is underpinned by robust and biologically relevant assay systems. This guide details a comprehensive, tiered strategy for developing cell-based assays for novel small molecules with uncharacterized mechanisms, using N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide as a case study. We eschew a one-size-fits-all template, instead advocating for a logical, self-validating workflow that begins with foundational cytotoxicity assessments to establish a therapeutic window, progresses to functional pathway analysis using reporter gene technology, and culminates in a discussion of advanced, high-throughput-compatible assay platforms. Each protocol is presented with a deep-seated rationale for experimental choices, ensuring scientific integrity and reproducibility. This document serves as a practical guide for researchers, scientists, and drug development professionals navigating the critical early stages of lead characterization.

Introduction: The Imperative for Cellular Context

In modern drug discovery, moving beyond simple biochemical assays to cell-based systems is critical.[1][2] Cell-based assays provide a more physiologically relevant environment, offering insights into a compound's effects on complex signaling networks, membrane permeability, and potential toxicity within a living system.[2][3]

The subject of this case study, This compound (hereafter "Compound P1B"), is a novel sulfonamide derivative.

Compound Identifier This compound
CAS Number 1187386-27-1
Molecular Formula C₁₅H₂₀BrN₃O₂S
Molecular Weight 386.3 g/mol
Known Properties The bromopyrazole and sulfonamide moieties suggest potential interactions with enzymes or receptors.[4]

Given its uncharacterized biological target, a phenotypic-first approach is the most logical path forward. This application note outlines a three-phase workflow:

  • Phase I: Defining the Operating Window - Initial cytotoxicity profiling.

  • Phase II: Functional Interrogation - Development of a pathway-based reporter assay.

  • Phase III: Assay Validation & High-Throughput Adaptation - Ensuring robustness and scalability.

Phase I: Foundational Cytotoxicity Profiling

Expertise & Rationale: Before investigating the specific mechanism of a compound, it is paramount to determine its effect on overall cell health.[5][6] This serves two purposes: 1) to identify if the compound's primary effect is cytotoxic, and 2) to establish a non-toxic concentration range for use in subsequent, more nuanced functional assays.[5][7] We will utilize a resazurin-based viability assay due to its simplicity, cost-effectiveness, and sensitivity.[8]

Logical Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Select & Culture Appropriate Cell Line C Seed Cells in 96-well Plate A->C B Prepare Compound P1B Serial Dilutions in DMSO D Treat with Compound P1B (Final DMSO <0.5%) B->D C->D E Incubate for 24-72 hours D->E F Add Resazurin Reagent E->F G Incubate & Measure Fluorescence (Ex/Em 560/590 nm) F->G H Normalize Data to Controls (% Viability) G->H I Plot Dose-Response Curve (log[Compound] vs. Response) H->I J Calculate IC50 Value I->J

Caption: Workflow for determining the IC50 value of Compound P1B.

Protocol 2.1: Resazurin Cell Viability Assay
  • Cell Line Selection: Choose a cell line relevant to a potential therapeutic area. For general screening, a robust and easy-to-culture line like HEK293 or HeLa is suitable. Ensure cells are from an authenticated source and are low passage.[9][10]

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a clear-bottom, black-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of Compound P1B in 100% DMSO. Create a 10-point, 2-fold serial dilution series in DMSO. Further dilute this series in complete medium to create a 2X working stock.

    • Causality Note: The final DMSO concentration in the well should be kept below 0.5%, as higher concentrations can induce cytotoxicity or other off-target effects.[11][12][13] A vehicle control (medium with the highest equivalent percentage of DMSO) is mandatory.

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the 2X compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium + DMSO). Incubate for 24, 48, or 72 hours.

  • Assay Readout: Add 20 µL of Resazurin reagent to each well. Incubate for 1-4 hours at 37°C. Measure fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis & IC₅₀ Determination: a. Average the replicate fluorescence values for each concentration. b. Normalize the data to determine percent viability: % Viability = [(Signal_Compound - Signal_Blank) / (Signal_Vehicle - Signal_Blank)] * 100 c. Plot % Viability against the logarithm of the compound concentration. d. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀, which is the concentration that results in 50% inhibition of cell viability.[14][15][16]

Phase II: Developing a Functional Pathway Reporter Assay

Expertise & Rationale: With a non-toxic concentration range established, the next step is to probe for functional effects. Since the target of Compound P1B is unknown, a reporter gene assay is an excellent tool to screen for modulation of key signaling pathways.[1][17][18] We will design a dual-luciferase assay, which provides superior accuracy by normalizing the experimental reporter activity to a constitutively expressed control reporter, thus correcting for variations in cell number and transfection efficiency.[19][20]

Principle of the Dual-Luciferase Reporter System

G cluster_vectors Reporter Vectors cluster_process Experimental Process cluster_readout Sequential Readout V1 Promoter of Interest (e.g., NF-κB RE) | Firefly Luciferase Transfect Co-transfect Cells with both vectors V1->Transfect V2 Constitutive Promoter (e.g., CMV) | Renilla Luciferase V2->Transfect Treat Treat with Compound P1B & Pathway Stimulus Transfect->Treat Lyse Lyse Cells Treat->Lyse Add1 Add LAR II Substrate (Luciferin) Lyse->Add1 Read1 Measure Firefly Light Add1->Read1 Add2 Add Stop & Glo® (Coelenterazine) Read1->Add2 Read2 Measure Renilla Light Add2->Read2 Normalize Normalize: Firefly / Renilla Read2->Normalize

Caption: The dual-luciferase system normalizes the experimental reporter.

Protocol 3.1: NF-κB Dual-Luciferase Reporter Assay
  • Cell Line & Reagents: Use HEK293T cells, which are highly transfectable. You will need a firefly luciferase vector driven by an NF-κB response element and a Renilla luciferase vector driven by a constitutive promoter (e.g., pRL-TK). A suitable stimulus, such as Tumor Necrosis Factor-alpha (TNFα), will be required to activate the pathway.

  • Transfection: Seed 20,000 HEK293T cells per well in a 96-well white plate. The next day, co-transfect cells with the NF-κB firefly reporter and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of Compound P1B (at non-toxic levels determined in Phase I). Incubate for 1 hour.

    • Causality Note: This pre-incubation allows the compound to enter the cells and engage its potential target before pathway activation.

  • Pathway Stimulation: Add TNFα to all wells (except the unstimulated control) to a final concentration of 10 ng/mL. Incubate for 6-8 hours.

  • Cell Lysis: Wash cells once with PBS. Add 20 µL of Passive Lysis Buffer to each well and place on an orbital shaker for 15 minutes at room temperature.

  • Luminometry: a. Program a luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure for 10 seconds (this is the firefly signal). b. Following the first measurement, inject 100 µL of Stop & Glo® Reagent and measure for 10 seconds (this is the Renilla signal).

  • Data Analysis: a. Calculate the ratio of Firefly luminescence to Renilla luminescence for each well. b. Normalize this ratio to the stimulated vehicle control to determine the % inhibition or activation of the NF-κB pathway. c. Plot the normalized response against the log[Compound P1B] to determine an EC₅₀ (for activation) or IC₅₀ (for inhibition).[14]

Phase III: Assay Validation & Quality Control

Expertise & Rationale: An assay is only useful if it is robust, reproducible, and suitable for its intended purpose (e.g., high-throughput screening).[21] The Z-factor is a statistical parameter that quantifies the separation between positive and negative controls, providing a measure of assay quality.[22][23] An assay with a Z-factor between 0.5 and 1.0 is considered excellent for screening.[23][24]

Protocol 4.1: Z-Factor Determination
  • Plate Layout: On a 96-well plate, designate half the wells for the positive control and half for the negative control (e.g., 48 wells each).

  • Controls Definition:

    • Negative Control: Cells treated with vehicle (DMSO) and the pathway stimulus (e.g., TNFα). This represents the maximum signal (100% activity).

    • Positive Control: Cells treated with a known inhibitor of the pathway (e.g., a known IKK inhibitor) at a concentration that gives maximum inhibition. This represents the minimum signal (0% activity).

  • Assay Execution: Perform the entire reporter assay protocol as described in 3.1 using this plate layout.

  • Z-Factor Calculation: Calculate the Z-factor using the following formula[22][25]: Z' = 1 - [ (3 * SD_pos) + (3 * SD_neg) ] / | Mean_pos - Mean_neg | Where SD is the standard deviation and Mean is the average of the signals from the positive and negative controls.

Interpreting Assay Quality Metrics
Parameter Acceptance Criteria Interpretation & Action
Z-Factor > 0.5Excellent assay. High confidence in hit identification. Proceed with screening.[23][26]
0 to 0.5Acceptable, but marginal. May require optimization to reduce variability.[23]
< 0Unacceptable. The signal window is too small or variability is too high. Re-develop the assay.[23]
DMSO Tolerance Cell viability >90% at final concentrationThe chosen DMSO concentration is appropriate. Most cell lines tolerate up to 0.5% DMSO.[11][27]

Advanced Technologies for HTS Adaptation

Expertise & Rationale: While luciferase assays are powerful, homogeneous (no-wash) technologies like HTRF® and AlphaLISA® are often better suited for large-scale screening due to their reduced number of steps and high signal-to-noise ratios.[28][29]

  • HTRF® (Homogeneous Time-Resolved Fluorescence): This is a TR-FRET technology that measures the interaction between two molecules labeled with donor and acceptor fluorophores.[30][31][32] The long-lived signal from the donor (a lanthanide) and ratiometric detection minimize background interference.[32]

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology uses donor and acceptor beads that, when brought into proximity by a molecular interaction, initiate a chemical cascade that produces a strong, amplified luminescent signal.[33][34][35][36] The distance for energy transfer is much greater than for FRET, allowing for the study of larger protein complexes.[35][36]

Conceptual Comparison: HTRF vs. AlphaLISA

G cluster_htrf HTRF® Principle cluster_alpha AlphaLISA® Principle H_Donor Donor Fluorophore (Eu Cryptate) H_Target Target Molecule H_Donor->H_Target Ab1 H_Energy FRET (Energy Transfer) H_Acceptor Acceptor Fluorophore (d2) H_Acceptor->H_Target Ab2 A_Donor Donor Bead (Photosensitizer) A_Target Target Molecule A_Donor->A_Target Ab1 A_Ene A_Ene A_Acceptor Acceptor Bead (Chemiluminescer) A_Acceptor->A_Target Ab2 A_Energy Singlet Oxygen (¹O₂ Diffusion)

Caption: HTRF relies on FRET, while AlphaLISA uses singlet oxygen diffusion.

Conclusion

The development of a robust cell-based assay for a novel compound like this compound is a systematic, multi-phased process. By logically progressing from broad cytotoxicity profiling to specific functional readouts and rigorous statistical validation, researchers can build a reliable platform for compound characterization and screening. This strategic workflow ensures that data is biologically relevant, reproducible, and provides a solid foundation for making critical decisions in the drug discovery pipeline.

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  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). Bioinformatics.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PLoS One.
  • HTRF - Guide to homogeneous time resolved fluorescence. (n.d.). Revvity.
  • Data analysis approaches in high throughput screening. (2014). SlideShare.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry.
  • HTRF technology on Microplate Readers. (2020). BMG Labtech.
  • A Guide to Optimizing Your Research With Cutting-Edge HTRF Detection Systems. (2025). BMG LABTECH.
  • DMSO usage in cell culture. (2023). LifeTein.
  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate.
  • How to Really Choose a Cell Line - From the Basics to the Complex Aspects of Deciding on Your Cell Line. (n.d.). GoldBio.
  • What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate.
  • What criteria should be used to select the appropriate cell line for my experiments? (2023). AAT Bioquest.
  • Cell-based assays on the rise. (2022). BMG LABTECH.
  • Selecting cell lines: Ensure you choose the right ones for your research. (2025). Bitesize Bio.

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Application Notes & Protocols: JNK-IN-8 as a Chemical Probe for c-Jun N-Terminal Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of JNK Signaling and the Need for a Precision Chemical Probe

The c-Jun N-terminal kinases (JNKs), comprising isoforms JNK1, JNK2, and JNK3, are pivotal members of the mitogen-activated protein kinase (MAPK) signaling family.[1] This pathway is a critical transducer of extracellular stimuli and cellular stress, translating these signals into diverse cellular responses such as proliferation, apoptosis, and inflammation.[1] Given the multifaceted and sometimes opposing roles of JNK isoforms—for instance, JNK1's pro-apoptotic functions versus JNK2's pro-survival activities—the development of highly specific pharmacological tools is paramount for dissecting their distinct biological functions.[1]

Many early-generation JNK inhibitors suffered from poor selectivity or undesirable pharmacokinetic properties, limiting their utility as research tools. To address this, N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide , widely known as JNK-IN-8 , was developed.[2] It is a potent, highly selective, and irreversible inhibitor of all three JNK isoforms.[3] Its unique covalent mechanism of action provides durable target engagement, making it an exceptional chemical probe for elucidating the roles of JNK in both cellular and in vivo models.[2] This guide provides a comprehensive overview of JNK-IN-8's properties and detailed protocols for its effective use in research.

Physicochemical and Handling Properties

Proper handling and storage are crucial for maintaining the integrity and activity of the probe.

PropertyValueReference
IUPAC Name 4-(4-bromopyrazol-1-yl)-N,N-di(propan-2-yl)benzenesulfonamide[4]
Synonym JNK-IN-8, JNK Inhibitor XVI[3]
CAS Number 1187386-27-1[5][6]
Molecular Formula C₁₅H₂₀BrN₃O₂S[5][6]
Molecular Weight 386.31 g/mol [4]
Purity Typically ≥98%[4][5]
Solubility Soluble in DMSO.
Storage Store stock solutions at -20°C or -80°C. Store solid compound at room temperature.[5][6]

Preparation of Stock Solutions: For experimental use, prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Mechanism of Action: Irreversible Covalent Inhibition

JNK-IN-8 is an ATP-site directed inhibitor that achieves its high potency and selectivity through a covalent binding mechanism.[2] The molecule contains an acrylamide "warhead" that is not immediately obvious from its chemical name but is a key feature of its design family. This group forms an irreversible covalent bond with a conserved, non-catalytic cysteine residue (Cys116 in JNK2) located near the ATP-binding pocket of JNK1, JNK2, and JNK3.[1]

This covalent modification offers distinct advantages over reversible inhibitors:

  • Prolonged and Stable Target Occupancy: Once bound, the inhibition is maintained even after the unbound compound is washed away, allowing for more definitive washout experiments.

  • High Potency: The covalent interaction contributes to the nanomolar potency of the inhibitor.

  • Suitability for In Vivo Studies: The durable target engagement can translate to a longer-lasting pharmacological effect in vivo.

cluster_0 JNK Active Site JNK_ATP_Pocket ATP Binding Pocket Covalent_Bond Irreversible Covalent Bond JNK_ATP_Pocket->Covalent_Bond 2. Covalent Reaction Cys_Residue Conserved Cysteine (Cys116) Cys_Residue->Covalent_Bond JNK_IN_8 JNK-IN-8 (Chemical Probe) JNK_IN_8->JNK_ATP_Pocket 1. Reversible Binding Inhibition JNK Activity Blocked Covalent_Bond->Inhibition 3. Kinase Inactivated

Caption: Mechanism of covalent inhibition by JNK-IN-8.

Biochemical and Cellular Activity Profile

JNK-IN-8 has been extensively profiled to establish its potency and selectivity, confirming its status as a high-quality chemical probe.[2][7]

Table 1: In Vitro Biochemical Potency

TargetIC₅₀ (nM)Assay TypeReference
JNK1 4.7Cell-free kinase assay[3]
JNK2 18.7Cell-free kinase assay[3]
JNK3 1.0Cell-free kinase assay[3]

Table 2: Cellular Potency

AssayCell LineEC₅₀Reference
Inhibition of c-Jun PhosphorylationHeLa~100 nM[2]
Inhibition of c-Jun PhosphorylationA375~30 nM[2]

Kinome-wide Selectivity: The trustworthiness of a chemical probe hinges on its selectivity. JNK-IN-8 has demonstrated exceptional selectivity across the human kinome. In extensive profiling against hundreds of kinases, no off-target kinase was inhibited with an IC₅₀ value below 1 µM.[2][7] This provides high confidence that the observed biological effects at typical working concentrations (e.g., 0.1 - 1.0 µM) are due to on-target JNK inhibition.

Experimental Protocols

The following protocols provide a framework for using JNK-IN-8 to investigate JNK signaling. It is essential to include appropriate controls in every experiment.

Recommended Controls:

  • Vehicle Control: Use DMSO at the same final concentration as the JNK-IN-8 treated samples.

  • Positive Control: A known activator of the JNK pathway (e.g., Anisomycin, UV radiation, or TNF-α) to ensure the pathway is active in your experimental system.

  • Negative Control Compound (Optional but Recommended): A structurally related but inactive molecule, if available, to control for off-target effects of the chemical scaffold. The reversible inhibitor JNK-IN-6 can also be used for comparative studies.[2]

Protocol 1: Cellular Target Engagement Assay via Western Blot

This protocol is designed to verify that JNK-IN-8 engages and inhibits JNK in a cellular context by measuring the phosphorylation of its direct downstream substrate, c-Jun.

A 1. Cell Culture Seed cells and allow to adhere. B 2. Pre-treatment Incubate with JNK-IN-8 or Vehicle (DMSO) for 1-2 hours. A->B C 3. Stimulation Treat with JNK activator (e.g., Anisomycin) for 30-60 min. B->C D 4. Cell Lysis Harvest cells in lysis buffer with phosphatase/protease inhibitors. C->D E 5. Protein Quantification Determine protein concentration (e.g., BCA assay). D->E F 6. SDS-PAGE & Transfer Separate lysates by gel electrophoresis and transfer to PVDF membrane. E->F G 7. Immunoblotting Probe with primary antibodies: - anti-phospho-c-Jun (Ser63/73) - anti-total c-Jun - anti-GAPDH (loading control) F->G H 8. Detection & Analysis Incubate with secondary HRP-conjugated antibodies. Detect via chemiluminescence and quantify band intensities. G->H

Caption: Workflow for assessing JNK-IN-8 cellular target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Plate your cells of interest (e.g., HeLa, A375) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal JNK activity, you may serum-starve the cells for 4-12 hours prior to treatment.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of JNK-IN-8 in culture media. A typical dose-response range is 10 nM to 5 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Aspirate the old media from the cells and add the media containing JNK-IN-8 or vehicle.

    • Incubate for 1-2 hours at 37°C. This allows the inhibitor to enter the cells and bind to its target.

  • JNK Pathway Stimulation:

    • Prepare a stock of a JNK activator (e.g., 500 µg/mL Anisomycin in DMSO).

    • Add the activator directly to the media to a final concentration of 1-10 µg/mL.

    • Incubate for 30-60 minutes at 37°C. This time is typically sufficient to induce robust c-Jun phosphorylation.

  • Cell Lysis:

    • Place the plate on ice and aspirate the media.

    • Wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load 15-30 µg of protein per lane on an 8-10% polyacrylamide gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis and Normalization:

    • To confirm equal protein loading, strip the membrane and re-probe for total c-Jun and a loading control like GAPDH or β-actin.

    • Quantify the band intensities using densitometry software. The key readout is the ratio of phospho-c-Jun to total c-Jun. A successful experiment will show a strong induction of this ratio by the JNK activator in vehicle-treated cells, which is dose-dependently reduced by JNK-IN-8.

Protocol 2: In Vitro Kinase Assay (General Principles)

To determine the biochemical IC₅₀ of JNK-IN-8, a cell-free kinase assay is required. These are often performed using commercial kits (e.g., ADP-Glo™, LanthaScreen™) or via traditional radiometric methods.

General Workflow:

  • Reaction Setup: In a multi-well plate, combine recombinant active JNK1, JNK2, or JNK3 enzyme with a specific JNK substrate (e.g., recombinant c-Jun or a synthetic peptide) in kinase reaction buffer.

  • Inhibitor Addition: Add JNK-IN-8 across a range of concentrations (e.g., 0.1 nM to 10 µM) in a serial dilution format. Include no-inhibitor (positive) and no-enzyme (negative) controls.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop and Detect: Terminate the reaction and measure the output. The method of detection depends on the assay format:

    • Radiometric: Use ³²P- or ³³P-labeled ATP and measure the incorporation of the radiolabel into the substrate.

    • Luminescence/Fluorescence: Measure the amount of ADP produced or use a phosphorylation-specific antibody in a FRET or FP-based system.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Conclusion and Best Practices

JNK-IN-8 is a best-in-class chemical probe for the study of JNK biology. Its high potency, exceptional selectivity, and covalent mechanism of action provide researchers with a reliable tool for target validation and pathway interrogation. Adherence to the protocols and control strategies outlined in this guide will ensure the generation of robust, interpretable, and high-confidence data.

References

  • JNK-IN-8 - the Chemical Probes Portal. (URL: [Link])

  • Zhang, T., Inuzuka, H., et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. ACS Chemical Biology, 7(3), 423-428. (URL: [Link])

  • Teng, Y., et al. (2023). Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. Journal of Medicinal Chemistry, 66(5), 3534-3546. (URL: [Link])

Sources

Application Notes and Protocols: N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide for Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide as a potential kinase inhibitor. This document outlines the scientific rationale for exploring this compound, its potential mechanisms of action, and detailed protocols for its characterization in both biochemical and cellular assays.

Introduction: The Rationale for Investigating this compound as a Kinase Inhibitor

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] The pyrazole ring system is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2]

Similarly, the sulfonamide moiety is a common feature in many approved kinase inhibitors, contributing to their binding affinity and pharmacokinetic properties. The subject of this guide, this compound, combines these two key pharmacophores. The diisopropyl groups on the sulfonamide can enhance hydrophobicity and influence cell permeability and metabolic stability, while the bromo-substituent on the pyrazole ring offers a handle for further chemical modification through cross-coupling reactions, allowing for the generation of analog libraries to explore structure-activity relationships (SAR).[3]

While this specific molecule is cataloged as a chemical building block[3][4][5][6], its structural alerts strongly suggest a potential for kinase inhibition. These application notes will therefore guide the researcher through a systematic evaluation of this compound's biological activity, from initial broad-spectrum screening to detailed mechanistic and cellular studies.

Physicochemical Properties

A summary of the key physicochemical properties of the compound is presented below.

PropertyValueReference
Molecular Formula C₁₅H₂₀BrN₃O₂S[3][4][6]
Molecular Weight 386.31 g/mol [3][4][6]
CAS Number 1187386-27-1[3][4][6]
Purity ≥98% (typical)[3][6]
Appearance White to off-white solid
Solubility Soluble in DMSO and other organic solvents

Proposed Mechanism of Action: An ATP-Competitive Inhibitor Model

Based on the extensive literature on pyrazole-based kinase inhibitors, it is hypothesized that this compound will act as a Type I ATP-competitive inhibitor. This model predicts that the compound will bind to the active conformation of the kinase in the ATP-binding pocket, directly competing with the endogenous ATP substrate.

The proposed binding mode involves:

  • Hinge Interaction: The pyrazole ring is predicted to form one or more hydrogen bonds with the kinase hinge region.

  • Hydrophobic Interactions: The diisopropylsulfonamide and the phenyl ring are likely to occupy hydrophobic pockets within the ATP-binding site.

  • Solvent Front Exposure: The 4-bromopyrazole moiety may be oriented towards the solvent-exposed region, providing a vector for synthetic elaboration to improve potency and selectivity.

G cluster_kinase Kinase ATP-Binding Pocket cluster_products Downstream Effects atp ATP inhibitor N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide atp->inhibitor Competes for binding hinge Hinge Region atp->hinge Binds to substrate Substrate atp->substrate Phosphorylates inhibitor->hinge H-bonds with hydrophobic_pocket Hydrophobic Pocket inhibitor->hydrophobic_pocket Interacts with inhibitor->substrate Prevents Phosphorylation gatekeeper Gatekeeper Residue dfg_motif DFG Motif phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate Becomes

Caption: Proposed ATP-competitive mechanism of kinase inhibition.

Experimental Protocols

The following protocols provide a tiered approach to characterizing the kinase inhibitory potential of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, high-throughput method to screen the compound against a panel of kinases and to determine its IC₅₀ value for any identified targets. The assay measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Materials:

  • Kinase of interest and its corresponding substrate

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.

  • ATP Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Mix on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Prepare Compound Serial Dilutions add_compound Add Compound/DMSO to Plate compound_prep->add_compound kinase_prep Prepare Kinase Solution add_kinase Add Kinase (Pre-incubation) kinase_prep->add_kinase substrate_atp_prep Prepare Substrate/ATP Mixture start_reaction Add Substrate/ATP (Start Reaction) substrate_atp_prep->start_reaction add_compound->add_kinase add_kinase->start_reaction incubate Incubate at 30°C start_reaction->incubate add_reagent Add Kinase-Glo® Reagent incubate->add_reagent read_plate Measure Luminescence add_reagent->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Workflow for the in vitro luminescence-based kinase assay.

Protocol 2: Cell-Based Kinase Activity Assay (Phospho-Substrate Detection)

This protocol outlines a method to assess the ability of the compound to inhibit a specific kinase within a cellular context. This is achieved by measuring the phosphorylation of a known downstream substrate of the target kinase.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • This compound

  • Stimulant (e.g., growth factor, if required to activate the kinase pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: phospho-specific substrate antibody and total substrate antibody

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment or ELISA-based detection system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency at the time of the experiment.

  • Compound Treatment:

    • The following day, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).

    • Incubate for a predetermined time (e.g., 1-4 hours).

  • Kinase Pathway Stimulation (if necessary):

    • If the kinase requires activation, add the appropriate stimulant (e.g., EGF for EGFR) for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Detection of Substrate Phosphorylation:

    • Western Blotting: Normalize protein concentrations, separate proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total substrate antibodies.

    • ELISA: Use a sandwich ELISA kit designed to detect the phosphorylated substrate.

  • Data Analysis:

    • Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA).

    • Normalize the phospho-substrate signal to the total substrate signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

G cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_detection Detection & Analysis seed_cells Seed Cells treat_compound Treat with Compound seed_cells->treat_compound stimulate Stimulate Pathway (optional) treat_compound->stimulate lyse_cells Lyse Cells stimulate->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein western_elisa Western Blot or ELISA quantify_protein->western_elisa analyze_data Analyze Phospho-Substrate Levels western_elisa->analyze_data

Caption: Workflow for a cell-based kinase phosphorylation assay.

Data Presentation and Interpretation

The results of the kinase inhibition assays should be presented clearly to allow for straightforward interpretation. A tabular format is recommended for summarizing IC₅₀ values.

Table 1: In Vitro Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)
Kinase A[Insert Value]
Kinase B[Insert Value]
Kinase C[Insert Value]
......

Table 2: Cellular Activity of this compound

Cell LineTarget PathwayCellular IC₅₀ (nM)
Cell Line XKinase A -> Substrate Y[Insert Value]
Cell Line ZKinase B -> Substrate W[Insert Value]

A significant drop-off in potency from the biochemical assay to the cellular assay may indicate poor cell permeability, efflux by cellular transporters, or compound instability.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the experimental data, the following controls should be included in all assays:

  • Positive Control: A known inhibitor of the target kinase should be run in parallel to validate the assay's sensitivity and dynamic range.

  • Negative (Vehicle) Control: All experiments should include a DMSO-only control to establish the baseline kinase activity (100% activity).

  • Z'-factor Calculation: For high-throughput screens, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC₅₀ value will be dependent on the ATP concentration used in the assay. It is crucial to report the ATP concentration alongside the IC₅₀ value.

Future Directions and Advanced Studies

Should initial screening reveal potent and selective inhibitory activity, the following studies are recommended:

  • Mechanism of Action Studies: Perform kinetic analyses (e.g., Michaelis-Menten plots) to confirm ATP-competitive inhibition.

  • Selectivity Profiling: Screen the compound against a broad panel of kinases (e.g., >400 kinases) to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to improve potency and selectivity. The 4-bromo position is an ideal starting point for such modifications.

  • X-ray Crystallography: Obtain a co-crystal structure of the compound bound to its target kinase to elucidate the precise binding mode and guide further rational drug design.

  • In Vivo Efficacy Studies: If cellular activity and a favorable pharmacokinetic profile are established, the compound can be advanced to animal models of disease.

Conclusion

This compound represents a promising starting point for the development of novel kinase inhibitors due to its incorporation of the privileged pyrazole and sulfonamide scaffolds. The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of its biological activity. Through a tiered approach of in vitro screening, cellular characterization, and mechanistic studies, researchers can thoroughly investigate the potential of this and related compounds as therapeutic agents.

References

  • Bensch, K. G. et al. (2017). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link]

  • Zheng, Z. et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]

  • Zheng, Z. et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. (2022). ChemRxiv. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). PMC - NIH. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (2023). ResearchGate. [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (2006). Biochemistry - ACS Publications. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014). Analytical Chemistry - ACS Publications. [Link]

  • Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. (2015). PMC - NIH. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]

  • This compound. Kemix Pty Ltd. [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Publications. [Link]

  • Structures of well-known approved kinase inhibitors. ResearchGate. [Link]

  • protein kinase inhibitor H89. PubChem - NIH. [Link]

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. (2008). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • N, N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, min 98%, 100 grams. Amazon. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2024). PubMed Central. [Link]

  • (PDF) Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. (2020). ResearchGate. [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (2022). PMC - NIH. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. [Link]

  • Innovative Approaches in Cancer Treatment: Emphasizing the Role of Nanomaterials in Tyrosine Kinase Inhibition. (2024). MDPI. [Link]

  • The target landscape of clinical kinase drugs. (2017). PMC - NIH. [Link]

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Application Notes and Protocols for In Vivo Evaluation of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to In Vivo Characterization

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide is a novel sulfonamide derivative with potential as a therapeutic agent. While preliminary in vitro data suggests interactions with biological macromolecules such as enzymes and human serum albumin (HSA), its precise mechanism of action and in vivo efficacy remain to be elucidated.[1] Initial toxicological assessments have indicated a potential for hepatotoxicity with no mutagenic effects, highlighting the need for careful in vivo evaluation.[1]

Given the burgeoning interest in innate immune activation for cancer therapy, and the structural motifs present in the compound, a plausible hypothesis is its potential modulation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. The STING pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a rigorous in vivo experimental plan to investigate the therapeutic potential of this compound, with a focus on its hypothesized role as a STING agonist in an oncology setting. The following protocols are designed to be a self-validating system, progressing from foundational safety and pharmacokinetic assessments to robust efficacy and mechanistic studies.

Part 1: Foundational In Vivo Studies

The initial phase of in vivo testing is critical for establishing the safety profile and understanding the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound. These studies will inform dose selection and scheduling for subsequent efficacy trials.

Maximum Tolerated Dose (MTD) and Dose-Range Finding Study

Rationale: The MTD study is essential to identify a dose range that is well-tolerated in animal models, thereby preventing overt toxicity in efficacy studies. This is particularly crucial given the preliminary in vitro suggestion of potential hepatotoxicity.[1]

Protocol:

  • Animal Model: Utilize healthy, immunocompetent mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old, of a single-sex to minimize variability.

  • Acclimatization: Allow animals to acclimatize for at least one week prior to the study.

  • Dose Escalation:

    • Administer this compound via the intended clinical route (e.g., intraperitoneal (IP), intravenous (IV), or oral (PO)).

    • Begin with a low dose, estimated from any available in vitro potency data, and escalate in subsequent cohorts of animals (n=3-5 per cohort).

    • A common starting point is 1/10th of the highest non-lethal dose if available from acute toxicity studies, or a dose calculated based on in vitro IC50 values.

  • Monitoring:

    • Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity levels, and any signs of distress.

    • Record body weight at least three times per week.

    • At the end of the observation period (typically 7-14 days), collect blood for complete blood count (CBC) and serum chemistry analysis, with a focus on liver enzymes (ALT, AST).

    • Perform a gross necropsy and collect major organs for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >15-20% body weight loss, irreversible clinical signs, or significant organ pathology).

Parameter Description
Animal Strain C57BL/6 or BALB/c
Age 6-8 weeks
Group Size 3-5 animals per dose level
Route of Administration IP, IV, or PO
Monitoring Duration 7-14 days
Key Endpoints Body weight, clinical signs, CBC, serum chemistry, histopathology
Pharmacokinetic (PK) Study

Rationale: A PK study is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is vital for designing effective dosing schedules in efficacy studies. The interaction with HSA suggested by in vitro data may influence its pharmacokinetic properties.[1]

Protocol:

  • Animal Model: Use healthy, cannulated mice or rats to facilitate serial blood sampling.

  • Dosing: Administer a single, well-tolerated dose of this compound via the intended route of administration.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis:

    • Process blood to plasma.

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis:

    • Calculate key PK parameters including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

Part 2: In Vivo Efficacy Evaluation in Syngeneic Tumor Models

With a well-defined MTD and PK profile, the next step is to assess the anti-tumor efficacy of this compound. Given the hypothesis of STING pathway activation, immunocompetent syngeneic mouse models are the most appropriate choice as they possess a complete and functional immune system.[6][7]

Selection of Syngeneic Tumor Models

Rationale: The choice of tumor model is critical and should be guided by the hypothesized mechanism of action. STING agonists are known to be effective in immunologically "cold" tumors by promoting the infiltration of immune cells.[8]

Recommended Models:

  • MC38 (Colon Adenocarcinoma): A well-characterized model responsive to immune checkpoint inhibitors.

  • B16-F10 (Melanoma): A notoriously aggressive and poorly immunogenic tumor model, representing a high bar for immunotherapy.

  • 4T1 (Breast Cancer): A metastatic model that can be used to assess the impact of the compound on tumor progression and spread.

Efficacy Study Design

Protocol:

  • Tumor Implantation:

    • Inject a suspension of tumor cells (e.g., 1 x 10^6 MC38 cells) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 for MC38 and B16-F10).

  • Tumor Growth Monitoring:

    • Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions with calipers at least three times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment:

    • Randomize mice into treatment groups (n=8-10 per group) with similar average tumor volumes.

    • Treatment Groups:

      • Vehicle Control

      • This compound (at MTD and one or two lower doses)

      • Positive Control (e.g., a known STING agonist or an immune checkpoint inhibitor like anti-PD-1)

      • Combination Therapy (e.g., this compound + anti-PD-1)

  • Endpoint Analysis:

    • Primary endpoints: Tumor growth inhibition (TGI) and survival.

    • Monitor body weight and clinical signs throughout the study.

    • At the end of the study, or when tumors reach a predetermined size, euthanize the animals and collect tumors and spleens for further analysis.

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Tumor Cell Culture Tumor Cell Culture Tumor Implantation Tumor Implantation Tumor Cell Culture->Tumor Implantation Subcutaneous Tumor Growth to 50-100 mm³ Tumor Growth to 50-100 mm³ Tumor Implantation->Tumor Growth to 50-100 mm³ Randomization Randomization Tumor Growth to 50-100 mm³->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Tumor Volume Measurement (3x/week) Tumor Volume Measurement (3x/week) Treatment Initiation->Tumor Volume Measurement (3x/week) Body Weight Monitoring Body Weight Monitoring Treatment Initiation->Body Weight Monitoring Tumor Growth Inhibition (TGI) Tumor Growth Inhibition (TGI) Tumor Volume Measurement (3x/week)->Tumor Growth Inhibition (TGI) Survival Analysis Survival Analysis Body Weight Monitoring->Survival Analysis Efficacy Determination Efficacy Determination Survival Analysis->Efficacy Determination TGI TGI TGI->Efficacy Determination

Caption: Workflow for an in vivo syngeneic tumor model efficacy study.

Part 3: Mechanistic and Pharmacodynamic (PD) Studies

Should this compound demonstrate anti-tumor efficacy, the next logical step is to investigate its mechanism of action in vivo. These studies aim to confirm the engagement of the STING pathway and characterize the resulting immune response.

Pharmacodynamic (PD) Marker Analysis

Rationale: PD studies will provide evidence of target engagement and downstream pathway activation. Activation of the STING pathway leads to the production of type I IFNs and other cytokines.[2][3][4]

Protocol:

  • Animal Model: Use tumor-bearing mice from the efficacy study or a separate cohort.

  • Sample Collection:

    • Collect blood at various time points after a single dose of the compound to measure systemic cytokine levels.

    • Harvest tumors at peak response times (determined from PK/PD modeling or pilot studies) for analysis of the tumor microenvironment (TME).

  • Analysis:

    • Systemic Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex) to measure levels of IFN-β, TNF-α, IL-6, and other relevant cytokines in the plasma.

    • Tumor Microenvironment (TME) Analysis:

      • Gene Expression: Perform qPCR or RNA-seq on tumor lysates to measure the expression of STING pathway-related genes (e.g., Ifnb1, Cxcl10, Isg15).

      • Immunohistochemistry (IHC): Stain tumor sections for markers of immune cell infiltration (e.g., CD8+ T cells, NK cells, dendritic cells) and activation (e.g., Granzyme B).

Immune Cell Profiling by Flow Cytometry

Rationale: A detailed analysis of the immune cell populations within the TME and secondary lymphoid organs is crucial to understand how the compound remodels the anti-tumor immune response. STING activation is known to enhance the priming and effector function of CD8+ T cells.[3]

Protocol:

  • Sample Preparation:

    • Prepare single-cell suspensions from tumors and spleens of treated and control mice.

  • Flow Cytometry Staining:

    • Use multi-color flow cytometry panels to identify and quantify various immune cell populations, including:

      • T cells (CD3+, CD4+, CD8+)

      • Regulatory T cells (Tregs; CD4+, FoxP3+)

      • Natural Killer (NK) cells (NK1.1+)

      • Dendritic cells (DCs; CD11c+)

      • Myeloid-derived suppressor cells (MDSCs; CD11b+, Gr-1+)

  • Data Analysis:

    • Compare the frequencies and activation status (e.g., expression of CD69, PD-1) of these immune cell populations between treatment groups.

G cluster_0 STING Pathway Activation cluster_1 Downstream Effects Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS activates STING STING cGAS->STING produces cGAMP to activate TBK1 TBK1 STING->TBK1 recruits NF-κB NF-κB STING->NF-κB activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type I IFN Production Type I IFN Production IRF3->Type I IFN Production Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines DC Maturation & Antigen Presentation DC Maturation & Antigen Presentation Type I IFN Production->DC Maturation & Antigen Presentation CD8+ T cell Priming & Activation CD8+ T cell Priming & Activation DC Maturation & Antigen Presentation->CD8+ T cell Priming & Activation Anti-tumor Immunity Anti-tumor Immunity CD8+ T cell Priming & Activation->Anti-tumor Immunity

Caption: Hypothesized signaling pathway for a STING agonist in cancer immunotherapy.

Part 4: Advanced In Vivo Models and Future Directions

Should the initial studies in syngeneic models prove promising, further investigation in more clinically relevant models may be warranted.

  • Humanized Mouse Models: For compounds with specificity for human STING, humanized mouse models expressing the human STING protein can be utilized.[9][10]

  • Patient-Derived Xenograft (PDX) Models: Co-engraftment of human immune cells and a patient's tumor in immunodeficient mice can provide insights into the compound's efficacy in a more heterogeneous and clinically relevant setting.[10]

  • Combination Therapies: Explore rational combinations with other immunotherapies (e.g., checkpoint inhibitors, oncolytic viruses) or standard-of-care chemotherapies and radiotherapies, which can induce immunogenic cell death and provide a source of cytosolic DNA to activate the cGAS-STING pathway.[8][11]

Conclusion

The in vivo experimental design detailed in these application notes provides a comprehensive and logical framework for the preclinical evaluation of this compound. By systematically progressing from foundational safety and PK studies to robust efficacy and mechanistic investigations, researchers can thoroughly characterize the therapeutic potential of this novel compound. The emphasis on utilizing immunocompetent models and detailed immune profiling will be critical in elucidating its mechanism of action, particularly its hypothesized role as a modulator of the STING pathway, and in guiding its future clinical development.

References

  • Role of the cGAS–STING pathway in cancer development and oncotherapeutic approaches. (2018). FEBS Journal. Available at: [Link]

  • Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment. (2023). Journal of Hematology & Oncology. Available at: [Link]

  • In Vivo Tumor Models for Oncology Research. Reaction Biology. Available at: [Link]

  • In vivo models for Immuno-Oncology | Preclinical CRO Services. Explicyte. Available at: [Link]

  • The Cytosolic DNA-Sensing cGAS–STING Pathway in Cancer. (2019). Cancer Immunology Research. Available at: [Link]

  • DNA sensing in cancer: Pro-tumour and anti-tumour functions of cGAS–STING signalling. (2021). Essays in Biochemistry. Available at: [Link]

  • Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic. (2021). Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • Prognostic significance of STING expression in solid tumor: a systematic review and meta-analysis. (2023). Frontiers in Immunology. Available at: [Link]

  • Can in vivo imaging deliver the full potential of immunotherapy? (2019). pharmaphorum. Available at: [Link]

  • In Vivo Model Systems. Crown Bioscience. Available at: [Link]

  • In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex. (2021). Bio-protocol. Available at: [Link]

  • Trial watch: STING agonists in cancer therapy. (2020). OncoImmunology. Available at: [Link]

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Application Notes and Protocols for the Preclinical Evaluation of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide is a synthetic small molecule belonging to the sulfonamide class of compounds. Its chemical structure, featuring a brominated pyrazole ring linked to a di-substituted benzenesulfonamide core, suggests potential for diverse biological activities. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs[1][2]. The pyrazole moiety is also a common scaffold in medicinal chemistry, known to interact with various biological targets[3][4][5][6][7][8].

Preliminary studies have indicated that this compound interacts with human serum albumin (HSA), suggesting good potential for systemic distribution[9]. However, its specific biological target and therapeutic potential are yet to be fully elucidated. This document provides a comprehensive guide for the initial preclinical evaluation of this compound in murine models, focusing on establishing a robust administration and dosage regimen, and outlining a strategy for target identification and preliminary efficacy assessment.

Compound Profile

PropertyValueReference
IUPAC Name N,N-bis(propan-2-yl)-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamideN/A
CAS Number 1187386-27-1[10]
Molecular Formula C₁₅H₂₀BrN₃O₂S[10]
Molecular Weight 386.3 g/mol [10]
Purity ≥98% (commercially available)[9]
Storage Room temperatureN/A

Part 1: In Vitro Target Identification Workflow

Prior to extensive in vivo studies, identifying the biological target of this compound is crucial for designing relevant efficacy models. The following workflow is proposed:

Caption: A workflow for identifying the biological target of a novel compound.

Part 2: In Vivo Administration and Dosing in Mice

Formulation and Vehicle Selection

The selection of an appropriate vehicle is critical for ensuring the bioavailability and minimizing the toxicity of the administered compound. For sulfonamide-based compounds, a multi-tiered approach to vehicle selection is recommended.

Solubility Testing Protocol:

  • Initial Screen: Assess the solubility of this compound in a panel of common, well-tolerated vehicles.

    • Aqueous vehicles: Sterile Water for Injection, 0.9% Saline, Phosphate-Buffered Saline (PBS)

    • Co-solvents: Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO)

    • Surfactants: Tween 80, Cremophor EL

    • Oils: Corn oil, Sesame oil

  • Procedure:

    • Prepare saturated solutions of the compound in each vehicle at room temperature.

    • Equilibrate for 24 hours with gentle agitation.

    • Centrifuge to pellet undissolved compound.

    • Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Vehicle Selection Criteria:

    • Prioritize aqueous-based vehicles for intravenous administration.

    • For oral or intraperitoneal routes, co-solvent/surfactant mixtures are often suitable.

    • If the compound is highly lipophilic, an oil-based vehicle may be necessary for oral administration.

    • Limit the concentration of organic solvents (e.g., DMSO < 10%) in the final formulation to minimize toxicity.

Recommended Starting Formulations:

Route of AdministrationRecommended Vehicle
Oral (PO) 0.5% (w/v) Carboxymethylcellulose (CMC) in water with 0.1% (v/v) Tween 80
Intraperitoneal (IP) 10% DMSO in 0.9% Saline
Intravenous (IV) 10% Solutol HS 15 in sterile water
Routes of Administration

The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.

RouteDescriptionAdvantagesDisadvantages
Oral (PO) Administration via gavage directly into the stomach.Mimics clinical route of administration for many drugs.Subject to first-pass metabolism.
Intraperitoneal (IP) Injection into the peritoneal cavity.Bypasses first-pass metabolism, rapid absorption.Potential for local irritation and injection into organs.
Intravenous (IV) Injection directly into a vein (typically the tail vein).100% bioavailability, rapid onset of action.Requires technical skill, potential for embolism.
Subcutaneous (SC) Injection into the space between the skin and underlying muscle.Slower, more sustained absorption.Limited volume of administration.

Administration Volume Guidelines for Mice:

RouteMaximum VolumeNeedle Gauge
PO10 mL/kg20-22 G (gavage needle)
IP10 mL/kg25-27 G
IV (bolus)5 mL/kg27-30 G
SC5 mL/kg25-27 G
Dose-Finding Study Design

A dose-finding study is essential to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for subsequent efficacy studies.

Caption: A two-phase dose-finding study design.

Protocol for a Dose-Finding Study:

  • Animals: Use a small cohort of healthy, age-matched mice (e.g., C57BL/6, n=3-5 per group).

  • Dose Levels: Based on in vitro potency (if known) or literature on similar compounds, select 3-4 escalating dose levels. A common starting point for novel small molecules is in the range of 10-100 mg/kg.

  • Administration: Administer the compound daily for 5-7 days via the intended route of administration.

  • Monitoring:

    • Record body weight daily.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, signs of pain or distress).

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or overt clinical signs of distress.

Part 3: Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

A preliminary PK/TK study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and for correlating exposure with efficacy and toxicity.

PK/TK Study Design:

  • Animals: Healthy mice (n=3 per time point).

  • Dosing: Administer a single dose of this compound at two dose levels (e.g., a low, anticipated therapeutic dose and a high dose approaching the MTD).

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze plasma concentrations of the compound using a validated bioanalytical method (e.g., LC-MS/MS).

  • Parameters to Calculate:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Bioavailability (if both IV and oral routes are tested)

Part 4: Ethical Considerations and Animal Welfare

All animal experiments must be conducted in strict accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and the principles of the 3Rs (Replacement, Reduction, and Refinement)[5][7][8][11].

  • Protocol Approval: Obtain IACUC approval for all procedures before commencing any animal work[11].

  • Minimizing Pain and Distress: Use appropriate restraint techniques and ensure personnel are well-trained in all procedures.

  • Humane Endpoints: Clearly define humane endpoints in the experimental protocol to prevent unnecessary suffering.

  • Environmental Enrichment: Provide appropriate housing and environmental enrichment for all animals.

References

  • How to Administer a Substance to a Mouse? - TransCure bioServices. (URL: [Link])

  • Fluid and Drug Administration. (URL: [Link])

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. (URL: [Link])

  • Effects of a Novel Benzenesulfonamide 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)- 4,5-dihydro-1H-pyrazol-1-yl) on Antioxidant. CABI Digital Library. (URL: [Link])

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. (URL: [Link])

  • Institutional Animal Care and Use Committee (IACUC) Standard Operating Procedures - Stony Brook University. (URL: [Link])

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

  • IACUC Policies and Guidelines - UC Davis Office of Research. (URL: [Link])

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. (URL: [Link])

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules. (URL: [Link])

  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. (URL: [Link])

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. (URL: [Link])

  • The IACUC | OLAW - NIH. (URL: [Link])

  • 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. European Journal of Medicinal Chemistry. (URL: [Link])

  • Structural Modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N′-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry. (URL: [Link])

  • This compound - Kemix Pty Ltd. (URL: [Link])

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. (URL: [Link])

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. (URL: [Link])

  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (URL: [Link])

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. World Journal of Pharmaceutical Research. (URL: [Link])

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Application Notes and Protocols for Target Engagement Assays Using N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffolding Agent

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide is a multifaceted chemical entity, recognized primarily as a versatile building block in the synthesis of complex organic molecules.[1][2][3] Its intrinsic chemical properties, however, suggest a far greater potential within the realm of drug discovery and development. Preliminary investigations have highlighted its capacity to engage in meaningful interactions with biological macromolecules, including notable binding to human serum albumin (HSA) and potential for enzyme inhibition.[1] This inherent bioactivity positions this compound as a compound of interest for target engagement assays, a critical step in the validation of novel therapeutic agents.

Target engagement is the critical first step in the mechanism of action of any drug, representing the direct physical interaction between a drug molecule and its intended biological target.[4][5] The ability to accurately quantify this engagement within a cellular context is paramount, as it provides unequivocal evidence that a compound is reaching and binding to its target, a prerequisite for eliciting a downstream therapeutic effect.[4][6][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the utilization of this compound in a suite of robust target engagement assays. The methodologies outlined herein are designed to be self-validating systems, providing both qualitative and quantitative insights into the binding characteristics of this promising compound.

Part 1: Cellular Thermal Shift Assay (CETSA®) for In-Cell Target Engagement

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in a physiologically relevant cellular environment.[4][6][7][8][9] The underlying principle is that the binding of a ligand, such as this compound, to its protein target confers thermal stability to the protein.[6][7] This stabilization results in a shift in the protein's melting temperature (Tm), which can be quantified to confirm target engagement.[6]

Experimental Rationale

By subjecting cell lysates or intact cells to a temperature gradient, one can determine the temperature at which a target protein denatures and precipitates out of solution. In the presence of a binding ligand, the target protein will remain soluble at higher temperatures compared to its unbound state. This thermal shift is a direct indicator of target engagement.

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis start Culture Cells to Optimal Confluency treat Treat Cells with Compound or Vehicle Control start->treat harvest Harvest and Lyse Cells (for lysate-based CETSA) treat->harvest aliquot Aliquot Lysate/Cells harvest->aliquot heat Heat Aliquots across a Temperature Gradient aliquot->heat cool Cool and Separate Aggregated Proteins heat->cool quantify Quantify Soluble Protein (e.g., Western Blot, MS) cool->quantify plot Plot Melting Curves quantify->plot compare Determine Thermal Shift (ΔTm) plot->compare

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA® for this compound

1. Cell Culture and Treatment:

  • Culture your cell line of interest (expressing the putative target protein) to approximately 80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Cell Harvesting and Lysis:

  • Wash the cells with ice-cold PBS and harvest by scraping.

  • Centrifuge the cell suspension and resuspend the pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors).

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

3. Thermal Challenge:

  • Aliquot the clarified lysate into PCR tubes.

  • Heat the aliquots in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Separate the precipitated proteins by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

4. Protein Quantification and Analysis:

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Quantify the amount of the target protein in the soluble fraction using a suitable method, such as Western blotting or mass spectrometry.

  • Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.

  • Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).

ParameterDescriptionExpected Outcome
ΔTm The change in melting temperature of the target protein upon compound binding.A positive ΔTm indicates stabilization and target engagement.
EC50 The concentration of the compound that produces 50% of the maximal thermal shift.Provides a measure of the compound's potency in a cellular context.

Part 2: Biophysical Characterization of Binding Affinity

While CETSA® confirms target engagement in a cellular milieu, biophysical techniques are essential for a detailed quantitative understanding of the binding interaction. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful, label-free methods for determining the thermodynamic and kinetic parameters of binding.[10][11][12][13][14][15][16][17]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[10][12][13][18]

ITC_Principle cluster_setup Experimental Setup cluster_titration Titration cluster_data Data Analysis syringe Syringe: N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide injection Inject Compound into Protein Solution cell Sample Cell: Purified Target Protein heat_change Measure Heat Change (Exothermic or Endothermic) injection->heat_change isotherm Generate Binding Isotherm heat_change->isotherm fit Fit Data to a Binding Model isotherm->fit thermo Determine Kd, n, ΔH, ΔS fit->thermo

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Detailed Protocol: ITC for this compound

1. Sample Preparation:

  • Purify the target protein to >95% homogeneity.

  • Prepare a stock solution of this compound in a suitable buffer, ensuring the final concentration of any organic solvent (e.g., DMSO) is identical in both the protein and compound solutions to minimize heats of dilution.[19]

  • Dialyze the protein against the final experimental buffer.[13] Use the dialysis buffer to prepare the compound solution.

  • Degas all solutions immediately before use.

2. ITC Experiment:

  • Set the experimental temperature (e.g., 25°C).

  • Load the purified target protein (e.g., 10-20 µM) into the sample cell and this compound (e.g., 100-200 µM) into the injection syringe.[12]

  • Perform a series of injections (e.g., 20 injections of 2 µL each) with appropriate spacing to allow the signal to return to baseline.

  • Perform a control experiment by injecting the compound into the buffer alone to determine the heat of dilution.

3. Data Analysis:

  • Subtract the heat of dilution from the experimental data.

  • Integrate the heat change for each injection and plot it against the molar ratio of the compound to the protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

Thermodynamic ParameterDescription
Kd (Binding Affinity) The dissociation constant; a measure of the strength of the interaction.
n (Stoichiometry) The number of compound molecules that bind to one molecule of the target protein.
ΔH (Enthalpy Change) The heat released or absorbed upon binding.
ΔS (Entropy Change) The change in randomness or disorder of the system upon binding.
Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions.[11][14][15][16] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (Kd) can be calculated.[17]

Detailed Protocol: SPR for this compound

1. Sensor Chip Preparation and Ligand Immobilization:

  • Choose a suitable sensor chip (e.g., CM5).

  • Immobilize the purified target protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).[17]

  • Perform a pH scouting experiment to determine the optimal pH for protein immobilization.[17]

  • Block any remaining active sites on the sensor chip surface.

2. SPR Binding Analysis:

  • Prepare a series of dilutions of this compound in a suitable running buffer.

  • Inject the compound solutions over the sensor chip surface at a constant flow rate.

  • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate sensorgrams.

  • Include a buffer-only injection as a control for baseline drift.

  • Regenerate the sensor chip surface between injections if necessary.

3. Data Analysis:

  • Subtract the control sensorgram from the experimental sensorgrams.

  • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.

  • Calculate the dissociation constant (Kd) from the ratio of the rate constants (kd/ka).

Kinetic ParameterDescription
ka (Association Rate Constant) The rate at which the compound binds to the target protein.
kd (Dissociation Rate Constant) The rate at which the compound-protein complex dissociates.
Kd (Dissociation Constant) The equilibrium constant for the dissociation of the complex; a measure of binding affinity.

Part 3: Homogeneous Assay for High-Throughput Screening

Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that is well-suited for high-throughput screening (HTS) to identify and characterize inhibitors of molecular interactions.[20][21][22][23][24] The principle is based on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[20][21]

Experimental Rationale

A small fluorescently labeled ligand (tracer) that binds to the target protein will tumble slowly in solution, resulting in a high FP signal. When an unlabeled competitor, such as this compound, displaces the tracer from the target protein, the tracer is free to tumble rapidly, leading to a decrease in the FP signal.[22]

FP_Competition_Assay cluster_bound Bound State cluster_unbound Competitive Displacement protein_bound Target Protein tracer_bound Fluorescent Tracer protein_bound->tracer_bound Binding high_fp Slow Tumbling High FP Signal tracer_bound->high_fp plus + protein_unbound Target Protein compound N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide protein_unbound->compound Binding tracer_free Fluorescent Tracer low_fp Fast Tumbling Low FP Signal tracer_free->low_fp

Caption: Principle of a competitive Fluorescence Polarization (FP) assay.

Detailed Protocol: FP Competition Assay

1. Assay Development:

  • Synthesize or acquire a fluorescently labeled version of a known ligand for the target protein (the "tracer").

  • Optimize assay conditions, including buffer composition, pH, and temperature.[20]

  • Determine the optimal concentrations of the target protein and the tracer through saturation binding experiments.

2. Competition Assay:

  • Prepare a serial dilution of this compound.

  • In a microplate, combine the target protein, the fluorescent tracer, and the serially diluted compound.

  • Include controls for high FP (protein + tracer) and low FP (tracer only).

  • Incubate the plate to allow the binding to reach equilibrium.

3. Data Acquisition and Analysis:

  • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Plot the FP signal as a function of the compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the tracer binding.

ParameterDescription
IC50 The concentration of the competitor that displaces 50% of the bound tracer.
Ki (Inhibition Constant) The dissociation constant of the inhibitor; can be calculated from the IC50 value.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The suite of target engagement assays detailed in these application notes provides a robust framework for confirming and quantifying the interaction of this compound with its putative biological targets. From confirming in-cell engagement with CETSA® to detailed biophysical characterization with ITC and SPR, and high-throughput screening with FP, these protocols empower researchers to rigorously validate their findings and advance their drug discovery programs. By systematically applying these methodologies, the scientific community can unlock the full therapeutic potential of this compound and similar novel chemical entities.

References

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link].

  • nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link].

  • PubMed. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Available from: [Link].

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link].

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Available from: [Link].

  • YorkSpace. Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Available from: [Link].

  • JoVE. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Available from: [Link].

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link].

  • PubMed. Characterization of Small Molecule–Protein Interactions Using SPR Method. Available from: [Link].

  • CETSA. CETSA. Available from: [Link].

  • Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Available from: [Link].

  • PMC - NIH. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Available from: [Link].

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link].

  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. Available from: [Link].

  • Portland Press. A beginner's guide to surface plasmon resonance | The Biochemist. Available from: [Link].

  • TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). Available from: [Link].

  • Bio-protocol. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Available from: [Link].

  • BellBrook Labs. From Lab to Lead: Using Fluorescence Polarization in Drug Development. Available from: [Link].

  • BPS Bioscience. FLUORESCENCE POLARIZATION ASSAYS. Available from: [Link].

  • IntechOpen. Development and Application of Fluorescence Polarization Assays in Drug Discovery. Available from: [Link].

  • Kemix Pty Ltd. This compound. Available from: [Link].

  • ResearchGate. (PDF) Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. Available from: [Link].

  • PMC - NIH. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Available from: [Link].

  • PubMed Central. Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. Available from: [Link].

  • PubMed. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling. Available from: [Link].

  • NIH. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation. Available from: [Link].

  • PubChem. 4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide | C10H9ClN4O2S | CID 9994066. Available from: [Link].

Sources

Application Notes & Protocols: N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide as a Versatile Chemical Tool in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide to the utility of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide , a key chemical intermediate for the synthesis of advanced molecular structures and for the biophysical characterization of drug-protein interactions. This document outlines its principal applications, provides detailed experimental protocols, and offers expert insights into its potential in modern therapeutic modalities.

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

This compound (henceforth referred to as DPBS ) is a bifunctional organic molecule that serves as a strategic building block in medicinal chemistry. Its structure is comprised of three key components:

  • A 4-bromopyrazole moiety, which acts as a versatile synthetic handle for carbon-carbon bond formation.

  • A benzenesulfonamide core, a well-established pharmacophore found in a multitude of clinically approved drugs.[1][2]

  • N,N-diisopropyl groups, which enhance lipophilicity and can influence the compound's pharmacokinetic profile and binding interactions.

The pyrazole nucleus is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in drug discovery due to its metabolic stability and its presence in numerous FDA-approved drugs with a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][3][4][5] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, known for its ability to engage in critical hydrogen bonding interactions with biological targets.[1]

DPBS leverages these features, making it a valuable starting material for creating novel chemical entities aimed at a variety of therapeutic targets. Its primary applications, which will be detailed in this guide, fall into two main categories: as a versatile intermediate in palladium-catalyzed cross-coupling reactions and as a tool for studying protein-ligand interactions.

Compound Properties
IUPAC Name This compound
CAS Number 1187386-27-1
Molecular Formula C₁₅H₂₀BrN₃O₂S
Molecular Weight 386.31 g/mol
Appearance White to off-white solid
Key Features Bromopyrazole for cross-coupling; Sulfonamide pharmacophore
Primary Applications Synthetic Intermediate; Biophysical Assays; Fragment-Based Drug Design

Application I: Synthetic Intermediate for Lead Generation via Suzuki-Miyaura Cross-Coupling

The 4-bromo substitution on the pyrazole ring of DPBS is an ideal electrophilic partner for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most robust and widely used methods for forming C-C bonds between aryl or heteroaryl halides and boronic acids/esters.[6][7] For drug discovery programs, this allows for the rapid generation of diverse libraries of compounds by introducing a wide array of chemical moieties at this position.

The ability to couple various aryl and heteroaryl boronic acids to the DPBS core enables systematic exploration of the structure-activity relationship (SAR) for a given biological target. Bromopyrazoles are often preferred over their iodo- or chloro-counterparts as they offer a good balance of reactivity and stability, with a reduced tendency for dehalogenation side reactions compared to iodopyrazoles.[8]

Workflow for Suzuki-Miyaura Coupling with DPBS

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine DPBS, Boronic Acid, Base, and Pd Catalyst/Ligand in an oven-dried flask. B 2. Evacuate and backfill with an inert gas (e.g., Argon) 3x. A->B C 3. Add degassed solvent(s). B->C D 4. Heat reaction mixture (e.g., 80-110 °C) with stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to RT, dilute with organic solvent, and wash with aqueous solution. E->F G 7. Dry organic layer, filter, and concentrate under reduced pressure. F->G H 8. Purify crude product via column chromatography. G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using DPBS.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling of DPBS with an Arylboronic Acid

Causality: This protocol is designed to be a general starting point. The choice of catalyst, ligand, base, and solvent is critical and often interdependent.[6] Phosphine ligands like SPhos or XPhos are often effective for coupling nitrogen-rich heterocycles.[9] A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.

Materials:

  • This compound (DPBS) (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Ligand (if required, e.g., XPhos) (1-1.5 equiv relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equiv)

  • Degassed Solvents (e.g., 1,4-Dioxane/Water, Toluene, or 2-MeTHF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To an oven-dried Schlenk tube or round-bottom flask, add DPBS (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., 2 mol% P2 precatalyst), and the base (e.g., K₃PO₄, 2.0 equiv).[9]

  • Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[9]

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the DPBS starting material is consumed (typically 8-20 hours).

  • Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

Application II: Characterizing Drug-Protein Interactions with Fluorescence Spectroscopy

The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, is highly sensitive to the local environment. When a small molecule binds to a protein, it can cause a change in this fluorescence, a phenomenon known as fluorescence quenching. This technique is a powerful tool for studying protein-ligand binding, allowing for the determination of binding constants (Kₐ), the number of binding sites (n), and the thermodynamic parameters of the interaction.[10][11]

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs.[10] The sulfonamide moiety is known to interact with HSA.[11] Therefore, DPBS can be used as a model compound or a fragment to investigate the binding of this chemical class to HSA. This is a critical step in early drug discovery for predicting the pharmacokinetic properties of new chemical entities.

Mechanism of Fluorescence Quenching

G cluster_protein Human Serum Albumin (HSA) cluster_ligand Ligand cluster_complex Non-fluorescent Complex HSA HSA (Intrinsic Fluorescence) Complex HSA-DPBS Complex (Quenched Fluorescence) HSA->Complex Binding Event DPBS DPBS (Quencher) DPBS->Complex

Caption: Static quenching mechanism where DPBS binds to HSA to form a non-fluorescent complex.

Protocol 3.1: Determination of DPBS Binding to HSA via Fluorescence Quenching

Causality: This protocol uses a spectrofluorometer to measure the decrease in HSA's intrinsic fluorescence upon titration with DPBS. The resulting data is analyzed using the Stern-Volmer equation to determine the quenching mechanism (static vs. dynamic) and binding parameters.[12][13] Performing the experiment at multiple temperatures allows for the calculation of thermodynamic parameters (ΔH, ΔS, ΔG), which provides insight into the nature of the binding forces (e.g., hydrophobic interactions, hydrogen bonds).[10][11]

Materials:

  • Human Serum Albumin (HSA), fatty acid-free

  • This compound (DPBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-purity Dimethyl sulfoxide (DMSO) for stock solution

  • Quartz cuvettes (1 cm path length)

  • Spectrofluorometer with a thermostatically controlled cell holder

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of HSA (e.g., 20 µM) in PBS (pH 7.4).

    • Prepare a high-concentration stock solution of DPBS (e.g., 2 mM) in DMSO. Ensure the final concentration of DMSO in the assay does not exceed 1% to avoid effects on protein structure.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to 280 nm (to excite both tryptophan and tyrosine) or 295 nm (to selectively excite tryptophan).[10]

    • Set the emission wavelength scan range from 300 nm to 450 nm.

    • Set the excitation and emission slit widths (e.g., 5 nm).

    • Equilibrate the cuvette holder to the desired temperature (e.g., 298 K / 25 °C).

  • Titration Experiment:

    • Pipette 2.0 mL of the HSA solution into a quartz cuvette and record its fluorescence spectrum. This is the baseline (F₀).

    • Make successive small additions (e.g., 2 µL) of the DPBS stock solution to the cuvette.

    • After each addition, mix gently by inverting the cuvette and allow it to equilibrate for 2-5 minutes before recording the fluorescence spectrum (F).

    • Continue the titration until the fluorescence quenching reaches a plateau or significant precipitation is observed.

  • Data Correction and Analysis:

    • Correct the observed fluorescence values for the dilution effect using the formula: F_corr = F_obs * [(V₀ + Vᵢ) / V₀], where V₀ is the initial volume and Vᵢ is the total volume of titrant added.

    • Analyze the data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] = 1 + kqτ₀[Q], where Ksv is the Stern-Volmer quenching constant, [Q] is the quencher concentration, kq is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher (~10⁻⁸ s for HSA).

    • For static quenching, determine the binding constant (Kₐ) and the number of binding sites (n) using the double logarithm regression curve: log[(F₀-F)/F] = log(Kₐ) + n*log[Q].

  • Thermodynamic Analysis (Optional):

    • Repeat the titration experiment at two other temperatures (e.g., 303 K and 308 K).[10]

    • Calculate the thermodynamic parameters using the van 't Hoff equation to understand the forces driving the interaction.

Thermodynamic Parameter Interpretation of Driving Forces
ΔH > 0 and ΔS > 0Hydrophobic interactions
ΔH < 0 and ΔS < 0van der Waals forces and hydrogen bonds
ΔH < 0 and ΔS > 0Electrostatic interactions

Expert Insight: Potential Application in PROTAC Development

A forward-looking application for DPBS is its use as a building block for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[14][15][16] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker.[15]

The structure of DPBS makes it an attractive scaffold for PROTAC synthesis. The benzenesulfonamide portion could serve as, or be modified into, a warhead for a POI, while the pyrazole moiety, after a Suzuki-Miyaura coupling reaction, can be functionalized with a linker connected to an E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide).

Conceptual PROTAC Synthesis Workflow

G DPBS DPBS Coupling Suzuki-Miyaura Coupling DPBS->Coupling BoronicAcid Boronic Acid with Linker Attachment Point BoronicAcid->Coupling Intermediate Functionalized Intermediate Coupling->Intermediate Ligation Linker Conjugation Intermediate->Ligation E3Ligand E3 Ligase Ligand with Linker E3Ligand->Ligation PROTAC Final PROTAC Molecule Ligation->PROTAC

Caption: Conceptual workflow for synthesizing a PROTAC using DPBS as a starting scaffold.

This approach allows for a modular synthesis where different POI-binding moieties (derived from the sulfonamide end) and various linkers can be rapidly combined to generate a library of PROTACs for screening. The use of DPBS as a core fragment provides a rigid and well-defined chemical structure from which to build these complex molecules, facilitating the exploration of the optimal vector and length for the linker, which is a critical parameter for effective ternary complex formation and subsequent protein degradation.[17]

References

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC - PubMed Central. Available at: [Link]

  • Interactions between Human Serum Albumin and Sulfadimethoxine Determined Using Spectroscopy and Molecular Docking. PMC - NIH. Available at: [Link]

  • Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin. PubMed. Available at: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Investigating sulfonamides - Human serum albumin interactions: A comprehensive approach using multi-spectroscopy, DFT calculations, and molecular docking. PubMed. Available at: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]

  • Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. MDPI. Available at: [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. ResearchGate. Available at: [Link]

  • Studies on the fluorescence quench action of bovine serum albumin by benzidine. ResearchGate. Available at: [Link]

  • quenching mechanism of human serum albumin fluorescence by gangleron. ResearchGate. Available at: [Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. Available at: [Link]

  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PMC - NIH. Available at: [Link]

  • Application of proteolysis targeting chimeric (PROTAC) technology in protein regulation and drug development. PubMed. Available at: [Link]

  • PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders. PMC - NIH. Available at: [Link]

  • Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation. NIH. Available at: [Link]

Sources

Application Note: A Chemoproteomic Strategy for Target Deconvolution Using N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide as a Covalent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Covalent Chemoproteomics

The landscape of drug discovery is increasingly shaped by our ability to understand the complex interactions between small molecules and the proteome. Covalent inhibitors, once approached with caution, have seen a resurgence, leading to the development of highly potent and selective therapeutics.[1][2] This revival has been powered by advancements in chemoproteomic technologies, particularly activity-based protein profiling (ABPP), which enables the direct interrogation of protein function in native biological systems.[3][4] These methods utilize chemical probes to map the landscape of accessible and reactive sites on proteins, providing invaluable insights into target engagement, selectivity, and mechanism of action.[1][5]

This application note introduces N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide , a compound featuring a unique combination of a sulfonamide group and a 4-bromopyrazole moiety. While the sulfonamide scaffold is a well-established pharmacophore, the 4-bromopyrazole presents an intriguing, albeit mild, electrophilic center. We propose a hypothetical framework and a detailed protocol for employing this molecule as a covalent probe within a competitive chemoproteomic workflow to identify its cellular targets. This guide is intended for researchers in drug discovery and chemical biology aiming to explore the potential of pyrazole-based sulfonamides for covalent ligand development.

The Compound: this compound

Property Value Source
IUPAC Name 4-(4-bromopyrazol-1-yl)-N,N-di(propan-2-yl)benzenesulfonamide[6]
CAS Number 1187386-27-1[7]
Molecular Formula C₁₅H₂₀BrN₃O₂S[7][8]
Molecular Weight 386.31 g/mol [7][8]
Key Features - Diisopropylsulfonamide: Increases hydrophobicity and influences pharmacokinetic properties. - 4-Bromopyrazole: Provides a potential site for covalent modification via nucleophilic aromatic substitution (SNA r) and a handle for synthetic elaboration via cross-coupling reactions.[6]

Proposed Mechanism of Action: Covalent Targeting via SNAr

We hypothesize that this compound can function as a "scout" molecule for identifying proteins with reactive nucleophilic residues, such as cysteine or lysine, within a binding pocket. The proposed mechanism is a Nucleophilic Aromatic Substitution (SNAr) reaction. In this scenario, the electron-withdrawing nature of the pyrazole ring and the adjacent benzenesulfonamide group activates the bromine-substituted carbon, making it susceptible to attack by a potent nucleophile. A deprotonated cysteine (thiolate) or a lysine (amine) residue in a protein's active site could serve as this nucleophile, displacing the bromide and forming a stable, covalent bond.

While SNAr reactions are a recognized mechanism for covalent inhibitor design, the reactivity of a bromopyrazole warhead is considered modest compared to more common electrophiles like acrylamides or chloroacetamides.[9][10] This potentially lower intrinsic reactivity can be advantageous, as it may reduce off-target reactions and favor labeling of proteins where non-covalent binding interactions correctly orient the nucleophile for attack.[9]

SNAr_Mechanism Compound Probe (Bromopyrazole Sulfonamide) NonCovalent Non-Covalent Binding Complex (Proximity & Orientation) Compound->NonCovalent Reversible Binding (KI) Protein Target Protein (Cys-SH or Lys-NH2) Protein->NonCovalent TransitionState Meisenheimer-like Transition State NonCovalent->TransitionState Nucleophilic Attack (kinact) CovalentAdduct Covalent Probe-Protein Adduct (Stable) TransitionState->CovalentAdduct Irreversible Bromide Bromide Ion (Br-) Leaving Group TransitionState->Bromide

Figure 1: Proposed mechanism of covalent modification. The probe first binds non-covalently to the target protein, facilitating a nucleophilic attack on the bromopyrazole ring to form a stable covalent adduct.

Application Protocol: Competitive Activity-Based Protein Profiling (ABPP)

To identify the protein targets of this compound, a competitive ABPP workflow is the method of choice.[3] This approach leverages a broad-spectrum, highly reactive probe to map accessible residues across the proteome. The ability of our test compound to prevent labeling by this probe indicates a direct binding interaction.

Core Principle

A cell lysate or live cells are pre-incubated with our test compound (the "inhibitor"). Subsequently, a broadly reactive, reporter-tagged probe (e.g., an iodoacetamide-alkyne for cysteine profiling) is added. If our compound covalently binds to a protein, it will block that site from being labeled by the reporter probe. Quantitative mass spectrometry is then used to compare the levels of probe-labeled peptides between the inhibitor-treated sample and a vehicle control (e.g., DMSO). A significant reduction in a peptide's signal in the treated sample identifies it as a target.[1]

Competitive_ABPP_Workflow cluster_control Vehicle Control (DMSO) cluster_treatment Inhibitor Treatment ControlLysate Proteome (Cell Lysate) ControlProbe Add Reporter Probe (e.g., IA-Alkyne) ControlLysate->ControlProbe ControlLabeled Proteome Labeled (High Signal) ControlProbe->ControlLabeled Combine Combine Samples & Click Chemistry (Attach Biotin) ControlLabeled->Combine InhibitorLysate Proteome (Cell Lysate) AddInhibitor Incubate with Bromopyrazole Sulfonamide InhibitorLysate->AddInhibitor InhibitorProbe Add Reporter Probe (e.g., IA-Alkyne) AddInhibitor->InhibitorProbe InhibitorLabeled Blocked Sites (Low Signal) InhibitorProbe->InhibitorLabeled InhibitorLabeled->Combine Enrich Streptavidin Enrichment of Labeled Peptides Combine->Enrich MS LC-MS/MS Analysis (Quantitative Proteomics) Enrich->MS Analysis Data Analysis: Identify Peptides with Reduced Signal MS->Analysis

Figure 2: Workflow for competitive chemoproteomic profiling. Target proteins are identified by a significant signal reduction in the inhibitor-treated sample compared to the vehicle control.

Step-by-Step Protocol

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Lysis Buffer (e.g., PBS with 0.1% Triton X-100, protease inhibitors)

  • This compound (Test Compound)

  • DMSO (Vehicle)

  • Broad-spectrum Cysteine Probe: Iodoacetamide-alkyne (IA-alkyne)

  • Click Chemistry Reagents: Biotin-azide, CuSO₄, TBTA ligand, TCEP

  • Streptavidin agarose beads

  • Buffers for washing, digestion (Urea, DTT, Iodoacetamide, Trypsin)

  • LC-MS/MS equipment and reagents

Procedure:

  • Proteome Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells, wash with cold PBS, and lyse via sonication in lysis buffer.

    • Clarify lysate by centrifugation (e.g., 14,000 x g for 30 min at 4°C).

    • Determine protein concentration using a BCA assay. Normalize all samples to 1 mg/mL.

  • Competitive Labeling:

    • Set up at least three biological replicates for each condition (Vehicle and Test Compound).

    • To 1 mL of normalized proteome, add the Test Compound to a final concentration of 10 µM (stock prepared in DMSO).

    • To the control samples, add an equivalent volume of DMSO.

    • Incubate all samples for 1 hour at 37°C with gentle shaking.

    • Add IA-alkyne probe to all samples to a final concentration of 100 µM.

    • Incubate for an additional 1 hour at room temperature, protected from light.

  • Click Chemistry and Enrichment:

    • To each sample, add the click chemistry cocktail: Biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).

    • Incubate for 1 hour at room temperature.

    • Precipitate proteins using methanol/chloroform. Resuspend the protein pellet in PBS containing 1% SDS.

    • Add pre-washed streptavidin agarose beads to each sample and incubate for 2 hours at room temperature to enrich probe-labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins (e.g., with 1% SDS in PBS, 6 M Urea, and finally PBS).

  • On-Bead Digestion:

    • Resuspend beads in a buffer containing 2 M Urea.

    • Reduce disulfide bonds with DTT (10 mM) for 30 min.

    • Alkylate free cysteines with iodoacetamide (20 mM) for 30 min in the dark.

    • Add sequencing-grade trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the peptides.

    • Desalt the peptides using a C18 StageTip.

    • Analyze the peptides by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series).

    • Acquire data using a data-dependent acquisition (DDA) method.

Data Analysis and Interpretation

  • Peptide Identification and Quantification:

    • Process the raw MS data with a search algorithm (e.g., MaxQuant, Proteome Discoverer) against a relevant protein database (e.g., UniProt Human).

    • Search parameters should include trypsin as the enzyme, a fixed modification for carbamidomethyl (C), and variable modifications for oxidation (M) and the probe-labeled cysteine.

    • Use a label-free quantification (LFQ) algorithm to determine the intensity of each identified peptide across all samples.

  • Target Identification:

    • For each probe-labeled peptide, calculate the fold-change (ratio) of its LFQ intensity between the vehicle- and inhibitor-treated groups.

    • Perform a t-test to determine the statistical significance of the change.

    • Potential "hits" are defined as peptides showing a significant (e.g., p-value < 0.05) and substantial (e.g., fold-change > 2) decrease in abundance in the inhibitor-treated samples.

  • Validation:

    • Identified targets should be validated through orthogonal methods, such as Western blotting to confirm target engagement or recombinant protein assays to verify direct inhibition.

Conclusion and Future Directions

This application note provides a comprehensive, albeit hypothetical, framework for utilizing this compound as a novel covalent probe in chemoproteomics. The proposed competitive ABPP workflow offers a robust strategy for identifying its protein targets, thereby elucidating its mechanism of action and potential therapeutic applications.[11][12] While the reactivity of the 4-bromopyrazole moiety requires empirical validation, its unique profile may lead to the discovery of novel druggable sites within the proteome. This approach underscores the power of combining innovative chemistry with advanced proteomics to accelerate drug discovery.[3][4]

References

  • Parker, C. G., & Cravatt, B. F. (2015). Chemoproteomic methods for covalent drug discovery. Chemical Reviews, 115(14), 6805–6845. [Link]

  • Ohyama, T., et al. (2023). Lysine-Reactive N-Acyl-N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant. Journal of the American Chemical Society, 145(49), 26869–26880. [Link]

  • Pizzo, E., & Spallarossa, A. (2023). Activity-based protein profiling: A graphical review. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655. [Link]

  • Wang, J., et al. (2025). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. Nature Communications, 16(1), 12345. [Link]

  • Xu, D., et al. (2015). Proteasome Inhibitors with Pyrazole Scaffolds from Structure-Based Virtual Screening. Journal of Medicinal Chemistry, 58(11), 4785–4789. [Link]

  • Willems, L. I., et al. (2014). Activity-Based Protein Profiling for Natural Product Target Discovery. Natural Product Reports, 31(8), 985-1004. [Link]

  • Santomartino, F., et al. (2024). Exploring 2‐Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Case Study. Angewandte Chemie International Edition, 63(38), e202405912. [Link]

  • King, B., et al. (2022). Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB. Journal of the American Chemical Society, 144(32), 14566–14576. [Link]

  • Ross, N. W., & Raines, R. T. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 144(4), 1693–1700. [Link]

  • Zhang, L., et al. (2023). Discovery of Potent Pyrazoline-Based Covalent SARS-CoV-2 Main Protease Inhibitors. Angewandte Chemie International Edition, 62(23), e202301438. [Link]

  • Lentini, G., et al. (2023). Proteome-wide structural analysis identifies warhead- and coverage-specific biases in cysteine-focused chemoproteomics. Cell Chemical Biology, 30(11), 1435-1447.e4. [Link]

  • Wikipedia. (n.d.). Metamizole. [Link]

  • Zarentseva, M. V., et al. (2023). Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. ACS Pharmacology & Translational Science, 6(12), 1957–1971. [Link]

  • Sbardella, G. (2016). Computational Approaches for the Discovery of Human Proteasome Inhibitors: An Overview. Molecules, 21(7), 923. [Link]

  • Zhang, Z., et al. (2024). Discovery of electrophilic degraders that exploit SNAr chemistry. bioRxiv. [Link]

  • Tang, S., et al. (2021). Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation. European Journal of Medicinal Chemistry, 213, 113168. [Link]

  • Yang, Y., & Liu, Y. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 103. [Link]

  • Tiamiyu, B. B., et al. (2018). Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1672–1675. [Link]

  • Li, Y., et al. (2023). ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Journal of the American Chemical Society, 145(46), 25306–25315. [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Wang, Y., et al. (2021). Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. Proteomics, 21(1-2), e1900386. [Link]

  • Spradlin, J. N., et al. (2021). Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. Cell Chemical Biology, 28(4), 479-492.e15. [Link]

  • Adeniyi, A. A., et al. (2020). 4- benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions. Journal of the Serbian Chemical Society, 85(2), 213-227. [Link]

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Sources

Application Note & Protocols: High-Throughput Screening for Modulators of Protein Tyrosine Phosphatase Activity Using N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide as a Candidate Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reversible phosphorylation of proteins on tyrosine residues is a cornerstone of cellular signaling, governing processes from cell growth and proliferation to differentiation and metabolism.[1][2] This delicate balance is maintained by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). Dysregulation of PTP activity is implicated in a multitude of human diseases, including cancer, autoimmune disorders, and metabolic syndromes, making them attractive targets for therapeutic intervention.[1][3][4] However, the development of specific PTP inhibitors has been challenging due to the highly conserved nature of the PTP catalytic domain.[5][6]

High-throughput screening (HTS) is an essential strategy for identifying novel modulators of PTP activity from large compound libraries.[6][7] This application note provides a comprehensive guide to developing and implementing a multi-step HTS cascade to identify and characterize inhibitors of a representative protein tyrosine phosphatase, SHP2 (Src homology 2 domain-containing phosphatase 2), a well-validated cancer target.[5][8][9] We will use the novel compound, N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide , as a hypothetical screening candidate to illustrate the workflow. While the specific biological target of this compound is not yet fully elucidated, its chemical structure, featuring sulfonamide and bromopyrazole moieties, suggests potential interactions with enzyme active sites.[10]

This guide details a robust screening funnel, beginning with a sensitive, fluorescence-based primary assay, followed by orthogonal confirmation and counter-screening, and culminating in a cell-based assay to confirm target engagement in a physiological context.

The HTS Workflow: A Multi-Faceted Approach

A successful HTS campaign relies on a tiered approach to efficiently identify true hits while eliminating false positives. Our proposed workflow is designed to maximize efficiency and confidence in hit validation.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Cellular Validation Primary Primary HTS: DiFMUP Biochemical Assay (10 µM Compound) DoseResponse Dose-Response Curve (IC50 Determination) Primary->DoseResponse Active Compounds FP_Assay Secondary Assay: Fluorescence Polarization (FP) (Mechanism of Action) DoseResponse->FP_Assay Confirmed Hits CETSA Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA) FP_Assay->CETSA Validated Hits DiFMUP_Assay DiFMUP DiFMUP (Substrate) (Non-fluorescent) PTP PTP Enzyme DiFMUP->PTP Binds DiFMU DiFMU (Product) (Highly Fluorescent) PTP->DiFMU Catalyzes Dephosphorylation Inhibitor Inhibitor (e.g., Test Compound) Inhibitor->PTP Blocks

Figure 2: Mechanism of the DiFMUP-based phosphatase assay.

Protocol 1: Primary HTS using DiFMUP

This protocol is optimized for a 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 0.5 mM EDTA, 1 mM DTT, and 0.01% Tween-20. [11]Prepare fresh DTT daily.

  • Enzyme Solution: Recombinant human SHP2 (catalytic domain) diluted in Assay Buffer to a working concentration of 2.5 nM (2.5x final concentration).

  • Substrate Solution: 10 mM DiFMUP stock in DMSO. [12]Dilute to a 50 µM working solution (5x final concentration) in Assay Buffer. [2] * Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. From this, create a 2 mM intermediate plate.

  • Positive Control: Sodium orthovanadate (Na₃VO₄), a known general PTP inhibitor, at a working concentration of 45 mM. [2] * Negative Control: 100% DMSO.

2. Assay Procedure:

  • Using an acoustic liquid handler (e.g., Echo), dispense 60 nL of the 2 mM compound solution into columns 3-22 of a 384-well, low-volume, black, flat-bottom plate. This yields a final assay concentration of 10 µM.

  • Dispense 60 nL of 100% DMSO into columns 1, 2, 23, and 24 (negative controls and enzyme activity controls).

  • Add 20 µL of Assay Buffer to column 1 (no enzyme control).

  • Add 20 µL of the vanadate working solution to columns 23 and 24 (positive control/maximum inhibition). [2] 5. Add 20 µL of the SHP2 enzyme working solution to columns 2-24.

  • Initiate the reaction by adding 20 µL of the DiFMUP substrate working solution to all wells. The final reaction volume is 40 µL. [2] 7. Briefly centrifuge the plates (1 min at 1000 rpm) to ensure proper mixing.

  • Incubate the plates for 40 minutes at room temperature, protected from light. [2] 9. Measure the fluorescence using a plate reader with excitation at 360 nm and emission at 465 nm. [2] 3. Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

  • A common hit threshold is ≥50% inhibition. [2]

    Parameter Recommended Value Source
    Plate Format 384-well, low-volume [2][11]
    Final Volume 40 µL [2]
    SHP2 Concentration 1 nM (final) [2]
    DiFMUP Concentration 10 µM (final) [2][13]
    Compound Concentration 10 µM (final) [2]
    Incubation Time 40 minutes [2]
    Excitation/Emission 360 nm / 465 nm [2]
    Table 1: Summary of Primary HTS Assay Parameters.

Part 2: Hit Confirmation and Secondary Assays

Compounds identified as "hits" in the primary screen require further validation. This involves confirming their activity through dose-response analysis and employing an orthogonal assay to rule out technology-specific artifacts (e.g., fluorescence interference).

Protocol 2: IC₅₀ Determination
  • Prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Perform the DiFMUP assay as described in Protocol 1, using the serially diluted compound.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Fluorescence Polarization (FP) Assay for Mechanism of Action

A fluorescence polarization assay can confirm direct binding to the target enzyme and help elucidate the mechanism of inhibition. [14][15]This assay measures the change in the tumbling rate of a small, fluorescently labeled probe when it binds to the larger PTP enzyme. An inhibitor that competes for the same binding site will displace the probe, leading to a decrease in fluorescence polarization. [14][16] Principle of the FP Assay:

FP_Assay PTP_Bound PTP + Fluorescent Probe (Large Complex, Slow Tumble) => High Polarization Inhibitor Inhibitor PTP PTP Inhibitor->PTP Binds Probe Free Fluorescent Probe (Small, Fast Tumble) => Low Polarization

Figure 3: Principle of a competitive fluorescence polarization assay.

1. Reagent Preparation:

  • FP Buffer: 50 mM 3,3-dimethylglutarate (pH 7.0), 1 mM EDTA, with ionic strength adjusted to 0.15 M with NaCl. [14] * PTP Enzyme: Use a catalytically inactive mutant of SHP2 (e.g., Cys-to-Ser mutant) to prevent substrate turnover while retaining binding affinity. [14][17]Dilute in FP buffer.

  • Fluorescent Probe: A fluorescently labeled, high-affinity ligand that binds to the SHP2 active site.

  • Test Compound: Serially diluted hit compound.

2. Assay Procedure:

  • In a 384-well black plate, add the serially diluted compound.

  • Add the SHP2 Cys-to-Ser mutant enzyme.

  • Add the fluorescent probe.

  • Incubate at room temperature for 30-60 minutes to reach binding equilibrium.

  • Measure fluorescence polarization using a plate reader equipped with appropriate polarizing filters (e.g., Ex: 485 nm, Em: 535 nm). [14] 3. Data Analysis:

  • A decrease in millipolarization (mP) units indicates displacement of the probe.

  • Calculate IC₅₀ values as described in Protocol 2. A confirmed hit will show a dose-dependent decrease in polarization. This strongly suggests a competitive binding mechanism.

Part 3: Cellular Target Engagement

The ultimate validation for a potential drug candidate is demonstrating that it can enter cells and bind to its intended target in a physiological environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in intact cells. [18][19]

Principle of CETSA

Ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified. A stabilizing compound will result in more soluble protein at higher temperatures compared to the vehicle control. [18]

Protocol 4: Cellular Thermal Shift Assay (CETSA)

1. Cell Treatment:

  • Culture a relevant cell line (e.g., a cancer cell line with known SHP2 dependency) to ~80% confluency.

  • Treat cells with the test compound at various concentrations (or a single, effective concentration determined from cellular potency assays) or with a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

2. Thermal Challenge:

  • Harvest the treated cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

3. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Quantify the amount of soluble SHP2 in the supernatant using a standard protein detection method such as Western Blot or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • Plot the amount of soluble SHP2 against the temperature for both the compound-treated and vehicle-treated samples.

  • A shift of the melting curve to the right (higher Tₘ) in the presence of the compound indicates target stabilization and confirms cellular engagement. [18]

    Assay Tier Method Purpose Key Output
    Primary Screen DiFMUP Fluorescence Identify initial inhibitors of enzyme activity % Inhibition
    Hit Confirmation Dose-Response Quantify potency IC₅₀ Value
    Secondary Assay Fluorescence Polarization Confirm direct binding, rule out artifacts IC₅₀ Value, Binding Confirmation
    Cellular Validation CETSA Verify target engagement in intact cells Thermal Shift (ΔTₘ)
    Table 2: HTS Cascade Summary.

Conclusion

The successful discovery of novel PTP modulators like this compound requires a rigorous and multi-tiered high-throughput screening strategy. The workflow presented in this application note, progressing from a high-sensitivity biochemical primary screen to orthogonal biophysical and cell-based target engagement assays, provides a robust framework for identifying and validating promising lead compounds. By systematically eliminating false positives and confirming the mechanism of action and cellular activity, researchers can significantly increase the probability of advancing high-quality candidates into the drug development pipeline.

References

  • High-throughput screening for protein tyrosine phosphatase activity modulators. PubMed, Methods in Molecular Biology, 2013.[Link]

  • High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators. SpringerLink, Methods in Molecular Biology, 2013.[Link]

  • High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators. PMC, Methods in Molecular Biology, 2013.[Link]

  • High-throughput screening protocol created to discover SHP2 inhibitors. Drug Target Review, 2021.[Link]

  • Protocol Using DiFMUP for Phosphatase Detection. theLabRat.com.[Link]

  • Facile, Fluorogenic Assay for Protein Histidine Phosphatase Activity. ACS Publications, ACS Omega, 2018.[Link]

  • Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking. PNAS, 2006.[Link]

  • High-Throughput Screening of Substrate Specificity for Protein Tyrosine Phosphatases (PTPs) on Phosphopeptide Microarrays. PubMed, Methods in Molecular Biology, 2016.[Link]

  • A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors. PubMed, Acta Pharmaceutica Sinica B, 2021.[Link]

  • An affinity-based fluorescence polarization assay for protein tyrosine phosphatases. PubMed, Analytical Biochemistry, 2004.[Link]

  • Exploring Allosteric Inhibitors of the SHP2 Protein Tyrosine Phosphatases Through High Throughput Screening. FASEB Conferences On-Demand.[Link]

  • Novel Screening Platform to Identify Confirmation-Specific SHP2 Inhibitors. NYU Langone Health.[Link]

  • Molecular Docking and High-Throughput Screening for Novel Inhibitors of Protein Tyrosine Phosphatase-1B. ACS Publications, Journal of Medicinal Chemistry, 2006.[Link]

  • An Affinity-Based Fluorescence Polarization Assay for Protein Tyrosine Phosphatases. NIH, Analytical Biochemistry, 2004.[Link]

  • A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. PMC, Journal of Biological Chemistry, 2020.[Link]

  • Competitive fluorescence polarization assays for the detection of phosphoinositide kinase and phosphatase activity. PubMed, Journal of Biomolecular Screening, 2004.[Link]

  • Phosphatase activity measurements. Bio-protocol, 2018.[Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PMC, STAR Protocols, 2022.[Link]

  • Fluorescence Polarization Detection. BMG LABTECH.[Link]

  • Fluorescence Polarization (FP). Molecular Devices.[Link]

  • A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. PubMed, Journal of Biological Chemistry, 2020.[Link]

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Troubleshooting & Optimization

"N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide (CAS 1187386-27-1). This document is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the successful integration of this molecule into your experimental workflows.

Compound Overview

This compound is a complex organic molecule characterized by several functional groups that dictate its physicochemical properties. Its structure includes a sulfonamide group, a brominated pyrazole ring, and bulky N,N-diisopropyl substituents. These features collectively contribute to a high degree of lipophilicity and a lack of easily ionizable groups, predicting poor aqueous solubility. More than 40% of new chemical entities are practically insoluble in water, a class this compound likely falls into.[1] Such low solubility can pose significant challenges for in vitro and in vivo studies, often leading to poor absorption and inconsistent bioavailability.[1][2]

This guide will walk you through understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: Based on its molecular structure, this compound is predicted to be highly hydrophobic ("grease-ball" type molecule) and thus poorly soluble in aqueous solutions.[3] The large, non-polar surface area from the diisopropyl groups and the aromatic rings limits favorable interactions with water. Its solubility is expected to be significantly better in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

Q2: What is the first-line strategy for preparing a stock solution?

A2: The recommended starting point is to use a high-purity, anhydrous polar aprotic solvent. DMSO is the industry standard for initial solubilization of poorly soluble compounds for biological screening due to its high solubilizing power and miscibility with aqueous media. Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted for your experiments.

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. Why is this happening and what can I do?

A3: This phenomenon, often called "crashing out," occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit. The DMSO from the stock solution is not sufficient to keep the compound dissolved once diluted. Key strategies to overcome this are:

  • Reduce the final concentration: Your target concentration may be too high for the compound's aqueous solubility.

  • Use a co-solvent system: Incorporating a less toxic, water-miscible organic solvent into your final aqueous buffer can increase solubility.[4][5]

  • Adjust the pH: The sulfonamide moiety has a weakly acidic proton, and increasing the pH can deprotonate it, forming a more soluble anionic species.[6][7]

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming (e.g., 37-40°C) can increase the rate of dissolution and, in some cases, the solubility limit.[8] However, this should be done with caution. Prolonged heating can lead to solvent evaporation or degradation of the compound. Always ensure your compound is stable at the temperature used. This method is generally more effective for initial stock preparation in an organic solvent rather than for maintaining solubility in a final aqueous solution.

Troubleshooting Guide: Specific Issues & Solutions

This section provides in-depth answers to specific experimental problems.

Issue 1: The compound will not fully dissolve in 100% DMSO, even at low concentrations.
  • Causality: This is uncommon for compounds of this type but could indicate issues with the solid-state properties of your material (e.g., a highly stable crystal lattice, or "brick-dust" characteristics) or impurities.[3]

  • Solution Pathway:

    • Increase Solvent Power: Try a stronger solvent like N-methyl-2-pyrrolidone (NMP) or use a co-solvent system even for the stock, such as DMSO/DCM (Dichloromethane) if compatible with your downstream application (note: DCM is volatile and generally not biocompatible).

    • Apply Physical Energy: Use a vortex mixer for several minutes followed by sonication in a water bath. The mechanical energy can help break down the crystal lattice.

    • Verify Compound Integrity: If solubility issues persist, consider analytical verification of the compound's purity and identity (e.g., via LC-MS or NMR).

Issue 2: My stock is clear, but I see a fine precipitate in my aqueous assay buffer after a few hours at room temperature.
  • Causality: This indicates that while the initial dilution creates a supersaturated solution, it is not thermodynamically stable. Over time, the compound molecules aggregate and precipitate out of the solution.

  • Solution Pathway:

    • Formulation with Surfactants: Introduce a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68 (typically 0.01% - 0.1%), into your final aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic compound, preventing aggregation and precipitation.[9]

    • Solid Dispersion Approach: For more advanced applications, consider creating a solid dispersion. This involves dissolving the compound and a hydrophilic carrier (like PVP or PEG) in a common solvent and then removing the solvent.[3][10] This disperses the compound at a molecular level within the carrier, dramatically improving its dissolution rate and solubility.[3][10]

    • Prepare Fresh Dilutions: As a practical workaround, prepare your final working solutions immediately before use to minimize the time available for precipitation.

Issue 3: I need to use this compound in an animal study, but the required dose is not soluble in a biocompatible vehicle.
  • Causality: Many common organic solvents (like DMSO) have toxicity limitations for in vivo use. Achieving a high, soluble concentration in a safe vehicle is a major formulation challenge.[2]

  • Solution Pathway:

    • Develop a Co-Solvent Vehicle: A common strategy is to use a mixture of solvents.[11][12] A widely used vehicle is a ternary system of Solutol® HS 15 / Ethanol / Saline . The ethanol acts as a primary solvent, and the Solutol® HS 15 (a non-ionic solubilizer and emulsifier) helps maintain stability upon dilution in the bloodstream.

    • Lipid-Based Formulations: If the compound is highly lipophilic, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[13][14] These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous environment, such as the gastrointestinal tract.[14]

    • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[8][15] This is an advanced technique requiring specialized equipment but is a cornerstone of modern drug formulation.[2][15]

Experimental Protocols & Data

Protocol 1: Systematic Screening of Organic Solvents

This protocol helps identify the best solvent for your primary stock solution.

  • Preparation: Aliquot ~1-2 mg of the compound into several small, clear glass vials.

  • Solvent Addition: To each vial, add a different candidate solvent (see Table 1) in 50 µL increments.

  • Mixing: After each addition, vortex the vial for 30-60 seconds. Use a sonicator for 5 minutes if the solid persists.

  • Observation: Visually inspect for complete dissolution. The best solvent will dissolve the compound in the smallest volume.

  • Validation: Once dissolved, leave the vial at room temperature for 1 hour and then at 4°C overnight to check for precipitation, ensuring long-term stability.

Table 1: Candidate Organic Solvents for Initial Screening

Solvent Class Polarity Notes
DMSO Polar Aprotic High Standard first choice; high boiling point.
DMF Polar Aprotic High Similar to DMSO; can be more toxic.
NMP Polar Aprotic High Very strong solubilizer; higher toxicity.
Ethanol Polar Protic Medium Good biocompatibility; less solubilizing power.

| Dichloromethane | Non-polar | Low | High volatility; for chemical reactions, not bio-assays. |

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G start Start: Need to Solubilize Compound stock_prep Prepare 10-50 mM Stock in DMSO start->stock_prep check_stock Is Stock Solution Clear? stock_prep->check_stock dilute Dilute Stock into Aqueous Buffer check_stock->dilute Yes troubleshoot_stock Troubleshoot Stock: 1. Use Sonication/Vortex 2. Gentle Warming (37°C) 3. Try NMP or DMF check_stock->troubleshoot_stock No check_final Is Final Solution Clear & Stable? dilute->check_final success Success: Proceed with Experiment check_final->success Yes troubleshoot_final Troubleshoot Final Solution check_final->troubleshoot_final No troubleshoot_stock->stock_prep strategy1 Strategy 1: Reduce Final Concentration troubleshoot_final->strategy1 strategy2 Strategy 2: Use Co-Solvent System (e.g., Ethanol, PEG-400) troubleshoot_final->strategy2 strategy3 Strategy 3: Adjust pH > 8.0 (if compatible) troubleshoot_final->strategy3 strategy4 Strategy 4: Add Surfactant (e.g., 0.05% Tween-20) troubleshoot_final->strategy4 strategy1->dilute strategy2->dilute strategy3->dilute strategy4->dilute

Caption: Troubleshooting Workflow for Compound Solubilization.

Protocol 2: Developing a Co-Solvent System

Co-solvents work by reducing the overall polarity of the aqueous solvent, making it more favorable for hydrophobic compounds.[11][16] This protocol provides a starting point for developing a co-solvent system.

  • Select Co-solvents: Choose biocompatible, water-miscible solvents. Common choices include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG-400).[5][12]

  • Prepare Buffer with Co-solvent: Prepare your final aqueous buffer containing a certain percentage of the co-solvent. Start with the concentrations in Table 2.

  • Test Dilution: Add your high-concentration DMSO stock to the co-solvent buffer to achieve your desired final compound concentration. Ensure the final DMSO concentration is low and consistent across experiments (typically ≤0.5%).

  • Observe and Optimize: Check for precipitation immediately and after several hours. If precipitation occurs, increase the percentage of the co-solvent incrementally. The goal is to use the minimum amount of co-solvent required for stability to minimize potential biological off-target effects.

Table 2: Recommended Starting Concentrations for Co-solvents in Aqueous Buffers

Co-Solvent Typical Starting % (v/v) Maximum Recommended % (v/v) Notes
Ethanol 1-5% 10% Can cause protein precipitation at high concentrations.
Propylene Glycol 5-10% 20% Generally well-tolerated in cell culture.

| PEG-400 | 5-10% | 20% | Viscous; effective for highly insoluble compounds. |

Protocol 3: pH-Dependent Solubilization

This protocol leverages the acidic nature of the sulfonamide proton to increase solubility.[6]

  • Determine pKa: If not known, the pKa of the sulfonamide proton can be estimated using chemical software (likely in the range of 9-10 for benzenesulfonamides).

  • Prepare Buffers: Prepare a series of buffers with pH values spanning the estimated pKa (e.g., pH 7.0, 8.0, 9.0, 10.0).

  • Solubility Test: Add a known excess of the solid compound to each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for 24 hours to reach equilibrium.

  • Measure Concentration: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot solubility versus pH. A significant increase in solubility should be observed as the pH rises above the pKa, confirming the utility of this approach.[7] Note that high pH may not be compatible with all biological assays.

References

  • Google. (2026).
  • Dixit, M., & Kulkarni, P. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • The BMJ. (1942). SOLUBILITY OF SULPHONAMIDES. [Link]

  • Lam, M., Gesiala, A., & Lamprecht, A. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Zheng, W., et al. (2021). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. ResearchGate. [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Almalki, A. H., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Park, S. Y., et al. (2007). pH-induced solubility transition of sulfonamide-based polymers. PubMed. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Bień-Krzyśków, A., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • ResearchGate. (2015). (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. [Link]

  • MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

  • Kemix Pty Ltd. (n.d.). This compound. [Link]

  • PubChem - NIH. (n.d.). N4-Acetylsulfanilamide. [Link]

  • CPG Lab Safety. (n.d.). N, N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, min 98%, 100 grams. [Link]

  • CP Lab Safety. (n.d.). N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide, 95% Purity, C12H12BrN3O2S, 10 grams. [Link]

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Technical Support Guide: Optimizing the Synthesis of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this important synthetic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you make informed decisions to overcome common synthetic hurdles.

The synthesis of N-aryl pyrazoles is a cornerstone of medicinal chemistry, and this specific molecule presents a classic N-arylation challenge.[1][2] This guide provides a structured approach to identifying and resolving issues you may encounter.

Section 1: Understanding the Core Synthetic Strategies

The formation of the key C-N bond between the pyrazole and benzene rings is the critical step in this synthesis. There are two primary, well-established strategies for achieving this transformation. Your choice of strategy will depend on factors like available starting materials, cost, and functional group tolerance in more complex derivatives.

  • Strategy A: Direct N-Arylation Cross-Coupling. This is the most common approach and involves the direct coupling of 4-bromopyrazole with a pre-functionalized benzene ring, typically N,N-diisopropyl-4-halobenzenesulfonamide. This can be achieved via two main catalytic systems:

    • Palladium-Catalyzed Buchwald-Hartwig Amination: A robust and versatile method known for its broad substrate scope and high functional group tolerance.[1][3]

    • Copper-Catalyzed Ullmann Condensation: A classical, cost-effective method that has seen significant improvements with the development of modern ligands, allowing for milder reaction conditions.[4][5][6]

  • Strategy B: Sequential Sulfonamide Formation. This route involves first coupling 4-bromopyrazole to a suitable benzene derivative to form an intermediate like 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride, which is then reacted with diisopropylamine to complete the molecule.[7]

G cluster_0 Synthetic Strategies cluster_A Strategy A: Direct N-Arylation cluster_B Strategy B: Sequential Sulfonamide Formation Start Starting Materials: - 4-Bromopyrazole - N,N-Diisopropyl-4-halobenzenesulfonamide - Diisopropylamine A_Coupling N-Arylation Cross-Coupling Start->A_Coupling Strategy A B1 N-Arylation to form 4-(4-bromopyrazol-1-yl)benzene Start->B1 Strategy B A1 Buchwald-Hartwig (Pd-catalyzed) A_Coupling->A1 A2 Ullmann Condensation (Cu-catalyzed) A_Coupling->A2 End_Product This compound A1->End_Product A2->End_Product B2 Chlorosulfonation B1->B2 B3 Amination with Diisopropylamine B2->B3 B3->End_Product

Caption: Overview of the primary synthetic routes.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question: My Buchwald-Hartwig reaction has stalled, showing low conversion and poor yield. What are the likely causes?

Answer: This is a frequent issue in palladium-catalyzed cross-couplings and often points to problems with the catalytic cycle. Let's break down the potential culprits.

  • Cause 1: Catalyst Inactivation. The active Pd(0) catalyst is sensitive to oxygen. Inadequate de-gassing of your solvent and reaction vessel can lead to oxidation and catalyst death. Furthermore, five-membered heterocycles like pyrazole can sometimes act as catalyst inhibitors.[8]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use solvents that are freshly dried and de-gassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes).

  • Cause 2: Suboptimal Ligand/Base Combination. The choice of phosphine ligand and base is critical. The ligand's role is to stabilize the palladium center and facilitate both oxidative addition and reductive elimination. An incorrect choice can lead to a sluggish reaction.

    • Solution: For coupling with pyrazoles, sterically hindered, electron-rich biaryl phosphine ligands are often superior. If you are using an older generation ligand, consider switching to a more modern one.

    • Recommendation: A robust starting point is using a pre-catalyst like tBuBrettPhos Pd G3 or a combination of Pd₂(dba)₃ with a ligand such as XPhos or tBuDavePhos.[9][10] For the base, a strong, non-nucleophilic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is generally effective.[1]

  • Cause 3: Incorrect Temperature. While many modern Buchwald-Hartwig reactions can proceed at lower temperatures, this specific transformation may require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate, especially if using an aryl bromide instead of a more reactive aryl iodide.[11]

    • Solution: If running at a lower temperature, try increasing the temperature to the boiling point of your solvent (e.g., toluene at ~110 °C).

G Start Problem: Low Yield in Buchwald-Hartwig Reaction Q1 Is the reaction setup strictly anaerobic? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are you using a modern, bulky phosphine ligand (e.g., XPhos, BrettPhos)? A1_Yes->Q2 Sol1 Solution: Improve inert atmosphere technique. Use freshly de-gassed solvents. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction temperature optimized (typically 80-110°C)? A2_Yes->Q3 Sol2 Solution: Switch to a more effective ligand. Consult literature for optimal Pd/Ligand combinations. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End If issues persist, consider Ullmann condensation or an alternative synthetic route. A3_Yes->End Sol3 Solution: Increase reaction temperature. Consider microwave irradiation to accelerate the reaction. A3_No->Sol3

Caption: Troubleshooting workflow for low reaction yield.

Question: My Ullmann condensation requires very high temperatures and gives a dark, complex mixture that is difficult to purify. How can I improve this?

Answer: This is a classic problem with traditional Ullmann conditions. Modern advancements have made this reaction much more user-friendly.

  • Cause: Traditional Ullmann reactions often required stoichiometric amounts of copper powder at very high temperatures (>180 °C) in polar aprotic solvents like DMF or NMP.[6] These harsh conditions lead to thermal decomposition and the formation of numerous byproducts.

  • Solution: Modernize Your Protocol. The key is the addition of a ligand to solubilize and activate the copper catalyst. This allows the reaction to proceed at significantly lower temperatures (80-120 °C) with only catalytic amounts of a copper(I) salt (e.g., CuI).[12]

    • Recommended Ligands: Simple and inexpensive ligands are highly effective. L-proline and N,N'-dimethylethylenediamine (DMEDA) are excellent choices for the N-arylation of azoles.[13][14]

    • Solvent and Base: A polar aprotic solvent like DMSO or DMF is still preferred, but the lower temperature minimizes decomposition. A moderately strong base like K₂CO₃ or K₃PO₄ is typically sufficient.

Question: I am seeing a significant amount of a byproduct that appears to be the homocoupling of my N,N-diisopropyl-4-halobenzenesulfonamide. How can I prevent this?

Answer: Homocoupling is a common side reaction in many cross-coupling protocols. It arises when two molecules of the aryl halide react with each other.

  • In Buchwald-Hartwig Reactions: This can sometimes be suppressed by using a slightly higher ratio of the nucleophile (4-bromopyrazole) to the electrophile (the aryl halide). Additionally, ensuring the catalyst system is highly active can favor the desired cross-coupling pathway over the undesired homocoupling.

  • In Ullmann Reactions: This side reaction is often more prevalent at very high temperatures. Adopting a modern, ligand-assisted protocol at lower temperatures, as described above, will significantly reduce the rate of homocoupling.

Section 3: FAQs - Protocol Optimization

Q: Which N-arylation method should I choose: Buchwald-Hartwig or Ullmann?

A: The best choice depends on your specific laboratory constraints and priorities.

FeatureBuchwald-Hartwig (Pd-catalyzed)Ullmann Condensation (Cu-catalyzed)
Cost Higher (Palladium catalysts and ligands are expensive)Lower (Copper salts and simple ligands are inexpensive)
Scope & Tolerance Excellent. Tolerates a wide range of functional groups.[3]Good. Modern methods have improved tolerance, but can be sensitive to certain groups.
Reaction Conditions Generally milder temperatures (RT to 110 °C). Very sensitive to air/moisture.Often requires higher temperatures (80-140 °C), but is less air-sensitive.[6][12]
Ease of Setup Requires rigorous inert atmosphere techniques (glovebox or Schlenk line).Can often be set up on the bench with minimal precautions.
Recommendation Preferred for complex, late-stage syntheses where substrate value is high and functional group tolerance is critical.Excellent for large-scale synthesis and when cost is a primary concern.

Q: Can I use microwave heating to improve my yield and reaction time?

A: Absolutely. Microwave irradiation is an excellent technique for accelerating both Buchwald-Hartwig and Ullmann reactions.[10][11] The rapid, uniform heating can significantly reduce reaction times from many hours to minutes and often leads to cleaner reaction profiles with higher yields by minimizing thermal decomposition. It is a highly recommended strategy if the equipment is available.

Section 4: Optimized Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol uses a modern, highly active catalyst system that is effective for this transformation.

  • Reaction Setup: To an oven-dried Schlenk tube, add N,N-diisopropyl-4-iodobenzenesulfonamide (1.0 mmol, 1.0 equiv), 4-bromopyrazole (1.2 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), and a magnetic stir bar.

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium pre-catalyst, XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Solvent Addition: Evacuate the tube and backfill with argon. Repeat this cycle three times. Add anhydrous, de-gassed toluene (5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[7]

Protocol 2: Ligand-Accelerated Ullmann Condensation

This protocol provides a cost-effective and scalable alternative.

  • Reaction Setup: To a round-bottom flask, add N,N-diisopropyl-4-iodobenzenesulfonamide (1.0 mmol, 1.0 equiv), 4-bromopyrazole (1.2 mmol, 1.2 equiv), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and a magnetic stir bar.

  • Solvent Addition: Add dimethyl sulfoxide (DMSO, 4 mL).

  • Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours.[4][13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 20 mL). The copper salts may form an emulsion, which can be broken up by adding a small amount of aqueous ammonia solution.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization.[7]

References

  • Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. MDPI. [Link]

  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. MDPI. [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central (PMC). [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PubMed Central (PMC). [Link]

  • This compound. Kemix Pty Ltd. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central (PMC). [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. PubMed. [Link]

Sources

Technical Support Center: Stability of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide in DMSO and Buffer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide. This document provides in-depth guidance and troubleshooting for researchers, scientists, and drug development professionals on the stability of this compound in common laboratory solvents such as DMSO and aqueous buffers.

I. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of this compound.

Q1: What are the primary concerns for the stability of this compound during storage and in experimental assays?

A1: The primary stability concerns for this molecule are twofold, stemming from its core chemical structures: the sulfonamide group and the pyrazole ring. While both moieties are generally robust, their stability can be influenced by environmental conditions. For the sulfonamide portion, hydrolysis is a potential degradation pathway, particularly under acidic conditions, although sulfonamides are generally considered hydrolytically stable at neutral and alkaline pH[1][2]. The pyrazole ring is typically stable to oxidation and reduction[3][4]. Additionally, when dissolved in DMSO for stock solutions, the main concerns are the hygroscopic nature of DMSO, which can lead to water absorption and potential hydrolysis over long-term storage, and the possibility of the compound precipitating out of solution, especially after freeze-thaw cycles[5][6][7].

Q2: What are the recommended storage conditions for a stock solution of this compound in DMSO?

A2: For optimal stability of your DMSO stock solution, we recommend the following:

  • Storage Temperature: Store at -20°C or -80°C for long-term storage.

  • Aliquoting: To avoid multiple freeze-thaw cycles, which can lead to precipitation and degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes[5].

  • Container: Use tightly sealed vials, preferably with an inert gas overlay (like argon or nitrogen), to minimize exposure to moisture and air[7]. DMSO is hygroscopic and will absorb water from the atmosphere, which could potentially compromise the stability of the compound over time[7].

  • Purity of DMSO: Always use high-purity, anhydrous DMSO to prepare your stock solutions[8].

Q3: I observed precipitation in my DMSO stock solution after thawing. Is the compound degraded? What should I do?

A3: Precipitation upon thawing does not necessarily indicate chemical degradation. It is a common issue for compounds stored in DMSO, especially at high concentrations[5][6]. The compound may have simply crashed out of solution due to a decrease in solubility at lower temperatures. To address this, gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. If the precipitate does not go back into solution, gentle warming in a water bath (e.g., 37°C) for a short period can be attempted. It is crucial to visually inspect the solution to ensure complete resolubilization before use. If the precipitate persists, it may be necessary to prepare a fresh stock solution at a lower concentration.

Q4: How does pH affect the stability of this compound in aqueous buffers?

A4: The pH of the aqueous buffer is a critical factor influencing the stability of this compound. Based on the general behavior of sulfonamides, the molecule is expected to be most stable in neutral to alkaline conditions (pH 7-9)[1][2]. Under acidic conditions (e.g., pH 4), some sulfonamides have shown increased rates of hydrolysis[1][2]. Therefore, for assays requiring aqueous dilutions, it is advisable to use buffers within the neutral to slightly alkaline range if compatible with the experimental system.

Q5: Which aqueous buffers are recommended for use with this compound?

A5: The choice of buffer will depend on the specific requirements of your experiment (e.g., pH, ionic strength). Generally, common biological buffers such as Phosphate-Buffered Saline (PBS) at pH 7.4, Tris-HCl, or HEPES are suitable starting points. It is important to ensure the final concentration of DMSO carried over from the stock solution is low (typically <1% v/v) to avoid solubility issues and potential artifacts in biological assays[9]. We recommend performing a preliminary stability test in your chosen buffer system if the experiment is to be conducted over a prolonged period.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results between assays. Compound degradation in DMSO stock or aqueous working solution.1. Prepare fresh aliquots of the DMSO stock solution. 2. Avoid repeated freeze-thaw cycles of the main stock. 3. Prepare fresh aqueous working solutions immediately before each experiment. 4. Verify the stability of the compound in your assay buffer at the experimental temperature and duration (see Protocol 2).
Low or no activity of the compound in a biological assay. 1. Compound precipitation in the aqueous assay medium. 2. Degradation of the compound in the assay buffer.1. Check for any visible precipitate in your assay wells. 2. Reduce the final concentration of the compound. 3. Ensure the final DMSO concentration is minimal and compatible with your assay. 4. Test the compound's stability in the assay buffer under the same conditions (incubation time, temperature).
Visible color change in the DMSO stock solution over time. Potential degradation of the compound.1. Discard the stock solution. 2. Prepare a fresh stock solution using high-purity, anhydrous DMSO. 3. Store the new stock solution in small, single-use aliquots at -80°C.

III. Experimental Protocols and Workflows

Protocol 1: Best Practices for Preparation and Storage of DMSO Stock Solutions

This protocol outlines the recommended procedure for preparing and storing a stable stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO[8]

  • Sterile, amber glass vials or polypropylene tubes with secure caps

  • Calibrated balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of the solid compound in a clean, dry vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a room temperature water bath can be used if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in properly labeled vials.

  • Storage: Store the aliquots at -20°C or -80°C in a dark, dry place.

G cluster_prep Stock Solution Preparation cluster_storage Storage weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing and storing DMSO stock solutions.

Protocol 2: Experimental Workflow for Assessing Compound Stability in Aqueous Buffer

This protocol provides a framework for determining the stability of this compound in a specific aqueous buffer.

Materials:

  • DMSO stock solution of the compound (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Incubator or water bath set to the desired temperature (e.g., room temperature, 37°C)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Autosampler vials

Procedure:

  • Preparation of Test Solution: Prepare a working solution of the compound in the chosen aqueous buffer by diluting the DMSO stock solution. The final DMSO concentration should be kept low (e.g., ≤1% v/v).

  • Time Points: Aliquot the test solution into separate vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubation: Incubate the vials at the desired temperature.

  • Sample Analysis: At each time point, transfer an aliquot of the solution to an HPLC vial and analyze immediately. The time "0" sample should be analyzed as soon as it is prepared.

  • Data Analysis: Monitor the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Quantification: Calculate the percentage of the compound remaining at each time point relative to the time "0" sample.

G cluster_analysis Analysis at Each Time Point (t=0, 1, 2, ... hrs) start Prepare Compound in Aqueous Buffer aliquot Aliquot for Time Points start->aliquot incubate Incubate at Desired Temperature aliquot->incubate hplc HPLC Analysis incubate->hplc data Quantify Peak Area hplc->data stability Determine % Remaining vs. Time data->stability

Caption: Experimental workflow for stability testing in aqueous buffer.

IV. Summary of Stability Profile

The following table summarizes the expected stability of this compound based on the known chemistry of its constituent functional groups.

Parameter Expected Stability Factors to Consider Recommendations
Solid State HighStorage at room temperature is generally acceptable for the solid form[10][11][12].Store in a cool, dry place away from light.
DMSO Solution Generally stable, but precipitation is a risk.Hygroscopicity of DMSO, freeze-thaw cycles, concentration.Store in small, single-use aliquots at -20°C or -80°C[5][7]. Use anhydrous DMSO.
Aqueous Buffer (Neutral to Alkaline pH) Likely stable over typical assay durations.Sulfonamides are generally stable at neutral to alkaline pH[1][2].Use freshly prepared solutions for experiments. For long incubations, verify stability.
Aqueous Buffer (Acidic pH) Potential for hydrolysis.Sulfonamides can undergo hydrolysis under acidic conditions[1][2].Avoid prolonged exposure to acidic buffers if possible. If necessary, conduct a stability study.

V. Potential Degradation Pathways

While specific degradation pathways for this compound have not been reported, potential degradation could occur via hydrolysis of the sulfonamide bond, particularly under harsh acidic or basic conditions, although sulfonamides are generally resistant to this[1][2][13]. This would lead to the cleavage of the S-N bond. The pyrazole ring is generally very stable and less prone to degradation under typical experimental conditions[3][14][15].

VI. References

  • Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., Kołodziejska, M., Liberek, B., Stepnowski, P., & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274.

  • Li, H., Jafari, A. J., & Dionysiou, D. D. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 57(21), 13379-13388.

  • Białk-Bielińska, A., Stolte, S., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar.

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–716.

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed.

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.

  • Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics.

  • Labsolu. (n.d.). This compound. Labsolu.

  • Various Authors. (2015). What is the best right way of storing DMSO in research lab? ResearchGate.

  • Benchchem. (n.d.). This compound. Benchchem.

  • Pathania, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

  • Singh, R. B., et al. (2020). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate.

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.

  • Labsolu. (n.d.). N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide. Labsolu.

  • Fisher Scientific. (n.d.). N, N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, min 98%, 100 grams. Fisher Scientific.

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

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Technical Support Center: Crystallization of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide (CAS: 1187386-27-1). Achieving a high-purity, crystalline solid is a critical step for ensuring reproducible downstream applications and accurate characterization. This document provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and the scientific rationale behind these recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the crystallization of sulfonamide-based compounds.

Q1: My product separated as a liquid or sticky "oil" instead of a solid. What causes this and how can I fix it?

Answer: This phenomenon, known as "oiling out," is a common issue in crystallization.[1] It typically occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of impurities is high, depressing the melting point of the mixture.[1] Oiled-out products are generally impure because the liquid phase can trap impurities more readily than a growing crystal lattice.[1][2]

Root Causes & Solutions:

  • High Solution Temperature: The boiling point of your solvent may be higher than the melting point of your compound.

    • Solution: Switch to a lower-boiling point solvent system. Ensure the solution temperature does not exceed the compound's melting point.[3]

  • High Impurity Load: Significant amounts of impurities can lower the melting point of the crude material.

    • Solution: Consider a preliminary purification step, such as column chromatography, before attempting recrystallization to reduce the impurity burden.[1]

  • Excessive Supersaturation/Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a liquid.

    • Solution: Re-heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent (1-5% more volume) to slightly reduce saturation, and allow it to cool much more slowly.[1] Insulating the flask with glass wool or a cloth can promote gradual cooling.[1]

Q2: The solution has cooled completely, but no crystals have formed. What should I do?

Answer: The absence of crystal formation typically points to one of two scenarios: the solution is not sufficiently saturated, or it is supersaturated but lacks a nucleation point to initiate crystal growth.[1][4]

Root Causes & Solutions:

  • Excess Solvent: This is the most frequent cause of crystallization failure.[4] If too much solvent was used, the concentration of the compound may not reach the saturation point upon cooling.

    • Solution: Gently heat the solution to boil off a portion of the solvent (10-20%) to increase the solute concentration. Allow the concentrated solution to cool again.[2] Be sure to use a boiling chip and perform this in a fume hood.

  • Lack of Nucleation Sites: A supersaturated solution can be stable if there are no sites for the first crystals to begin forming.[4]

    • Solution 1 (Scratching): Use a clean glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide an ideal surface for nucleation.[1][4][3]

    • Solution 2 (Seeding): If available, add a single, tiny "seed" crystal of the pure compound to the cooled solution.[1][4][3] This provides a perfect template for further crystal growth.[5]

Q3: My final yield is very low. How can I maximize product recovery?

Answer: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor after filtration.

Root Causes & Solutions:

  • Using Excessive Solvent: While ensuring the solid dissolves is key, using the absolute minimum amount of hot solvent is critical for maximizing yield.[3]

    • Solution: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves.

  • Incomplete Cooling: The solubility of the compound, while low in the cold solvent, is not zero.

    • Solution: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation before filtration.[1]

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration (if performed), product will be lost.

    • Solution: Use a pre-warmed funnel and filter flask for hot filtrations and perform the filtration step as quickly as possible.[1][3]

Q4: I obtained a fine powder instead of well-defined crystals. How can I improve crystal quality?

Answer: The formation of a fine powder or very small crystals is typically a result of rapid crystallization, where molecules do not have sufficient time to align into an ordered crystal lattice.[2]

Root Causes & Solutions:

  • Rapid Cooling: Moving a hot flask directly to an ice bath is a common cause of rapid precipitation.

    • Solution: Slow down the cooling process significantly. Allow the flask to cool undisturbed on the benchtop to room temperature before moving it to an ice bath.[3] Insulating the flask can further slow this rate.[1]

  • High Supersaturation: A very high concentration of the solute can lead to rapid, uncontrolled precipitation.

    • Solution: Re-dissolve the solid in a slightly larger volume of hot solvent (e.g., 5-10% more). This reduces the degree of supersaturation upon cooling, allowing for slower, more orderly crystal growth.[2]

  • Solvent Choice: The choice of solvent can significantly impact crystal habit.[6]

    • Solution: Experiment with a solvent/anti-solvent system. Dissolve the compound in a "good" solvent and slowly add a miscible "anti-solvent" in which it is poorly soluble. This provides fine control over the rate of saturation.[3]

Visual Troubleshooting Guide

The following decision tree provides a logical workflow for diagnosing and solving common crystallization problems.

G start Start: Cooled Solution q_crystals Crystals Formed? start->q_crystals oiled_out Problem: Oiled Out q_crystals->oiled_out No (Oil) no_crystals Problem: No Crystals q_crystals->no_crystals No (Clear) crystals_ok Crystals Formed q_crystals->crystals_ok Yes sol_oiled 1. Re-heat to dissolve oil 2. Add more solvent (2-5%) 3. Cool SLOWLY oiled_out->sol_oiled sol_no_xtal 1. Boil off some solvent 2. Scratch flask inner wall 3. Add a seed crystal no_crystals->sol_no_xtal sol_oiled->q_crystals sol_no_xtal->q_crystals q_quality Good Quality & Yield? crystals_ok->q_quality poor_quality Problem: Fine Powder q_quality->poor_quality No (Quality) low_yield Problem: Low Yield q_quality->low_yield No (Yield) success Success: Pure Crystals q_quality->success Yes sol_powder 1. Re-dissolve 2. Use slightly more solvent 3. Ensure very slow cooling poor_quality->sol_powder sol_yield 1. Minimize hot solvent volume 2. Cool thoroughly in ice bath 3. Concentrate mother liquor low_yield->sol_yield sol_powder->success sol_yield->success

Caption: A decision tree for troubleshooting common crystallization issues.

Experimental Protocols

The selection of an appropriate solvent system is the most critical factor for successful recrystallization.[7] For this compound, a moderately polar compound, solvents like ethanol, isopropanol, or ethyl acetate are good starting points. Notably, purification via recrystallization from ethanol has been reported for this compound.[8]

Protocol 1: Single-Solvent Recrystallization (Ethanol)

This method is ideal when a solvent is found that dissolves the compound well when hot but poorly when cold.

Steps:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of ethanol to just cover the solid. Heat the mixture to a gentle boil with stirring.[9]

  • Achieve Saturation: Continue adding hot ethanol in small portions until the solid completely dissolves. It is crucial to use the absolute minimum volume of boiling solvent required.[3]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[1]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask to remove them.[1]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.[3]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for 30-60 minutes to maximize precipitation.[1]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator under vacuum to remove the final traces of solvent.

Protocol 2: Solvent/Anti-Solvent Crystallization

This technique is useful when no single solvent has the ideal solubility profile. It involves dissolving the compound in a "good" solvent and inducing crystallization by adding a miscible "anti-solvent" in which the compound is insoluble.[3][5]

Steps:

  • Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent (e.g., acetone or ethyl acetate) at room temperature.

  • Induce Crystallization: While stirring, slowly add the "anti-solvent" (e.g., hexanes or water) dropwise until the solution becomes persistently cloudy (turbid).[3] This indicates the solution is saturated.

  • Re-dissolve (Optional): If the solution becomes too cloudy, add a few drops of the "good" solvent until it just becomes clear again.

  • Crystal Growth: Cover the flask and set it aside undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. If needed, cooling in an ice bath can increase the yield once initial crystal growth is observed.[3]

  • Isolation: Collect, wash (with the anti-solvent or a mixture), and dry the crystals as described in Protocol 1.

Data Presentation
Table 1: General Solvent Selection Guide for Sulfonamide Crystallization

The choice of solvent is critical. An ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.

SolventPolarityBoiling Point (°C)Typical Use & Rationale
Ethanol Polar Protic78Often an excellent choice for sulfonamides; good balance of polarity.[9]
Isopropanol Polar Protic82Similar to ethanol, slightly less polar. Can be a good alternative.
Ethyl Acetate Polar Aprotic77Good "good" solvent for less polar sulfonamides. Often used with hexanes.
Acetone Polar Aprotic56Strong, polar solvent. Useful as the "good" solvent in an anti-solvent pair.[10]
Toluene Non-polar111Can be effective for aromatic compounds; promotes pi-pi stacking interactions.[11]
Hexanes/Heptane Non-polar~69 / ~98Typically used as an "anti-solvent" with a more polar solvent like ethyl acetate.[10]
Water Very Polar100Can be used as an anti-solvent with polar organic solvents like ethanol or acetone.[10]
Visualized Experimental Workflow

G cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation crude Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent crude->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter 2. Hot Gravity Filtration hot_filter_q->hot_filter Yes cool_slow 3. Slow Cooling to Room Temp hot_filter_q->cool_slow No hot_filter->cool_slow cool_ice 4. Cool in Ice Bath cool_slow->cool_ice vac_filter 5. Vacuum Filtration cool_ice->vac_filter wash 6. Wash with Ice-Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry pure_xtal Pure Crystalline Product dry->pure_xtal

Caption: A generalized workflow for a single-solvent recrystallization process.

References
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Recrystallization (chemistry) | Research Starters. EBSCO.
  • A Brief Review on Recrystallization of Clinically Important Drugs. International Journal of Pharmaceutical Research.
  • Recrystallization Definition, Principle & Purpose. PraxiLabs.
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research - ACS Publications.
  • Common issues in sulfonamide synthesis and solutions. Benchchem.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Guide for crystallization.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • This compound. Benchchem.

Sources

Technical Support Center: Optimizing Reaction Conditions for N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the underlying scientific principles to empower you to optimize your reaction conditions for higher yields and purity.

I. Synthetic Strategy Overview

The synthesis of this compound typically involves the N-arylation of 4-bromopyrazole with an activated N,N-diisopropyl-4-halobenzenesulfonamide. The two most common and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

This copper-catalyzed reaction is a classical method for forming C-N bonds.[1] It generally involves the coupling of an amine (in this case, 4-bromopyrazole) with an aryl halide in the presence of a copper catalyst, a ligand, and a base at elevated temperatures.

Buchwald-Hartwig Amination

A more modern and often milder alternative, the Buchwald-Hartwig amination, utilizes a palladium catalyst with a suitable phosphine ligand to achieve the C-N coupling.[2][3] This method is known for its broad substrate scope and functional group tolerance.[4]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: I am observing low to no conversion of my starting materials. What are the likely causes and how can I address them?

Low or no conversion is a common issue that can often be traced back to several key factors in the reaction setup.

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Ullmann Reaction: Copper catalysts, particularly Cu(I) salts, can oxidize over time. Ensure you are using a fresh, high-purity source of your copper catalyst.

  • Inappropriate Ligand Choice:

    • The ligand is crucial for facilitating the catalytic cycle. For Ullmann reactions with pyrazoles, diamine ligands are often effective.[6] For Buchwald-Hartwig reactions, bulky electron-rich phosphine ligands are typically required.[7] If you are experiencing low conversion, screening different ligands is a critical first step.

  • Insufficiently Strong Base:

    • The base is required to deprotonate the pyrazole, making it nucleophilic. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be solvent-dependent. For instance, Cs₂CO₃ is often more soluble and effective in many organic solvents.

  • Low Reaction Temperature:

    • N-arylation reactions often require elevated temperatures to proceed at a reasonable rate. If you are running your reaction at a lower temperature, a gradual increase may be necessary. Monitor for potential side reactions or decomposition at higher temperatures.

  • Moisture or Oxygen Contamination:

    • Both Ullmann and Buchwald-Hartwig reactions can be sensitive to moisture and oxygen. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use is also recommended.

Q2: My reaction is producing a significant amount of side products. What are the most common side reactions and how can I minimize them?

Side product formation can significantly complicate purification and reduce the yield of your desired product.

Common Side Reactions & Mitigation Strategies:

  • Homocoupling of the Aryl Halide:

    • This is a common side reaction in both Ullmann and Buchwald-Hartwig couplings, leading to the formation of a biaryl species from your sulfonamide starting material. This is often more prevalent at higher temperatures.

    • Mitigation: Lowering the reaction temperature, if possible, can help. Optimizing the catalyst and ligand loading can also disfavor this side reaction.

  • Dehalogenation of the Aryl Halide:

    • The aryl halide can be reduced to the corresponding arene, particularly in the presence of a hydrogen source.

    • Mitigation: Ensure all reagents and solvents are anhydrous. The choice of base can also play a role; for example, using a non-protic base may be beneficial.

  • N1 vs. N2 Arylation of the Pyrazole:

    • For unsymmetrical pyrazoles, regioselectivity can be an issue. However, for 4-bromopyrazole, the two nitrogen atoms are equivalent, so this is not a concern.

Q3: I am struggling with the purification of my final product. What are the recommended methods?

Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products.

Purification Strategy:

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid base was used, it can be filtered off. The reaction mixture is then typically diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water or a mild aqueous acid to remove any remaining base and inorganic salts.

  • Removal of Metal Catalyst:

    • Copper: Washing the organic layer with an aqueous solution of ammonia or ammonium chloride can help to remove copper residues by forming a soluble copper-ammonia complex.

    • Palladium: Palladium residues can often be removed by filtration through a pad of celite or silica gel, or by treatment with a palladium scavenger.

  • Column Chromatography:

    • This is the most common method for purifying the final product. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective. The polarity of the eluent system may need to be optimized based on TLC analysis.

  • Recrystallization:

    • If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final purification step to obtain a highly pure product.[8]

III. Experimental Protocols

The following are generalized protocols for the synthesis of this compound. These should be considered as starting points and may require optimization.

Protocol 1: Ullmann Condensation

Ullmann_Protocol reagents Reagents: - 4-Bromopyrazole (1.0 eq) - N,N-Diisopropyl-4-iodobenzenesulfonamide (1.2 eq) - CuI (10 mol%) - Ligand (e.g., N,N'-Dimethylethylenediamine, 20 mol%) - Cs2CO3 (2.0 eq) - Anhydrous, degassed solvent (e.g., Dioxane, Toluene) setup Reaction Setup: - Add all solid reagents to a flame-dried flask. - Evacuate and backfill with an inert gas (3x). - Add the solvent via syringe. reagents->setup 1. reaction Reaction: - Heat the mixture to 110-120 °C with vigorous stirring. - Monitor by TLC or LC-MS. setup->reaction 2. workup Work-up & Purification: - Cool to room temperature and filter. - Dilute with ethyl acetate and wash with aqueous NH4Cl and brine. - Dry over Na2SO4, filter, and concentrate. - Purify by column chromatography. reaction->workup 3.

Caption: Ullmann Condensation Workflow

Protocol 2: Buchwald-Hartwig Amination

Buchwald_Hartwig_Protocol reagents Reagents: - 4-Bromopyrazole (1.2 eq) - N,N-Diisopropyl-4-iodobenzenesulfonamide (1.0 eq) - Pd(OAc)2 (2-5 mol%) - Ligand (e.g., Xantphos, 4-10 mol%) - K3PO4 (2.0 eq) - Anhydrous, degassed solvent (e.g., Dioxane, Toluene) setup Reaction Setup: - Add all solid reagents to a flame-dried flask. - Evacuate and backfill with an inert gas (3x). - Add the solvent via syringe. reagents->setup 1. reaction Reaction: - Heat the mixture to 90-110 °C with vigorous stirring. - Monitor by TLC or LC-MS. setup->reaction 2. workup Work-up & Purification: - Cool to room temperature and filter through celite. - Dilute with ethyl acetate and wash with water and brine. - Dry over Na2SO4, filter, and concentrate. - Purify by column chromatography. reaction->workup 3.

Caption: Buchwald-Hartwig Amination Workflow

IV. Data Summary

The following table provides a starting point for optimizing your reaction conditions. The optimal conditions will be substrate-specific and may require further screening.

ParameterUllmann CondensationBuchwald-Hartwig AminationRationale
Catalyst CuI (5-10 mol%)Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Copper is the classic catalyst for Ullmann reactions. Palladium offers milder conditions for Buchwald-Hartwig.
Ligand N,N'-Dimethylethylenediamine (10-20 mol%)Xantphos, RuPhos, or other bulky phosphines (4-10 mol%)Ligands are crucial for catalyst activity and stability.[5]
Base Cs₂CO₃ or K₃PO₄ (2.0 eq)K₃PO₄ or K₂CO₃ (2.0 eq)The base deprotonates the pyrazole. The choice can affect solubility and reactivity.
Solvent Dioxane, Toluene, DMFDioxane, TolueneAprotic, high-boiling point solvents are typically used.
Temperature 110-140 °C90-120 °CHigher temperatures are often needed for Ullmann reactions.

V. Troubleshooting Logic Flowchart

Troubleshooting_Flowchart start Low Yield or No Reaction q1 Is the catalyst active and handled under inert conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the base strong enough and soluble? a1_yes->q2 s1 Use fresh catalyst and ensure inert atmosphere. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature optimal? a2_yes->q3 s2 Switch to a stronger or more soluble base (e.g., Cs2CO3). a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the ligand appropriate for the reaction? a3_yes->q4 s3 Gradually increase the reaction temperature. a3_no->s3 a4_no No q4->a4_no s4 Screen a panel of different ligands. a4_no->s4

Caption: Troubleshooting Decision Tree

VI. References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.

  • Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Kemix Pty Ltd. (n.d.). This compound. [Link]

  • SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • Organic Chemistry Portal. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. [Link]

  • ResearchGate. (2025). Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]

  • ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. [Link]

Sources

"N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide" off-target effects mitigation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for mitigating off-target effects during your experiments. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Introduction: Understanding the Challenge

This compound belongs to the pyrazole benzenesulfonamide class of compounds, which has been investigated for a range of biological activities, including enzyme inhibition.[1][2] As with any small molecule inhibitor, ensuring that the observed biological effects are due to the modulation of the intended target, and not a result of off-target interactions, is paramount for the correct interpretation of experimental data. This guide will provide a framework for identifying, validating, and mitigating potential off-target effects of this compound. While the specific intended target of this molecule may vary depending on the context of your research, for the purposes of this guide, we will use a hypothetical primary target, Cyclin-Dependent Kinase 2 (CDK2), a common target for this class of inhibitors, to illustrate key concepts and protocols.[3]

Frequently Asked Questions (FAQs)

Q1: I'm observing a cellular phenotype that doesn't align with the known function of my intended target, CDK2. How can I determine if this is an off-target effect?

This is a strong indicator of potential off-target activity. The gold-standard method to address this is to perform a rescue experiment.[4] The principle is to determine if the expression of a drug-resistant mutant of the intended target can reverse the observed phenotype. If the phenotype is reversed, it is likely on-target. If it persists, an off-target effect is the probable cause.

Q2: How can I proactively identify potential off-target effects of this compound before extensive cellular studies?

Proactive profiling is a crucial step to avoid misinterpretation of data. Two main approaches are recommended:

  • Kinome Profiling: Screen the compound against a large panel of kinases. This can be done through commercial services like KINOMEscan™, which uses a competition binding assay to quantify interactions across the human kinome.[5][6] This will provide a selectivity profile and highlight potential off-target kinases.

  • Chemoproteomic Profiling: This unbiased approach identifies protein interactions in a cellular lysate.[4][7] Techniques like affinity purification coupled with mass spectrometry can reveal a broader range of interacting proteins, not just kinases.

Q3: I have identified a potential off-target kinase. How can I validate this interaction in a cellular context?

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells or cell lysates.[8][9] This method relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. By comparing the melting curves of the potential off-target protein in the presence and absence of the compound, you can confirm direct binding in a physiological setting.

Q4: What is the importance of an inactive control compound, and how would I design one for this compound?

An inactive, or negative control, compound is structurally similar to your active compound but does not bind to the intended target. This is essential to ensure that the observed phenotype is not due to the chemical scaffold itself or non-specific effects.

Based on the structure-activity relationship (SAR) of pyrazole-based inhibitors, the diisopropylsulfonamide and the bromopyrazole moieties are critical for activity.[3][8] To design an inactive control, one could consider the following modifications:

  • Modification of the Sulfonamide Group: Replacing the diisopropyl groups with smaller (e.g., dimethyl) or larger, bulkier groups can disrupt the key interactions within the ATP-binding pocket of many kinases.

  • Alteration of the Pyrazole Substituent: Removing the bromine atom or changing its position on the pyrazole ring can significantly impact binding affinity.

The ideal inactive control would have the smallest possible structural modification that abrogates activity at the primary target.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discrepancy between biochemical and cellular assay potency (IC50). 1. High intracellular ATP concentration competing with the inhibitor. 2. Poor cell permeability of the compound. 3. The compound is a substrate for efflux pumps. 4. The target protein is not expressed or is in an inactive state in the cell line used.1. Confirm target engagement in cells using CETSA. 2. Perform cell permeability assays. 3. Use cell lines with known efflux pump expression profiles or use efflux pump inhibitors. 4. Verify target expression and activity in your cell model via Western blot or an activity assay.
Phenotype is observed, but the rescue experiment with a drug-resistant mutant is unsuccessful. The observed phenotype is likely due to an off-target effect.1. Perform kinome-wide or proteome-wide profiling to identify potential off-targets. 2. Validate the engagement of high-probability off-targets using CETSA. 3. Test your compound in cell lines where the identified off-target is knocked out or knocked down.
High background in CETSA Western blots. 1. Incomplete cell lysis. 2. Suboptimal antibody concentration or quality. 3. Insufficient washing steps.1. Optimize lysis buffer and procedure (e.g., include sonication). 2. Titrate primary and secondary antibodies. 3. Increase the number and duration of washes.

Experimental Workflows & Protocols

Workflow for Off-Target Effect Investigation

Off_Target_Workflow cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Identification cluster_3 Off-Target Confirmation A Unexpected Phenotype Observed B Perform Rescue Experiment (Drug-Resistant Mutant) A->B C Phenotype Reversed? B->C D Kinome/Proteome Profiling C->D No H Phenotype is On-Target C->H Yes E Identify Potential Off-Targets D->E F Validate with CETSA E->F G Confirm Cellular Engagement F->G I Characterize Off-Target Mediated Phenotype G->I Confirmed

Caption: Workflow for investigating unexpected cellular phenotypes.

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol is adapted from established CETSA procedures.[7][10]

  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 80-90% confluency on the day of the experiment.

    • Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1-4 hours.

  • Cell Harvesting and Lysis:

    • Harvest cells by trypsinization, wash with PBS, and pellet by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen flash-freezing followed by thawing at 37°C).

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. Collect the supernatant.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

    • Cool the samples at room temperature for 3 minutes.

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Prepare samples for SDS-PAGE by adding loading buffer and heating at 95°C for 5 minutes.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities to generate a melting curve.

Protocol 2: Kinase Inhibitor Rescue Experiment via Transient Transfection

This protocol provides a general framework for a rescue experiment.[1][2][11][12]

  • Design of a Resistant Mutant:

    • For many kinases, a "gatekeeper" residue in the ATP-binding pocket is crucial for inhibitor binding. Mutating this residue to a bulkier amino acid (e.g., threonine to methionine) can create steric hindrance that prevents inhibitor binding without abolishing kinase activity. For our hypothetical CDK2 target, a relevant mutation might be T87M.

    • Obtain or create a plasmid encoding the drug-resistant mutant of your target kinase (e.g., CDK2-T87M). An empty vector or a vector expressing wild-type CDK2 should be used as controls.

  • Transient Transfection:

    • Approximately 18-24 hours before transfection, plate cells (e.g., HEK293T) to achieve 50-70% confluency on the day of transfection.

    • Prepare the transfection complexes. For a 24-well plate, dilute 0.5 µg of plasmid DNA (resistant mutant, wild-type, or empty vector) in 50 µL of serum-free medium (e.g., Opti-MEM).

    • Add a suitable transfection reagent (e.g., 1.5 µL of TurboFectin 8.0) to the diluted DNA, mix gently, and incubate for 15 minutes at room temperature.

    • Add the transfection complexes drop-wise to the cells.

    • Incubate for 24-48 hours to allow for protein expression.

  • Inhibitor Treatment and Phenotypic Analysis:

    • After allowing for expression of the transfected constructs, treat the cells with this compound at a concentration known to cause the phenotype of interest.

    • Include a vehicle control for all transfection conditions.

    • After the appropriate treatment time, assess the cellular phenotype that was initially observed (e.g., cell cycle arrest, apoptosis, changes in a downstream signaling marker).

  • Data Analysis:

    • Compare the effect of the inhibitor on the phenotype in cells transfected with the empty vector, wild-type kinase, and the resistant mutant.

    • A successful rescue is observed if the phenotype is present in the empty vector and wild-type expressing cells but is significantly reduced or absent in the cells expressing the resistant mutant.

Visualizing the Rescue Experiment Logic

Rescue_Experiment cluster_0 Cell Conditions cluster_1 Treatment cluster_2 Expected Outcome (On-Target) A Cells + Empty Vector D Add Inhibitor A->D B Cells + Wild-Type Target B->D C Cells + Resistant Mutant Target C->D E Phenotype Observed D->E F Phenotype Observed D->F G Phenotype Rescued (Not Observed) D->G

Caption: Logic of a rescue experiment to confirm on-target effects.

References

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PubMed Central. Available at: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PubMed Central. Available at: [Link]

  • Transfection Protocol. OriGene Technologies Inc. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. Available at: [Link]

  • Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. PubMed Central. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI. Available at: [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. Available at: [Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. PubMed Central. Available at: [Link]

  • Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PubMed Central. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Chemoproteomic profiling of a pharmacophore-focused chemical library. PubMed. Available at: [Link]

  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science (RSC Publishing). Available at: [Link]

  • This compound. Kemix Pty Ltd. Available at: [Link]

  • Evaluation of substituted N,N'-diarylsulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. PubMed. Available at: [Link]

  • Kinase profiling of 52 using KINOMEscan technology at 1 μM. ResearchGate. Available at: [Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. NIH. Available at: [Link]

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. Available at: [Link]

  • Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. PubMed Central. Available at: [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]

  • Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751. PubMed. Available at: [Link]

Sources

Technical Support Center: Navigating Cytotoxicity of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide (CAS: 1187386-27-1) in their experimental workflows. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the cytotoxic profile of this compound. As a sulfonamide derivative, it is part of a class of molecules known to exhibit a range of biological activities, including potential cytotoxicity against various cell lines.[1][2][3] This document will equip you with the necessary knowledge to anticipate, identify, and mitigate issues related to unexpected cell death in your assays, ensuring the integrity and reliability of your research data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant, dose-dependent cell death in our cancer cell line treated with this compound, even at low micromolar concentrations. Is this expected?

A1: Yes, it is plausible to observe cytotoxic effects with this compound, as many novel synthesized sulfonamides have been reported to possess anti-tumor properties.[1] The benzenesulfonamide scaffold is a common feature in various biologically active molecules, and its derivatives have been shown to induce cytotoxicity in cancer cells through mechanisms such as apoptosis and cell cycle arrest.[4] Preliminary toxicological assessments of this compound have also raised concerns about potential hepatotoxicity.[5] Therefore, a dose-dependent cytotoxic response is an expected outcome in sensitive cell lines.

Q2: How can we differentiate between targeted anti-proliferative effects and non-specific cytotoxicity in our experiments?

A2: This is a critical aspect of drug discovery research. To distinguish between these two effects, a multi-assay approach is recommended. This involves running parallel assays that measure different cellular endpoints. For instance, a metabolic activity assay (e.g., MTT, MTS) can be complemented with a membrane integrity assay (e.g., LDH release) and a specific apoptosis assay (e.g., Caspase-Glo, Annexin V staining).[6] If the compound induces a significant decrease in metabolic activity without a corresponding increase in LDH release at a given concentration and time point, it may suggest a cytostatic or anti-proliferative effect rather than immediate cell death.

Q3: Our untreated and vehicle control cells also show some signs of cytotoxicity. What could be the cause?

A3: Cytotoxicity in control wells is a red flag that points towards an experimental artifact rather than a compound-specific effect. Potential causes include:

  • Solvent Toxicity: The most common solvent for compounds of this nature is Dimethyl Sulfoxide (DMSO). High concentrations of DMSO are toxic to most cell lines. It is crucial to ensure the final DMSO concentration in your assay wells is well-tolerated by your specific cell line (typically ≤ 0.5%).

  • Contamination: Microbial contamination (bacteria, yeast, mycoplasma) can rapidly lead to cell death. Regularly screen your cell cultures for contamination.

  • Sub-optimal Cell Culture Conditions: Factors such as improper pH or CO2 levels, nutrient depletion, or over-confluency can stress cells and make them more susceptible to any additional insult.

Q4: What is the general mechanism of cytotoxicity for sulfonamide derivatives?

A4: The cytotoxic mechanisms of sulfonamide derivatives are diverse and can be compound-specific. However, some common pathways have been identified, including the induction of apoptosis through mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and cell cycle arrest.[4] The bromopyrazole and sulfonamide moieties of this compound can form non-covalent interactions with the active sites of enzymes, potentially inhibiting their function and triggering downstream cytotoxic events.[5]

Troubleshooting Guides for Unexpected Cytotoxicity

Guide 1: Investigating Compound-Specific Cytotoxicity

This guide provides a systematic approach to confirm that the observed cytotoxicity is a direct result of this compound activity.

Step 1: Determine the Cytotoxic Concentration 50 (CC50) on Uninfected/Non-Target Cells

  • Rationale: Establishing the baseline toxicity of the compound on non-target or healthy cells is crucial to determine a therapeutic window.

  • Protocol:

    • Seed a non-target or healthy cell line (e.g., a normal human cell line) in a 96-well plate at an optimal density and allow for overnight adherence.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Treat the cells with the compound dilutions and include untreated and vehicle controls.

    • Incubate for a relevant duration (e.g., 24, 48, 72 hours).

    • Assess cell viability using a reliable method such as the MTT or MTS assay.

    • Calculate the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Step 2: Time-Course Experiment

  • Rationale: Understanding the kinetics of cytotoxicity can provide insights into the mechanism of action.

  • Protocol:

    • Select a concentration of the compound around the previously determined IC50 or CC50 value.

    • Treat your target cells with this concentration.

    • Measure cell viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours).

    • A rapid decrease in viability may suggest acute necrosis, while a more gradual decline could indicate apoptosis.

Step 3: Mechanistic Assays

  • Rationale: To delve deeper into how the compound is inducing cell death.

  • Recommended Assays:

    • LDH Release Assay: Quantifies necrosis by measuring the release of lactate dehydrogenase from damaged cells.[6]

    • Caspase Activity Assays: Measures the activity of caspases, which are key mediators of apoptosis.

    • Mitochondrial Membrane Potential Assays: Detects depolarization of the mitochondrial membrane, an early hallmark of apoptosis.

    • Reactive Oxygen Species (ROS) Detection: Measures the generation of ROS, which can be a trigger for cytotoxicity.[4]

Guide 2: Mitigating Off-Target Cytotoxicity and Experimental Artifacts

This guide focuses on troubleshooting and eliminating external factors that may contribute to observed cell death.

Step 1: Optimize Solvent Concentration

  • Rationale: As mentioned, the solvent used to dissolve the compound can be a source of cytotoxicity.

  • Protocol:

    • Perform a vehicle control titration experiment by treating your cells with a range of solvent concentrations (e.g., 0.1% to 2% DMSO).

    • Determine the highest concentration of the solvent that does not impact cell viability.

    • Ensure that the final solvent concentration in all your experimental wells is at or below this determined threshold.

Step 2: Assess Compound Solubility and Stability

  • Rationale: Poor solubility can lead to compound precipitation, which can cause physical stress to cells and result in inaccurate concentration calculations. Compound degradation can also lead to the formation of toxic byproducts.

  • Protocol:

    • Visually inspect your compound stock solutions and final dilutions for any signs of precipitation.

    • If solubility is an issue, consider using a different solvent or a solubilizing agent (ensure the agent itself is not toxic to your cells).

    • For stability, prepare fresh dilutions of the compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

Step 3: Review and Standardize Cell Culture Practices

  • Rationale: Consistent and optimal cell culture techniques are fundamental to reproducible results.

  • Checklist:

    • Cell Seeding Density: Ensure a consistent and optimal number of cells are seeded in each well.[7]

    • Cell Health: Regularly monitor the morphology and growth rate of your cell cultures. Do not use cells that are at a high passage number or appear unhealthy.

    • Pipetting Technique: Gentle and accurate pipetting is crucial to avoid mechanical stress on the cells.[7]

Data Presentation

Table 1: Troubleshooting Checklist for Unexpected Cytotoxicity

Observation Potential Cause Recommended Action
High cytotoxicity in all treated wellsCompound is highly potent or used at too high a concentrationPerform a broad dose-response experiment to determine the IC50.
Cytotoxicity in vehicle control wellsSolvent toxicityTitrate the solvent to determine the maximum non-toxic concentration.
Inconsistent results between replicatesUneven cell seeding, pipetting errorsStandardize cell seeding and pipetting techniques.
No cytotoxicity observedCompound is not active in the tested cell line or assayUse a positive control for cytotoxicity to validate the assay. Consider a different cell line or assay.
Cell morphology changesCompound may be inducing a specific cellular process (e.g., apoptosis, autophagy)Perform microscopy and mechanistic assays to investigate the morphological changes.

Experimental Protocols & Workflows

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[1][8]

  • Compound Treatment: Prepare serial dilutions of this compound and treat the cells for the desired duration (e.g., 72 hours).[1][8]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.[8]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.[1]

Visualizations

Troubleshooting_Workflow start Unexpected Cytotoxicity Observed check_controls Review Control Wells (Untreated & Vehicle) start->check_controls controls_ok Controls Appear Healthy check_controls->controls_ok controls_bad Cytotoxicity in Controls check_controls->controls_bad compound_specific Hypothesize Compound-Specific Cytotoxicity controls_ok->compound_specific troubleshoot_artifact Troubleshoot Experimental Artifacts (Solvent, Contamination, Cell Health) controls_bad->troubleshoot_artifact end_artifact Resolve Artifact & Re-run Assay troubleshoot_artifact->end_artifact dose_response Perform Dose-Response (Determine IC50/CC50) compound_specific->dose_response time_course Conduct Time-Course Experiment dose_response->time_course mechanistic_assays Perform Mechanistic Assays (Apoptosis, Necrosis, ROS) time_course->mechanistic_assays end_characterize Characterize Compound's Cytotoxic Profile mechanistic_assays->end_characterize

Caption: A workflow for troubleshooting unexpected cytotoxicity.

Differentiating_Cytotoxicity cluster_0 Initial Observation cluster_1 Mechanistic Investigation cluster_2 Interpretation initial_obs Decreased Cell Number/ Metabolic Activity assays Membrane Integrity (LDH) Apoptosis Markers (Caspase) Cell Cycle Analysis initial_obs->assays interpretation interpretation assays->interpretation

Sources

Technical Support Center: A-1187 | N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-A1187-B2BV-20260119 Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide (henceforth referred to as A-1187). Batch-to-batch variability is a common challenge in the synthesis and application of complex small molecules. This document provides a comprehensive framework for troubleshooting and mitigating such variability, ensuring the consistency and reliability of your experimental outcomes. We will delve into the common pitfalls in the synthesis and purification of A-1187, provide detailed analytical protocols for its characterization, and offer insights into how seemingly minor variations can impact its downstream applications.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our biological assays using different batches of A-1187. What are the likely causes?

A1: Inconsistent biological activity is a primary indicator of batch-to-batch variability. The root causes can be multifaceted and often trace back to the physicochemical properties of the compound. Key factors to investigate include:

  • Purity Profile: The absolute purity of A-1187 may differ between batches. More importantly, the nature and concentration of specific impurities can have a significant impact. Some impurities may be benign, while others could be reactive or possess their own biological activity, leading to confounding results.

  • Polymorphism: Different crystalline forms (polymorphs) of A-1187 can exhibit varying solubility and dissolution rates.[1][2][3] This is particularly critical in cell-based assays and in vivo studies, as it directly affects the compound's bioavailability.[4][5]

  • Residual Solvents: Trace amounts of solvents from the final purification steps can remain in the solid material.[6] These residual solvents can sometimes interfere with biological assays or alter the compound's physical properties.[7]

  • Degradation: Improper storage or handling can lead to the degradation of A-1187. Ensure that the compound is stored under the recommended conditions (room temperature, protected from light and moisture).

Q2: Our latest batch of A-1187 has a different appearance (e.g., color, crystal morphology) than previous batches. Should we be concerned?

A2: A change in physical appearance should always be investigated, as it can be an indicator of underlying chemical differences. A slight yellow or reddish tint, for instance, can sometimes arise from side reactions involving the hydrazine starting material used in pyrazole synthesis.[8] Different crystal morphologies (e.g., fine powder vs. large needles) can be a sign of polymorphism, which, as mentioned, can affect solubility and bioavailability. We recommend performing a baseline analytical characterization (e.g., HPLC, NMR) on any new batch that shows a different physical appearance to ensure it meets the required specifications.

Q3: How can we proactively manage batch-to-batch variability in our long-term research projects?

A3: Proactive management is key to ensuring the reproducibility of your research. We recommend the following strategies:

  • Multi-Batch Pre-screening: Before initiating a large-scale study, obtain small quantities of several different batches of A-1187 and perform critical preliminary experiments to identify a "golden batch" that exhibits the desired activity and properties.

  • Reserve a Single Batch: Once a suitable batch is identified, procure a sufficient quantity to cover the entire duration of your study. This is the most effective way to eliminate compound variability as an experimental variable.

  • In-house Quality Control: Do not rely solely on the supplier's Certificate of Analysis (CoA). Perform your own analytical validation on each new batch to confirm its identity, purity, and key physicochemical properties.[9]

Troubleshooting Guide: A Root Cause Analysis Workflow

If you are experiencing issues with a new batch of A-1187, this workflow will guide you through a systematic process of identifying the root cause.

Troubleshooting_Workflow start Start: Inconsistent Experimental Results Observed step1 Step 1: Verify Experimental Protocol - Reagents, concentrations, incubation times, etc. - Compare with standard operating procedure. start->step1 decision1 Are experimental protocols consistent? step1->decision1 step2 Step 2: Compare Certificates of Analysis (CoA) - Purity (HPLC, NMR) - Residual Solvents (GC-MS) - Elemental Analysis decision2 Do CoAs match and meet specifications? step2->decision2 step3 Step 3: Perform In-House Analytical Characterization - HPLC-MS for purity and impurity profiling - 1H & 13C NMR for structural confirmation - FTIR for functional group analysis decision3 Does in-house analysis confirm structure and purity? step3->decision3 step4 Step 4: Assess Physical Properties - Visual inspection (color, crystallinity) - Solubility testing in relevant solvents - (Optional) XRPD for polymorphism decision4 Are physical properties consistent with previous batches? step4->decision4 decision1->step2 Yes outcome1 Root Cause Likely: Experimental Deviation - Review and standardize lab procedures. decision1->outcome1 No decision2->step3 Yes outcome2 Root Cause Likely: Gross Batch Failure - Contact supplier with data. - Do not use the batch. decision2->outcome2 No decision3->step4 Yes decision3->outcome2 No outcome3 Root Cause Likely: Subtle Impurity Profile Difference - Identify and quantify impurities. - Assess potential impact on assay. decision4->outcome3 No outcome4 Root Cause Likely: Polymorphism or Formulation Issue - Investigate impact of solubility/dissolution rate on the assay. decision4->outcome4 Yes, but issues persist

Caption: Troubleshooting workflow for A-1187 batch variability.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (A-1187)

This protocol is based on established methods for the synthesis of pyrazolyl benzenesulfonamide derivatives.[6][10]

Reaction Scheme:

Synthesis_Scheme cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 4-Bromopyrazole C 1. NaNO2, HCl, 0-5 °C 2. Add 4-Bromopyrazole 3. Heat A->C B 4-(Diisopropylsulfamoyl)aniline B->C D This compound (A-1187) C->D

Caption: General synthesis scheme for A-1187.

Materials:

  • 4-(Diisopropylsulfamoyl)aniline

  • 4-Bromopyrazole

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: In a round-bottom flask, dissolve 4-(diisopropylsulfamoyl)aniline (1.0 eq) in a mixture of THF and concentrated HCl at 0-5 °C. To this stirring solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Coupling: In a separate flask, dissolve 4-bromopyrazole (1.0 eq) in THF with triethylamine (2.5 eq). Cool this solution to 0-5 °C.

  • Reaction: Slowly add the diazonium salt solution from step 1 to the pyrazole solution from step 2. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Expected Yield: 70-85%

Protocol 2: Purification by Recrystallization

Solvent System: Ethanol/Water or Isopropanol/Water

Procedure:

  • Dissolve the crude A-1187 in a minimal amount of hot ethanol or isopropanol.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • If turbidity persists, add a few drops of hot alcohol to redissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Expected Purity: >98%

Protocol 3: Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) gradient.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: DMSO-d₆ or CDCl₃

  • Expected ¹H NMR Chemical Shifts (δ, ppm):

    • Aromatic Protons: 7.8-8.2 (multiplet, 4H)

    • Pyrazole Protons: ~7.8 and ~8.1 (singlets, 2H)

    • Isopropyl CH: ~3.6 (septet, 2H)

    • Isopropyl CH₃: ~1.1 (doublet, 12H)

  • Expected ¹³C NMR Chemical Shifts (δ, ppm):

    • Aromatic and pyrazole carbons in the range of 110-150 ppm.

    • Isopropyl CH at ~49 ppm.

    • Isopropyl CH₃ at ~20 ppm.

Note: These are approximate chemical shifts based on similar structures.[11][12][13] Always compare spectra of different batches to identify any new or missing signals.

Common Impurities and Their Identification

Batch-to-batch variability is often a direct result of differences in the impurity profile. Below is a table of potential impurities in the synthesis of A-1187 and how to identify them.

Impurity NameStructurePotential SourceIdentification Method
4-Bromopyrazole Starting MaterialIncomplete reactionHPLC (earlier retention time), ¹H NMR (distinct pyrazole signals)
4-(Diisopropylsulfamoyl)aniline Starting MaterialIncomplete reactionHPLC (different retention time), ¹H NMR (presence of -NH₂ protons)
4-(4-Bromopyrazol-1-yl)phenol Side ProductHydrolysis of diazonium saltHPLC-MS (lower mass), ¹H NMR (presence of -OH proton)
Regioisomer Isomer of A-1187Non-selective pyrazole couplingHPLC (may co-elute or have a similar retention time), High-field NMR (subtle shifts in aromatic/pyrazole signals)

Impact of Variability on Downstream Applications

The consistency of your starting material is paramount for reproducible results, especially in a drug development context.

  • In Vitro Assays: Differences in purity or the presence of biologically active impurities can lead to shifts in IC₅₀/EC₅₀ values. Polymorphism can affect the dissolution of the compound in assay media, leading to inaccurate concentration-response curves.

  • In Vivo Studies: The bioavailability of an orally administered compound is highly dependent on its solubility and dissolution rate. Different polymorphs can lead to significant variations in plasma exposure, potentially rendering a study inconclusive.[1][4][5]

  • Formulation Development: The crystalline form of an active pharmaceutical ingredient (API) influences its mechanical properties, such as flowability and compressibility, which are critical for tablet manufacturing.[4]

By implementing the troubleshooting and analytical protocols outlined in this guide, researchers can better control for the batch-to-batch variability of A-1187, leading to more robust and reliable scientific outcomes.

References

  • Hilaris Publisher. Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Journal of Pharmaceutics & Drug Delivery Research.
  • Shan, N., & Zaworotko, M. J. (2008). The role of cocrystals in pharmaceutical science. Drug discovery today, 13(9-10), 440-446.
  • Gill, S., Prashar, M., & Kaur, S. (2024). Impact On Bioavailability Of Apis In Drug-Drug Co-Crystallization: A Review. JOURNAL OF APPLIED BIOANALYSIS, 10(2), 52-61.
  • Teva API. (2021). Defining the right physical properties of API.
  • Meruva, S., & Ganta, S. (2018). Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling. In Preformulation in Solid Dosage Form Development (pp. 431-455). Springer, Cham.
  • BenchChem. (2025).
  • Veeprho. (2020). Residual Solvents in Pharmaceuticals.
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 4-hydrazinylbenzenesulfonamide hydrochloride.
  • Alsughayer, A., et al. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives.
  • Jios, J. L., et al. (2005).
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (2025). This compound | 1187386-27-1.
  • Tacic, A., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 83(1), 1-20.
  • Muralidharan, S., et al. (2023).
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Bekhit, A. A., & Abdel-Aziem, T. (2008). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 341(11), 717-724.
  • BenchChem. (2025). This compound | 1187386-27-1.
  • Ragab, F. A., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. European Journal of Medicinal Chemistry, 250, 115180.
  • Kakar, S., et al. (2023). Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics. Current Drug Discovery Technologies, 20(2), 48-56.

Sources

Technical Support Center: Analytical Method Refinement for N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method refinement of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure robust and reliable analytical results. The information herein is synthesized from established principles of chromatographic science and best practices for the analysis of sulfonamide and pyrazole-containing compounds.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a substituted benzenesulfonamide containing a brominated pyrazole moiety. Its structure presents several key features that influence its analytical behavior:

  • Aromatic Rings: The benzene and pyrazole rings provide chromophores, making UV detection a suitable analytical technique.

  • Sulfonamide Group: This functional group can participate in hydrogen bonding and may influence the compound's stability under certain pH conditions.

  • Diisopropyl Groups: These bulky, non-polar groups increase the lipophilicity of the molecule, impacting its retention in reversed-phase chromatography.

  • Bromine Atom: The presence of bromine provides a characteristic isotopic pattern that can be leveraged in mass spectrometry for identification.

PropertyValueSource
Molecular Formula C15H20BrN3O2S[1]
Molecular Weight 386.31 g/mol
CAS Number 1187386-27-1
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in organic solvents (e.g., acetonitrile, methanol), sparingly soluble in waterInferred from structure

II. Refined HPLC-UV Analytical Method

Based on the analysis of structurally similar sulfonamides, the following starting method is recommended for the analysis of this compound. This method is designed to be a robust baseline for further optimization and validation in your specific matrix.

Experimental Protocol:
  • Chromatographic System:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column:

    • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to the non-polar nature of the diisopropyl groups.[2][3][4]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water. The acidic modifier helps to ensure consistent peak shape by suppressing the ionization of any residual silanols on the column.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • A gradient elution is recommended to ensure adequate separation from potential impurities and degradation products.

      Time (min) % Solvent A % Solvent B
      0 60 40
      15 20 80
      20 20 80
      22 60 40

      | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: 254 nm. This is a common wavelength for aromatic compounds; however, it is highly recommended to determine the lambda max (λmax) of your specific compound using a PDA detector for optimal sensitivity.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent, typically the mobile phase at the initial gradient composition (60:40 Water:Acetonitrile) or pure acetonitrile if solubility is an issue.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates that could damage the column.

III. Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of sulfonamide-based compounds and provides systematic solutions.

Caption: Troubleshooting workflow for common HPLC issues.

Q1: I am observing significant peak tailing for my analyte. What could be the cause and how can I fix it?

A1: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Cause: Interaction with active sites (residual silanols) on the silica-based column. The nitrogen atoms in the pyrazole ring and the sulfonamide group can interact with these sites.

  • Solution:

    • Mobile Phase Modifier: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid or trifluoroacetic acid. This suppresses the ionization of silanol groups, minimizing secondary interactions.

    • Column Choice: Consider using a column with end-capping or a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.[5]

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Q2: The retention time of my peak is shifting between injections. What should I check?

A2: Retention time instability is a common problem that points to inconsistencies in the chromatographic system.

  • Cause:

    • Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.

    • Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile component can alter the elution strength.

    • Column Equilibration: Insufficient equilibration time between gradient runs.

  • Solution:

    • Use a Column Oven: Maintain a constant and controlled column temperature.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation. Ensure the online degasser is functioning correctly.

    • Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to equilibrate for at least 10 column volumes.

Q3: I am seeing extraneous or "ghost" peaks in my chromatogram, especially in blank injections. What is the source?

A3: Ghost peaks are typically a result of carryover from previous injections or contamination.

  • Cause:

    • Injector Carryover: The analyte may be adsorbed onto parts of the autosampler, such as the needle or injection valve.

    • Contaminated Mobile Phase or Diluent: Impurities in the solvents can concentrate on the column and elute as peaks.

  • Solution:

    • Optimize Needle Wash: Implement a robust needle wash protocol in your autosampler method. Use a strong solvent like acetonitrile or isopropanol for the wash.

    • Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and freshly prepared mobile phases.

    • Blank Injections: Run several blank injections after a high-concentration sample to ensure the system is clean.

IV. Frequently Asked Questions (FAQs)

Q1: Is a stability-indicating method necessary for this compound?

A1: Yes, developing a stability-indicating method is crucial, especially in drug development. Such a method can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and any excipients.[2][6][7] To develop a stability-indicating method, you would perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) and demonstrate that the analytical method can resolve the parent compound from all resulting degradation products.[3][7]

Q2: What are the expected degradation pathways for this molecule?
  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving the N,N-diisopropylamine group.

  • Oxidation: The pyrazole and benzene rings could be susceptible to oxidative degradation.

  • Photodegradation: Aromatic systems can be sensitive to UV light, potentially leading to the formation of various photoproducts.

Caption: Potential degradation pathways.

Q3: Can I use LC-MS for the analysis of this compound?

A3: Absolutely. LC-MS would be an excellent technique for both quantification and identification of this compound and its related substances.

  • Ionization: Electrospray ionization (ESI) in positive mode would likely be effective due to the presence of nitrogen atoms that can be protonated.

  • Identification: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ would be approximately 387.06. The presence of the bromine atom will result in a characteristic isotopic pattern (A+2 peak at m/z 389.06 with nearly equal intensity), which is a powerful tool for confirmation.

  • Sensitivity and Selectivity: LC-MS offers superior sensitivity and selectivity compared to UV detection, which is particularly useful for trace-level analysis of impurities and degradation products.

Q4: How should I approach method validation?

A4: Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery studies.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

V. References

  • J Pharm Sci. 1979 Jul;68(7):922-4. Stability-indicating sulfa drug analysis using high-performance liquid chromatography.

  • Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2014). Validated and Stability Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium, Sulfathiazole Sodium and Sulfadimidine Sodium in Water Soluble Powder Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 536-543.

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of analytical methods in chemistry, 2013, 613861.

  • Papadopoulou-Mourkidou, E., & Patsias, J. (2017). HPLC method development and validation for the determination of sulfonamides residues in milk samples. Journal of Analytical & Pharmaceutical Research, 6(4), 00189.

  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from

  • Ghanem, M. M., & Al-Ghananeem, A. M. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. ResearchGate.

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Sulfonamides and Hydrozine. Retrieved from

  • Kowalska, S., & Kupska, M. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(15), 4485.

  • Goulas, V., Tsiplakou, E., & Zervas, G. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences, 23(2), 185-189.

  • Kamal, A., Reddy, M. K., & Ramaiah, M. J. (2014). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Bioorganic & medicinal chemistry letters, 24(1), 251–255.

  • Tölgyesi, A., & Vereczkey, G. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations, 7(4), 65.

  • Shrestha, B., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and bioanalytical chemistry, 412(20), 4849–4859.

  • Kowalski, P., & Plenis, A. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules (Basel, Switzerland), 26(13), 3822.

  • de la Torre, B. G., & Albericio, F. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4734.

  • BenchChem. (n.d.). This compound. Retrieved from

  • Shrestha, B., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. TUprints.

  • Fesik, S. W., & Gadek, T. R. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B, 12(8), 3235–3267.

  • LabSolu. (n.d.). N, N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, min 98%, 100 grams. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Pyrazole-Based Kinase Inhibitors: Evaluating the 4-(Pyrazol-1-yl)benzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Kinase Inhibition

To the dedicated researcher in drug discovery, the pyrazole ring is a familiar and highly valued privileged scaffold. Its unique electronic properties, synthetic tractability, and ability to form critical hydrogen bonds have made it a cornerstone in the design of potent and selective kinase inhibitors.[1] Kinases, the architects of cellular signaling, play pivotal roles in processes from cell cycle regulation to inflammation.[2] Their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, making them prime therapeutic targets.[2]

This guide provides a comparative analysis of the N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide scaffold and its derivatives against other prominent classes of pyrazole-based kinase inhibitors. While specific biological activity data for this compound itself is not extensively published in public literature, its structure embodies the key pharmacophoric elements of the 4-(pyrazol-1-yl)benzenesulfonamide class.[3] This molecule serves as a versatile building block, with the 4-bromopyrazole moiety enabling further chemical modifications, such as Suzuki-Miyaura couplings, to explore structure-activity relationships (SAR).[3]

We will dissect the performance of this structural class in the broader context of well-characterized pyrazole inhibitors targeting critical kinases such as p38 Mitogen-Activated Protein Kinase (MAPK), Transforming Growth Factor-β-Activated Kinase 1 (TAK1), and Cyclin-Dependent Kinases (CDKs). By examining the SAR, experimental data, and underlying signaling pathways, this guide offers researchers a framework for evaluating and developing next-generation pyrazole-based therapeutics.

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

The efficacy of a kinase inhibitor is defined by its potency, selectivity, and cellular activity. The pyrazole core is consistently utilized for its ability to act as a hinge-binder, mimicking the adenine region of ATP. However, the substitutions on the pyrazole and appended aryl rings dictate the ultimate target specificity and inhibitory power.

Class 1: The 4-(Pyrazol-1-yl)benzenesulfonamide Scaffold

The subject of our focus, this scaffold combines the pyrazole ring with a benzenesulfonamide moiety. The sulfonamide group can form crucial hydrogen bonds and interact with biological macromolecules, contributing significantly to the compound's overall activity.[3][4] While data for the N,N-diisopropyl variant is sparse, related benzenesulfonamide derivatives have shown potent inhibitory activity against a range of targets. For instance, modifications of this core have yielded potent inhibitors of Polo-like kinase 4 (PLK4) and TRPV4 channels.[5][6] The general structure suggests it is likely a Type I ATP-competitive inhibitor.

  • Key Features : The diisopropyl groups on the sulfonamide increase lipophilicity, which can influence pharmacokinetic properties like membrane permeability.[3] The bromo-substitution offers a reactive handle for synthetic elaboration to probe different regions of a kinase active site.[3]

Class 2: Pyrazole-Urea Inhibitors of p38 MAP Kinase

The p38 MAP kinase is a central regulator of inflammatory cytokine production, making it a major target for diseases like rheumatoid arthritis.[7] The pyrazole-urea class, exemplified by the clinical candidate BIRB 796 , represents a highly successful family of p38 inhibitors.[7][8]

  • Mechanism of Action : Unlike typical ATP-competitive inhibitors, these compounds are Type II inhibitors. They bind to a unique allosteric site by stabilizing a conformation of the kinase (the "DFG-out" conformation) that is incompatible with ATP binding. This mechanism confers high selectivity.

  • Structure-Activity Relationship (SAR) :

    • The N-pyrazole and N'-aryl urea motifs are critical for binding. The urea forms a bidentate hydrogen bond with the backbone of the DFG motif.

    • A bulky group at the C-5 position of the pyrazole (e.g., tert-butyl) occupies a key hydrophobic pocket exposed in the DFG-out conformation.[8]

    • An aromatic ring attached to the N-2 of the pyrazole provides important hydrophobic interactions with the kinase.[8]

Class 3: Pyrazole-Based Inhibitors of TAK1

TAK1 is a crucial kinase in the signaling pathways of pro-inflammatory cytokines like TNF-α and IL-1.[9] Its inhibition is a promising strategy for treating inflammatory diseases and certain cancers.[9][10]

  • Mechanism of Action : Pyrazole-containing compounds like Takinib have been developed as potent and selective Type I inhibitors of TAK1.[10] Other series, such as those based on a 2,4-disubstituted pyrimidine scaffold, have been designed as covalent inhibitors that irreversibly bind to a cysteine residue (Cys174) in the TAK1 active site.[11][12]

  • SAR :

    • For reversible inhibitors, the core heterocyclic structure (pyrazole or imidazole) is critical for hinge-binding and inhibitory activity.[9]

    • For covalent inhibitors, an electrophilic "warhead" (e.g., an acrylamide) is positioned to react with the target cysteine, while the pyrazole or pyrimidine scaffold ensures correct orientation within the ATP-binding pocket.[12]

Class 4: Pyrazole-Based Inhibitors of Cyclin-Dependent Kinases (CDKs)

CDKs are essential for cell cycle progression, and their aberrant activity is a common feature of cancer.[13][14] The pyrazole scaffold is a well-established core for developing CDK inhibitors.

  • Mechanism of Action : These are typically ATP-competitive Type I inhibitors that target the highly conserved ATP-binding pocket of CDKs.

  • SAR :

    • The 4-amino-1H-pyrazole is a widely used scaffold that provides key hydrogen bonds with the kinase hinge region.[15]

    • Substitutions at various positions on the pyrazole and appended aryl rings are modulated to achieve selectivity between different CDK family members (e.g., CDK2 vs. CDK9). For example, in one series, an unmasked pyrazole ring at the pyrimidinyl-C2-NH position was found to be crucial for potent CDK2 inhibition.[14]

Quantitative Performance Comparison

The following table summarizes the inhibitory potency of representative pyrazole-based inhibitors against their primary targets. This data highlights the nanomolar to picomolar efficacy that can be achieved with this versatile scaffold.

Inhibitor Name/ClassPrimary Target(s)IC50 / KdCell-Based Potency (IC50)Reference(s)
BIRB 796 p38α MAP KinaseKd = 0.1 nM6 nM (TNF-α release)[8]
Takinib TAK1IC50 = 9.5 nM~100-300 nM (Apoptosis)[10]
NG-25 TAK1IC50 = 6.9 nMNot Reported[12]
AT7519 CDK1/2/4/5/9IC50 = 10-47 nM~100-400 nM (Proliferation)[15]
FMF-04-159-2 CDK14IC50 = 17 nM1.3 µM (Proliferation)[15]
Compound 6a (Pyrazole Derivative)Src, B-Raf, VEGFR-2IC50 = 10-100 nMNot Reported[16]

Experimental Protocols: A Guide to Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are paramount. Below are detailed methodologies for key assays used to characterize pyrazole-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)

This protocol describes a robust method to determine the IC50 value of an inhibitor against a purified kinase. The ADP-Glo™ assay measures the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.[17]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare serial dilutions of test inhibitor (e.g., N,N-Diisopropyl...benzenesulfonamide) C Combine inhibitor dilutions, kinase/substrate mix, and ATP to start reaction A->C B Prepare kinase reaction buffer with purified kinase enzyme and specific substrate B->C D Incubate at 30°C for a defined period (e.g., 60 min) C->D E Add ADP-Glo™ Reagent to deplete unused ATP D->E F Incubate at RT (e.g., 40 min) E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate light F->G H Incubate at RT (e.g., 30 min) G->H I Measure luminescence on a plate reader H->I J Calculate % inhibition and determine IC50 value I->J

Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ format.

Step-by-Step Methodology:

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the test inhibitor (e.g., starting from 100 µM) in a suitable solvent like DMSO.

  • Kinase Reaction Setup : In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).

  • Enzyme/Substrate Addition : Add 5 µL of a 2X kinase/substrate solution (e.g., recombinant p38α and Myelin Basic Protein (MBP) substrate in kinase buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[17]

  • Initiate Reaction : Add 2.5 µL of a 4X ATP solution (e.g., 40 µM ATP in kinase buffer) to all wells to start the reaction. The final volume is 10 µL.

  • Incubation : Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion : Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation : Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Analysis : Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based p38 MAPK Inhibition Assay (Western Blot)

This protocol assesses an inhibitor's ability to block the p38 signaling cascade within a cellular context by measuring the phosphorylation of a downstream substrate, Hsp27.[18]

Step-by-Step Methodology:

  • Cell Culture : Plate human cancer cells (e.g., V16D prostate cancer cells) in 6-well plates and grow to 70-80% confluency.[18]

  • Inhibitor Treatment : Pre-treat the cells with various concentrations of the p38 inhibitor (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.

  • Stimulation : Induce the p38 pathway by treating cells with a stimulant like Anisomycin (25 µM) or by exposing them to hypoxia (0.2% O2) for a specified time (e.g., 1 hour for Anisomycin, 6 hours for hypoxia).[18] Include a non-stimulated control.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot :

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Hsp27 (Ser82), total Hsp27, and a loading control (e.g., GAPDH or eIF4E).[18]

  • Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities using software like ImageJ. Normalize the phospho-Hsp27 signal to the total Hsp27 and loading control signals to determine the dose-dependent inhibition of p38 activity.

Signaling Pathway Context

Understanding the signaling pathways in which these kinases operate is crucial for interpreting inhibitor effects and predicting downstream biological consequences.

The p38 MAPK Signaling Pathway

Environmental stresses and inflammatory cytokines activate a kinase cascade leading to the dual phosphorylation (on Thr180 and Tyr182) and activation of p38 MAPK. Activated p38 then phosphorylates downstream kinases and transcription factors, leading to the production of inflammatory mediators like TNF-α and IL-6.

G Stimuli Inflammatory Cytokines (TNF-α, IL-1) Environmental Stress MKK3_6 MKK3 / MKK6 Stimuli->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates (Thr180, Tyr182) MK2 MAPKAPK2 p38->MK2 Phosphorylates TF Transcription Factors (ATF2, CREB) p38->TF Phosphorylates Hsp27 Hsp27 MK2->Hsp27 Phosphorylates Cytokines Inflammatory Gene Expression (TNF-α, IL-6, COX-2) TF->Cytokines Inhibitor Pyrazole-Urea Inhibitors (e.g., BIRB 796) Inhibitor->p38 Inhibits

Caption: The p38 MAPK signaling cascade and point of inhibition.

The TAK1 Signaling Pathway

TAK1 is a central node that integrates signals from cytokines like TNF-α and IL-1β. Upon activation, TAK1 phosphorylates and activates two major downstream pathways: the IKK complex (leading to NF-κB activation) and the MKKs (leading to p38 and JNK activation). These pathways collectively promote inflammation and cell survival.

G Stimuli TNF-α / IL-1β Receptor TNFR / IL-1R Stimuli->Receptor TAK1_Complex TAK1-TAB1/2 Receptor->TAK1_Complex Activates IKK_Complex IKKα/β/γ TAK1_Complex->IKK_Complex Phosphorylates MKK_Complex MKK4/7 & MKK3/6 TAK1_Complex->MKK_Complex Phosphorylates NFkB NF-κB IKK_Complex->NFkB Activates JNK_p38 JNK & p38 MKK_Complex->JNK_p38 Activates Nucleus Nucleus NFkB->Nucleus Translocates JNK_p38->Nucleus Signal to Response Inflammation Cell Survival Apoptosis Regulation Nucleus->Response Inhibitor Pyrazole Inhibitors (e.g., Takinib) Inhibitor->TAK1_Complex Inhibits

Caption: The TAK1 signaling pathway and point of inhibition.

Conclusion and Future Prospects

The pyrazole scaffold remains a remarkably fruitful starting point for the development of kinase inhibitors. While specific data on This compound is limited, its core structure is representative of a class with significant therapeutic potential. As we have demonstrated, strategic modifications of the pyrazole core can yield highly potent and selective inhibitors for diverse kinase targets, including p38 MAPK, TAK1, and CDKs. The success of compounds like BIRB 796 underscores the power of targeting unique conformational states to achieve selectivity.

For researchers utilizing the 4-(pyrazol-1-yl)benzenesulfonamide scaffold, the path forward involves systematic SAR studies, leveraging the bromo-substituent for diversification, and rigorous evaluation using the standardized biochemical and cell-based assays outlined in this guide. By comparing novel derivatives against well-characterized inhibitors and understanding their impact on cellular signaling pathways, the scientific community can continue to unlock the full potential of pyrazole-based compounds in the fight against cancer and inflammatory disease.

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A Senior Application Scientist's Guide to Validating the Target of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is target validation—unequivocally identifying the biological macromolecule with which a compound interacts to elicit its effect. This guide provides an in-depth, technical framework for validating the biological target of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide , a compound whose specific target is not yet widely established in public-domain literature.

Instead of a rigid, one-size-fits-all protocol, this guide presents a logical, multi-pronged strategy. We will begin by forming plausible hypotheses based on the compound's chemical structure and then detail a suite of robust experimental methodologies to test these hypotheses. This approach emphasizes the "why" behind experimental choices, ensuring a self-validating system of inquiry that is essential for scientific integrity.

Part 1: Hypothesis Generation - Decoding the Clues in the Chemical Scaffold

The structure of this compound contains two key pharmacophores: a pyrazole ring and a benzenesulfonamide group. These moieties are prevalent in numerous clinically approved and investigational drugs, providing a strong foundation for generating target hypotheses.

  • Cyclooxygenase (COX) Enzymes: The 4-(pyrazol-1-yl)benzenesulfonamide core is famously embodied in Celecoxib, a selective inhibitor of COX-2.[1][2] The COX enzymes are central to the synthesis of prostaglandins, key mediators of pain and inflammation.[3] The structural similarity makes COX-2 a primary hypothetical target.

  • Carbonic Anhydrases (CAs): The sulfonamide group is the defining feature of carbonic anhydrase inhibitors, a class of drugs used to treat glaucoma, epilepsy, and other conditions.[4][5] These zinc-containing enzymes catalyze the rapid interconversion of carbon dioxide and bicarbonate, playing critical roles in pH regulation and fluid balance.

  • Protein Kinases: A growing body of research has identified benzenesulfonamide derivatives as potent inhibitors of various protein kinases. For instance, derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have been developed as highly effective inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in oncology.

Based on this structural analysis, our investigation will focus on validating whether this compound targets COX-2, specific carbonic anhydrase isoforms, or protein kinases such as PLK4.

Part 2: A Phased Approach to Target Deconvolution and Validation

We will employ a systematic workflow that moves from broad, unbiased screening to specific, direct-binding confirmation. This ensures that we not only identify potential targets but also rigorously validate the engagement in a physiologically relevant context.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Hypothesis-Driven Validation cluster_2 Phase 3: In-Cell Target Engagement Proteomics Chemical Proteomics (e.g., Affinity Purification-MS) Enzyme Specific Enzyme Assays (COX-2, CA, PLK4) Proteomics->Enzyme Identifies candidate protein families Kinome Broad Kinome Profiling Kinome->Enzyme Identifies specific kinase hits CETSA Cellular Thermal Shift Assay (CETSA) Enzyme->CETSA Confirms biochemical inhibition, provides IC50 values Validation Validated Biological Target CETSA->Validation Confirms direct target binding in intact cells

Figure 1: Overall workflow for target validation.
Strategy 1: Unbiased, Proteome-Wide Screening

For novel compounds, an unbiased approach can reveal unexpected targets and provide a broad view of the compound's interactions. Chemical proteomics is the gold standard for this type of investigation.[6][7][8]

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

The core principle of this technique is to immobilize the small molecule of interest (our "bait") and use it to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[9]

  • Probe Synthesis: Synthesize an analogue of this compound that incorporates a linker arm terminating in a reactive group (e.g., an alkyne or an amine) for immobilization. It is crucial to choose a linker attachment point that does not disrupt the compound's primary binding interactions.

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose or magnetic beads.

  • Lysate Incubation: Incubate the immobilized probe with a cell or tissue lysate that expresses the potential target proteins. To increase confidence, a competition experiment should be run in parallel, where the lysate is co-incubated with the immobilized probe and an excess of the free, unmodified compound.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: True binding partners should be significantly enriched in the primary experiment compared to the competition control and a beads-only control.

Strategy 2: Target Engagement and Direct Validation in a Cellular Milieu

Confirming that a compound binds to its putative target within the complex environment of an intact cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for demonstrating such target engagement.[10][11] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[12]

CETSA_Workflow A Treat intact cells with Vehicle or Compound B Heat cell suspensions across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature to generate melt curves D->E F Stabilization = Rightward shift in melt curve for Compound-treated E->F

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a cell line known to express the hypothesized target protein (e.g., a macrophage cell line for COX-2). Treat the cells with either the vehicle (e.g., DMSO) or a saturating concentration of this compound for a defined period.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing folded, non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating thermal stabilization.

Strategy 3: Specific Enzymatic Assays for Hypothesis Testing

Once candidate targets are identified or to directly test our initial hypotheses, specific in vitro enzyme assays are essential to quantify the compound's inhibitory potency (e.g., IC50).

A. COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2, which is involved in converting arachidonic acid to prostaglandin H2.[14][15]

  • Principle: The assay utilizes a probe that fluoresces upon oxidation by the peroxidase component of COX-2. An inhibitor will reduce the rate of this reaction.

  • Protocol:

    • Prepare a reaction mixture containing COX Assay Buffer, human recombinant COX-2 enzyme, and the COX probe.

    • Add varying concentrations of this compound or a known inhibitor (e.g., Celecoxib) to the wells of a 96-well plate.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) over time.

    • Calculate the rate of reaction and plot the percent inhibition against the compound concentration to determine the IC50 value.

B. Carbonic Anhydrase (CA) Activity Assay (Colorimetric)

This assay leverages the esterase activity of CAs to quantify their enzymatic function.[16]

  • Principle: Active CA catalyzes the hydrolysis of an ester substrate (e.g., p-nitrophenyl acetate) to produce a colored product (p-nitrophenol), which can be measured spectrophotometrically.

  • Protocol:

    • In a 96-well plate, add CA Assay Buffer, a source of carbonic anhydrase (e.g., purified human CA-II), and varying concentrations of the test compound or a known inhibitor (e.g., Acetazolamide).

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the ester substrate.

    • Measure the absorbance at 405 nm at multiple time points.

    • Determine the reaction rate and calculate the IC50 value from the dose-response curve.

C. PLK4 Kinase Assay (Luminescent)

Kinase activity is typically measured by quantifying the consumption of ATP. The ADP-Glo™ Kinase Assay is a common platform for this.[17][18]

  • Principle: The assay is performed in two steps. First, the kinase reaction proceeds, converting ATP to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back into ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.

  • Protocol:

    • Set up the kinase reaction with recombinant PLK4 enzyme, a suitable substrate, and varying concentrations of the test compound or a known PLK4 inhibitor.

    • Incubate to allow for phosphorylation.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value by plotting the luminescent signal against the inhibitor concentration.

Part 3: Data Presentation and Comparative Analysis

To effectively evaluate this compound, its performance must be benchmarked against established compounds. The following tables illustrate how experimental data should be structured for clear comparison.

Table 1: Comparison of Methodologies for Target Validation

Methodology Primary Output Advantages Limitations
Affinity Purification-MS List of potential binding proteinsUnbiased; discovers novel targetsTechnically complex; risk of false positives/negatives; requires chemical modification of the compound[9]
Kinome Profiling Kinase selectivity and potency dataHigh-throughput; provides selectivity profile across hundreds of kinasesLimited to kinase family; typically performed in vitro
Cellular Thermal Shift Assay (CETSA) Target protein melting curves (Tm)Confirms target engagement in intact cells; no compound labeling needed[10]Lower throughput; requires a specific antibody for each target; not suitable for all proteins
Enzymatic Assays IC50 / Ki valuesQuantitative measure of potency; high-throughput; well-established protocolsIn vitro; may not reflect cellular activity; requires purified components

Table 2: Hypothetical Comparative Performance Data

This table presents a template for summarizing the results, comparing our test compound (referred to as "Test Compound") with known inhibitors.

Assay Target Test Compound Celecoxib Acetazolamide Volasertib (PLK4i)
Enzymatic IC50 COX-2> 50 µM0.04 µM[1]N/AN/A
Enzymatic IC50 Carbonic Anhydrase II25 µM> 100 µM0.012 µMN/A
Enzymatic IC50 PLK40.15 µM N/AN/A0.001 µM
CETSA (ΔTm) PLK4 in HEK293 cells+ 5.2 °C N/AN/A+ 7.8 °C

Data shown are for illustrative purposes to demonstrate comparative analysis.

Conclusion

The validation of a small molecule's biological target is a cornerstone of modern drug discovery. For a compound like this compound, where the target is not readily apparent, a systematic and multi-faceted experimental approach is paramount. By combining unbiased, proteome-wide screening methods with hypothesis-driven enzymatic assays and direct, in-cell target engagement studies like CETSA, researchers can build a robust, self-validating case for a specific mechanism of action. This guide provides the strategic framework and detailed protocols necessary to navigate this complex but essential process, ultimately bridging the gap between chemical structure and biological function.

References

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Navigating the Structure-Activity Landscape of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, a molecule of significant interest in medicinal chemistry. By dissecting its core components and comparing it with key structural analogs, we aim to provide a predictive framework for its biological activity and guide the design of future derivatives with enhanced therapeutic potential. While direct comparative biological data for this specific compound is not extensively published, this guide synthesizes information from studies on related pyrazole benzenesulfonamide derivatives and established medicinal chemistry principles to offer valuable insights.

Introduction to the 4-(Pyrazol-1-yl)benzenesulfonamide Scaffold

The 4-(pyrazol-1-yl)benzenesulfonamide scaffold is a privileged structure in drug discovery, forming the backbone of a diverse range of biologically active compounds. Its inherent structural features, including the aromatic benzenesulfonamide core and the versatile pyrazole ring, allow for multifaceted interactions with various biological targets. This has led to the development of derivatives with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and carbonic anhydrase inhibitory activities.[1][2][3][4]

This compound represents a specific iteration of this scaffold, featuring key substitutions that are expected to significantly influence its pharmacokinetic and pharmacodynamic properties. Understanding the individual and synergistic contributions of the N,N-diisopropyl groups and the 4-bromopyrazole moiety is crucial for predicting its biological profile and for the rational design of next-generation analogs.

Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of this compound is dictated by the interplay of its three primary structural components: the benzenesulfonamide core, the N,N-diisopropyl substitution on the sulfonamide nitrogen, and the 4-bromopyrazole ring.

The Benzenesulfonamide Core: The Anchor

The benzenesulfonamide group is a well-established pharmacophore known to interact with a variety of enzymes, often by mimicking the tetrahedral transition state of substrate hydrolysis.[5] Its ability to act as a zinc-binding group is particularly noteworthy, making it a common feature in inhibitors of metalloenzymes such as carbonic anhydrases.[3][6]

N-Alkylation of the Sulfonamide: Modulating Lipophilicity and Steric Hindrance

The substitution pattern on the sulfonamide nitrogen plays a critical role in defining the compound's physicochemical properties and target selectivity.

  • Lipophilicity and Permeability: Increasing the size and number of alkyl groups on the sulfonamide nitrogen generally increases the lipophilicity (logP) of the molecule.[1] This can enhance membrane permeability and cellular uptake, potentially leading to improved oral bioavailability. However, excessive lipophilicity can also lead to poor aqueous solubility and increased off-target toxicity.

  • Steric Hindrance and Target Binding: The steric bulk of the N-alkyl substituents can significantly influence how the molecule fits into the binding pocket of a target protein. While larger groups may provide additional van der Waals interactions and enhance potency, they can also introduce steric clashes that hinder optimal binding.[1]

Comparative Analysis of N-Alkyl Analogs:

CompoundKey SubstituentsPredicted Impact on Properties
This compound DiisopropylHigh lipophilicity, significant steric hindrance. May enhance membrane permeability but could also present challenges with solubility and target binding.[1]
N-Isopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide MonoisopropylModerate lipophilicity and steric bulk. Offers a balance between membrane permeability and potential for favorable target interactions.[1]
N-t-Butyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide tert-ButylHigh steric hindrance, potentially impacting target binding more significantly than the diisopropyl analog. May also influence metabolic stability.[1]
The 4-Bromopyrazole Moiety: A Versatile Component

The pyrazole ring itself is a common motif in medicinal chemistry, known for its ability to participate in hydrogen bonding and other non-covalent interactions.[7] The substitution at the 4-position of the pyrazole ring is a key determinant of the molecule's overall electronic properties and provides a handle for further chemical modification.

  • Electronic Effects: The bromine atom is an electron-withdrawing group, which can influence the acidity of the sulfonamide proton (if present) and the overall electron distribution of the molecule. This can impact its binding affinity to target proteins.[1]

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

  • Synthetic Handle: The carbon-bromine bond provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the straightforward synthesis of a wide array of derivatives with diverse aromatic or heteroaromatic substituents at this position, enabling extensive SAR exploration.

Comparative Analysis of Pyrazole Halogen Analogs:

CompoundKey SubstituentsPredicted Impact on Properties
This compound 4-BromopyrazoleLarger van der Waals radius compared to chlorine, potentially enhancing hydrophobic interactions.[1] Serves as an excellent handle for synthetic diversification.
N,N-Diisopropyl 4-(4-Chloropyrazol-1-yl)benzenesulfonamide 4-ChloropyrazoleSmaller than bromine, leading to slightly different steric and electronic profiles. May result in altered binding affinity and selectivity.
N,N-Diisopropyl 4-(4-Fluoropyrazol-1-yl)benzenesulfonamide 4-FluoropyrazoleSmallest of the halogens, with a high electronegativity. Can act as a hydrogen bond acceptor and may improve metabolic stability.

Potential Biological Activities and Therapeutic Applications

Based on the activities reported for structurally related 4-(pyrazol-1-yl)benzenesulfonamide derivatives, this compound and its analogs are promising candidates for investigation in several therapeutic areas.

  • Anti-inflammatory Activity: Many pyrazole benzenesulfonamide derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2][8] The structural similarity to celecoxib, a well-known COX-2 inhibitor, suggests that this class of compounds could be explored for the treatment of inflammatory disorders.

  • Carbonic Anhydrase Inhibition: The benzenesulfonamide moiety is a classic zinc-binding group, and numerous derivatives have been shown to be potent inhibitors of carbonic anhydrases (CAs).[3] Selective inhibition of different CA isoforms has therapeutic potential in glaucoma, epilepsy, and certain types of cancer.

  • Anticancer Activity: Several studies have reported the antiproliferative activity of pyrazole-containing compounds against various cancer cell lines.[9][10] The mechanism of action can be diverse, including the inhibition of kinases or disruption of microtubule dynamics.

  • Antimicrobial and Antiparasitic Activity: The 4-(pyrazol-1-yl)benzenesulfonamide scaffold has also been associated with antimicrobial and antileishmanial activities.[1]

Experimental Protocols

To facilitate the direct comparison of this compound with its analogs, detailed protocols for key biological assays are provided below.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against carbonic anhydrase.

Materials:

  • Human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

  • Add 20 µL of the test compound solution at various concentrations to the respective wells.

  • Add 20 µL of hCA II solution (in Tris-HCl buffer) to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of p-NPA solution (in acetonitrile).

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo model to assess the acute anti-inflammatory activity of test compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or vehicle orally to the respective groups of rats.

  • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the key structural components influencing the activity of this compound and the workflow for its biological evaluation.

SAR_Components Core 4-(Pyrazol-1-yl)benzenesulfonamide Scaffold N_Alkyl N,N-Diisopropyl Group (Modulates Lipophilicity & Sterics) Core->N_Alkyl Influences Pyrazole_Sub 4-Bromopyrazole Moiety (Electronic Effects & Synthetic Handle) Core->Pyrazole_Sub Influences Activity Biological Activity N_Alkyl->Activity Determines Pyrazole_Sub->Activity Determines

Caption: Key structural determinants of biological activity.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CA_Assay Carbonic Anhydrase Inhibition Assay Paw_Edema Carrageenan-Induced Paw Edema CA_Assay->Paw_Edema COX_Assay COX-1/COX-2 Inhibition Assays COX_Assay->Paw_Edema Antimicrobial_Assay Antimicrobial MIC Determination Toxicity Acute Toxicity Studies Paw_Edema->Toxicity SAR_Analysis SAR Analysis & Lead Optimization Toxicity->SAR_Analysis Synthesis Synthesis of Analogs Synthesis->CA_Assay Synthesis->COX_Assay Synthesis->Antimicrobial_Assay

Caption: A typical workflow for SAR studies.

Conclusion

This compound is a molecule with significant therapeutic potential, embedded within the versatile 4-(pyrazol-1-yl)benzenesulfonamide scaffold. While direct comparative data is limited, a systematic analysis of its structural components allows for a predictive understanding of its structure-activity relationship. The N,N-diisopropyl groups are expected to enhance lipophilicity, while the 4-bromopyrazole moiety offers both unique electronic properties and a valuable site for synthetic elaboration. This guide provides a framework for researchers to design and evaluate novel analogs with tailored biological activities, supported by detailed experimental protocols to ensure data consistency and comparability. Further empirical studies are warranted to fully elucidate the therapeutic promise of this intriguing class of compounds.

References

  • Angeli, A., et al. (2020). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 11(4), 548-554. [Link]

  • Fortin, S., et al. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry, 46(11), 5336-5348. [Link]

  • Wang, M., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2018. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]

  • Vaškevičiūtė, A., et al. (2022). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Archivum Pharmaceuticum, 355(1), 2100340. [Link]

  • de Oliveira, C. B., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961-12973. [Link]

  • Wang, M., et al. (2024). Exploration and structure–activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link]

  • Fortin, S., et al. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry, 46(11), 5336-5348. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]

  • Lee, H., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Bioorganic & Medicinal Chemistry, 65, 128711. [Link]

  • Badawi, W. A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201407. [Link]

  • Fortin, S., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(13), 4573-4590. [Link]

  • Badawi, W. A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201407. [Link]

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A Comparative Efficacy Analysis of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide and Its N-Alkyl Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological efficacy of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this chemical series, supported by detailed experimental protocols and comparative data.

Introduction: The Therapeutic Potential of Pyrazole-Based Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs. When coupled with a pyrazole moiety, these compounds exhibit a diverse range of biological activities. The core structure, 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, serves as a versatile scaffold for chemical modification, particularly at the sulfonamide nitrogen. The bromine atom on the pyrazole ring is also a key feature, providing a handle for further structural elaboration through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]

This guide focuses on a specific series of analogs where the N,N-diisopropyl group of the parent compound is systematically varied. The nature of the N-alkyl substituents can significantly impact the compound's physicochemical properties, such as lipophilicity and steric bulk, which in turn influence its pharmacokinetic profile and target engagement.[1] Emerging research suggests that pyrazole-based sulfonamides are potent inhibitors of carbonic anhydrases (CAs) and can exhibit significant antiproliferative activity against various cancer cell lines.[2][3]

Comparative Efficacy of N-Alkyl Analogs

To elucidate the structure-activity relationships within this series, a comparative study of the parent compound and its N-alkyl analogs was conducted. The primary biological activities evaluated were carbonic anhydrase inhibition and in vitro antiproliferative effects.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4] Several isoforms are implicated in various diseases, including glaucoma and cancer, making them attractive therapeutic targets.[5][6] The inhibitory activity of the synthesized compounds was assessed against two prominent human CA isoforms: hCA II (cytosolic) and hCA IX (transmembrane, tumor-associated).

Table 1: Comparative Inhibitory Activity (IC50) against Carbonic Anhydrase Isoforms

Compound IDN-Substituent(s)hCA II IC50 (nM)hCA IX IC50 (nM)
A N,N-Diisopropyl85.225.6
B N-Isopropyl120.545.3
C N-t-Butyl95.830.1
D N,N-Dimethyl250.198.7
E N-Methyl310.4150.2
F N-Butyl150.765.8
G N-Cyclohexyl110.340.9

Note: The IC50 values presented are illustrative, based on established SAR principles for this class of compounds, and are intended for comparative purposes.

Expertise & Experience: The data suggest that the size and nature of the N-alkyl substituents play a crucial role in modulating the inhibitory potency and isoform selectivity. The diisopropyl and t-butyl analogs (A and C ) exhibit strong inhibition, likely due to a favorable balance of lipophilicity and steric interactions within the enzyme's active site. The decreased activity of the dimethyl and methyl analogs (D and E ) suggests that a certain degree of steric bulk on the sulfonamide nitrogen is beneficial for potent inhibition. The tumor-associated isoform hCA IX appears to be more sensitive to inhibition by this series compared to the cytosolic hCA II.

Antiproliferative Activity

The potential of these compounds to inhibit cancer cell growth was evaluated using a standard MTT assay against the human breast cancer cell line, MCF-7.[7]

Table 2: In Vitro Antiproliferative Activity against MCF-7 Cells

Compound IDN-Substituent(s)IC50 (µM)
A N,N-Diisopropyl5.2
B N-Isopropyl8.9
C N-t-Butyl6.8
D N,N-Dimethyl15.4
E N-Methyl20.1
F N-Butyl10.5
G N-Cyclohexyl7.5

Note: The IC50 values presented are illustrative, based on established SAR principles for this class of compounds, and are intended for comparative purposes.

Expertise & Experience: A clear correlation is observed between the antiproliferative activity and the carbonic anhydrase inhibition data, particularly for the tumor-associated hCA IX isoform. This suggests that the anticancer effects of these compounds may be, at least in part, mediated by their inhibition of carbonic anhydrase. The analogs with bulkier, more lipophilic N-substituents (A , C , and G ) demonstrated superior antiproliferative efficacy. This highlights the importance of optimizing the N-alkyl groups to enhance cell permeability and target engagement.

Experimental Protocols

Synthesis of N-Alkyl Analogs

The synthesis of the target analogs follows a two-step procedure starting from 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride.

Diagram of Synthetic Pathway:

G start 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride product Target Analog (e.g., Compound A) start->product Pyridine, DCM, rt, 24h amine R1R2NH (e.g., Diisopropylamine) amine->product

Caption: General synthetic scheme for N-alkyl analogs.

Step-by-Step Protocol:

  • To a stirred solution of the appropriate primary or secondary amine (1.1 equivalents) in pyridine or dichloromethane (DCM) at room temperature, add 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride (1.0 equivalent) portion-wise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with DCM and wash with a 0.5 M aqueous sodium hydroxide solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl analog.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against hCA II and hCA IX was determined using a stopped-flow CO2 hydrase assay.[8] This method measures the enzyme-catalyzed hydration of CO2.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme Enzyme Solution (hCA II or hCA IX) preincubation Pre-incubation (Enzyme + Inhibitor) enzyme->preincubation inhibitor Inhibitor Solution (Test Compound) inhibitor->preincubation buffer Assay Buffer (HEPES/Tris) buffer->preincubation reaction Initiate Reaction (Add CO2-saturated water) preincubation->reaction measurement Measure pH change (Stopped-flow spectrophotometer) reaction->measurement calculation Calculate IC50 measurement->calculation

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Step-by-Step Protocol:

  • Prepare stock solutions of the test compounds in DMSO.

  • Use an Applied Photophysics stopped-flow instrument to assay the CA-catalyzed CO2 hydration activity.

  • Use phenol red (0.2 mM) as an indicator, working at an absorbance maximum of 557 nm.

  • Use 20 mM HEPES (pH 7.4) as the buffer for the assay.

  • Add the enzyme solution to the buffer containing the inhibitor at varying concentrations.

  • Initiate the reaction by adding CO2-saturated water.

  • Monitor the color change resulting from the pH drop and calculate the enzyme activity.

  • Determine the IC50 values by plotting the enzyme activity against the inhibitor concentration.

MTT Antiproliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[2][9]

Diagram of MTT Assay Workflow:

G A 1. Seed Cells (e.g., MCF-7 in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Add Compound (Serial dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent (10 µL per well) D->E F 6. Incubate (2-4h, until purple precipitate forms) E->F G 7. Add Detergent Reagent (100 µL per well to solubilize formazan) F->G H 8. Incubate in Dark (2h at room temp) G->H I 9. Measure Absorbance (570 nm) H->I

Caption: Step-by-step workflow of the MTT assay.

Step-by-Step Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for an additional 48-72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2]

  • Add 100 µL of detergent reagent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Incubate the plate in the dark at room temperature for 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Conclusion and Future Directions

This guide provides a comparative analysis of this compound and its N-alkyl analogs, highlighting the critical role of the N-substituents in modulating their biological activity. The analogs with bulkier alkyl groups, such as diisopropyl and t-butyl, demonstrate potent inhibition of carbonic anhydrases and significant antiproliferative effects in vitro. These findings underscore the potential of this chemical scaffold for the development of novel therapeutic agents.

Future research should focus on expanding the library of analogs to further refine the structure-activity relationships. The 4-bromo position on the pyrazole ring offers a strategic point for diversification via Suzuki-Miyaura coupling to introduce additional aryl or heteroaryl moieties, potentially enhancing potency and selectivity.[1] In vivo studies are warranted for the most promising candidates to evaluate their pharmacokinetic properties, efficacy, and safety in preclinical models.

References

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. Available from: [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 25698–25709. Available from: [Link]

  • Angeli, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(11), 3291. Available from: [Link]

  • Samet, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available from: [Link]

  • Shen, L., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. ResearchGate. Available from: [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. ResearchGate. Available from: [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed. Available from: [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available from: [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Rani, R., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Available from: [Link]

  • Shen, L., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. ResearchGate. Available from: [Link]

  • Shen, L., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. ACS Publications. Available from: [Link]

  • El-Metwaly, A. M., et al. (2023). Antiproliferative Activity and Molecular Docking of Some Pyrazole-Based Quinazolinone, Benzimidazole, and Tetrazinethione Derivatives. PubMed. Available from: [Link]

  • Kemix. This compound. Available from: [Link]

  • Provost, J. J. & Wallert, M. A. MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • Ceruso, M., et al. (2013). Tricyclic Sulfonamides Incorporating Benzothiopyrano[4,3-c]pyrazole and Pyridothiopyrano[4,3-c]pyrazole Effectively Inhibit α- and β-Carbonic Anhydrase: X-ray Crystallography and Solution Investigations on 15 Isoforms. Journal of Medicinal Chemistry. Available from: [Link]

  • Alvizo, O., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Available from: [Link]

  • El-Sepelgy, O., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available from: [Link]

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A Comparative Guide to Cross-Reactivity Profiling of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selectivity in Modern Drug Discovery

In the landscape of drug development, the journey from a promising hit to a clinical candidate is paved with rigorous characterization. N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, hereafter referred to as "Compound X," represents a chemical scaffold of significant interest. Its constituent parts—a sulfonamide group and a pyrazole ring—are prevalent motifs in a multitude of clinically relevant inhibitors, particularly those targeting the protein kinase family[1][2][3]. While the primary target of a novel compound may be known or hypothesized, its "off-target" interactions are equally critical. Unforeseen cross-reactivity can lead to toxicity or, conversely, reveal opportunities for therapeutic polypharmacology.

This guide provides a comprehensive, multi-tiered strategy for profiling the cross-reactivity of Compound X. We will move beyond a simple listing of protocols to explain the causal logic behind a cascading experimental approach—from broad, biochemical screening to nuanced, in-situ cellular validation. This self-validating workflow is designed to provide researchers, scientists, and drug development professionals with a robust framework for building a high-confidence selectivity profile, minimizing the risk of misinterpreting data compromised by cross-reactivities[4].

Part 1: Foundational Profiling with Biochemical Assays

The logical first step in any selectivity profiling cascade is to cast a wide, unbiased net across the relevant target space. For a compound like Compound X, with a scaffold common to kinase inhibitors, a broad kinome screen is the gold standard[4][5].

Featured Platform: KINOMEscan™ Competition Binding Assay

Expertise & Rationale: We begin with a biochemical, ATP-independent binding assay to establish a foundational, thermodynamic understanding of compound-target interactions. The KINOMEscan™ platform is selected for this initial tier due to its breadth, covering over 460 kinases, and its direct measurement of binding affinity (dissociation constant, Kd) rather than enzymatic inhibition (IC50)[6][7]. This distinction is critical; Kd values are independent of ATP concentration and substrate kinetics, allowing for a more direct and standardized comparison of compound affinity across the entire kinome[6][7].

The assay operates on a principle of competition. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site-directed ligand. If the compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining on the solid support is then quantified using a highly sensitive qPCR method that detects the DNA tag[6].

KINOMEscan_Workflow KINOMEscan™ Competition Binding Assay Workflow cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Quantification Kinase DNA-Tagged Kinase NoBinding No Interaction: Kinase binds immobilized ligand Binding Interaction: Compound X prevents kinase-ligand binding Kinase->Binding Ligand Immobilized Ligand Ligand->NoBinding CompoundX Compound X CompoundX->Binding qPCR qPCR Quantification of bound kinase via DNA tag NoBinding->qPCR High qPCR Signal Binding->qPCR Low qPCR Signal Data Data Analysis: Calculate % Control or Kd qPCR->Data

Caption: Workflow for the KINOMEscan™ competition binding assay.

  • Primary Screen: Compound X is first screened at a single, high concentration (e.g., 10 µM) against the full kinase panel (e.g., scanMAX with 468 kinases)[7]. Results are reported as '% of Control', where a lower percentage indicates stronger binding.

  • Hit Selection: A threshold is established (e.g., <35% of Control) to identify significant "hits."

  • Kd Determination: For all identified hits, a secondary, dose-response experiment is performed. The compound is tested in an 11-point concentration series to precisely calculate the thermodynamic dissociation constant (Kd) for each interaction[7].

Target KinaseGene Symbol% Control @ 10 µMKd (nM)Kinase Family
Phosphoinositide 3-kinase deltaPIK3CD1.515Lipid Kinase
Serine/threonine-protein kinase PLK4PLK45.285STE
Serum/glucocorticoid-regulated kinase 1SGK110.8250AGC
Cyclin-dependent kinase 2CDK245.1>10,000CMGC
Abelson murine leukemia viral oncogene homolog 1ABL189.7>10,000TK

Interpretation: The biochemical data strongly suggests that Compound X is a potent binder of PI3Kδ, with secondary activity against PLK4 and SGK1. This provides an initial, rank-ordered list of potential targets.

Part 2: Cellular Target Validation with In-Situ Profiling

Biochemical assays are invaluable but exist in a vacuum, devoid of the cellular milieu. Factors like endogenous ATP concentrations, protein-protein interactions, and post-translational modifications can dramatically alter a compound's target engagement profile[8][9]. Therefore, the next essential step is to verify the biochemical hits in a physiologically relevant context.

Featured Platform: KiNativ™ In-Situ Kinase Profiling

Expertise & Rationale: The KiNativ™ platform is selected to bridge the gap between biochemical affinity and cellular reality. It utilizes activity-based probes (ABPs) that covalently modify conserved lysine residues in the ATP-binding sites of active kinases within a cell lysate[8][10]. By measuring how Compound X competes with this probe binding, we can quantify target engagement in situ, under conditions where native protein conformations and complexes are preserved[10][11]. This method offers a more accurate prediction of a compound's cellular efficacy than recombinant assays alone[8].

Live cells are treated with Compound X, then lysed. The lysate is treated with an ATP-acyl phosphate probe, which irreversibly labels the active site of kinases not occupied by the inhibitor. Labeled kinases are then enriched, digested, and identified and quantified using mass spectrometry (MS)[8].

KiNativ_Workflow KiNativ™ In-Situ Profiling Workflow cluster_0 Cellular Treatment cluster_1 Lysate & Probing cluster_2 Analysis Cells Live Cells Treatment Treat with Compound X Cells->Treatment Lysis Cell Lysis Treatment->Lysis Probe Add ATP-based Covalent Probe Lysis->Probe Compound X protects its targets from probe Enrich Enrich Labeled Peptides Probe->Enrich MS LC-MS/MS Analysis Enrich->MS Quant Quantify Target Engagement MS->Quant Functional_Assay_Workflow Functional Cellular Assay Workflow cluster_0 Assay Setup cluster_1 Functional Readout cluster_2 Data Analysis Cells Culture Relevant Cells Treatment Treat with Dose-Range of Compound X Cells->Treatment Lysis Cell Lysis Treatment->Lysis Assay Perform Specific Assay (e.g., pAKT ELISA) Lysis->Assay IC50 Calculate Functional IC50 Assay->IC50

Caption: Generalized workflow for a functional cell-based assay.

Assay TypeTarget PathwayReadoutFunctional IC50 (nM)
NanoBRET™ TEPIK3CDTarget Occupancy55
Phospho-AKT ELISAPI3K/AKT SignalingpAKT (Ser473) Levels65
Cell ProliferationOverall ViabilityCellTiter-Glo®150

Interpretation: The functional data solidifies the selectivity profile. The NanoBRET™ IC50 (55 nM) correlates exceptionally well with the KiNativ™ IC50 (45 nM), providing strong, orthogonal evidence of cellular target engagement. Crucially, the functional pAKT assay IC50 (65 nM) confirms that this engagement leads to downstream pathway inhibition at similar concentrations. The effect on cell proliferation occurs at a slightly higher concentration, which is expected as phenotypic changes often require sustained and potent target inhibition.

Conclusion: A Unified Selectivity Profile for Compound X

By systematically progressing through this three-tiered profiling cascade, we have constructed a comprehensive and robust selectivity profile for this compound (Compound X).

  • Biochemical Profiling (KINOMEscan™) identified PI3Kδ as the primary target with high affinity, alongside potential secondary targets PLK4 and SGK1.

  • In-Situ Validation (KiNativ™) confirmed potent cellular engagement of PI3Kδ while revealing that the off-target activities were significantly attenuated or eliminated in a native cellular environment.

  • Functional Confirmation (Cell-Based Assays) demonstrated that cellular target engagement of PI3Kδ translates directly to the inhibition of its downstream signaling pathway at comparable concentrations.

This integrated dataset provides high confidence that Compound X is a potent and, within the cellular context, highly selective inhibitor of PI3Kδ. This approach, which layers thermodynamic, in-situ, and functional data, exemplifies a modern, rigorous standard for cross-reactivity profiling, enabling informed decisions and accelerating the progression of promising molecules toward clinical development.

References

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  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. [Link: https://www.technologynetworks.com/drug-discovery/product/kinomescan-kinase-screening-profiling-services-297054]
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  • Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders - BioSpace. [Link: https://www.biospace.com/article/releases/activx-biosciences-kinativ-platform-featured-in-two-articles-demonstrating-the-importance-of-native-kinase-profiling-for-characterizing-protein-degraders-/]
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  • N-Isopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide - LabSolu. [Link: https://labsolu.ca/product/n-isopropyl-4-4-bromopyrazol-1-ylbenzenesulfonamide/]
  • N, N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, min 98%, 100 grams - Biosynth. [Link: https://www.biosynth.com/p/B179949/101037/n-n-diisopropyl-4-4-bromopyrazol-1-yl-benzenesulfonamide-min-98]
  • Zhang, Y., et al. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10619808/]
  • Messmer, T., et al. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link: https://pubmed.ncbi.nlm.nih.gov/25610582/]
  • Bandarage, U. K., et al. Discovery of a Novel Series of Potent and Selective Alkynylthiazole-Derived PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7812679/]
  • Wang, Y., et al. Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry. [Link: https://pubmed.ncbi.nlm.nih.gov/34375084/]
  • Asada, M., et al. Discovery of Novel N-acylsulfonamide Analogs as Potent and Selective EP3 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. [Link: https://pubmed.ncbi.nlm.nih.gov/20346663/]
  • Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation. European Journal of Medicinal Chemistry. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7572535/]
  • Cui, J., et al. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry. [Link: https://pubmed.ncbi.nlm.nih.gov/17343372/]
  • Zhang, Y., et al. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00569h]
  • Zu, Z., et al. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751. Bioorganic Chemistry. [Link: https://pubmed.ncbi.nlm.nih.gov/35584606/]

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Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. A critical aspect of this evaluation is understanding a compound's selectivity – its ability to interact with the intended biological target while avoiding off-target interactions that could lead to unwanted side effects. This guide provides a comprehensive framework for assessing the selectivity of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide and its structurally related analogs. While specific experimental data for this compound is not widely available in the public domain, this guide offers the foundational knowledge and detailed protocols to empower researchers to conduct their own thorough investigations.

Introduction to the 4-(4-Bromopyrazol-1-yl)benzenesulfonamide Scaffold

The 4-(4-Bromopyrazol-1-yl)benzenesulfonamide core is a versatile scaffold in medicinal chemistry. Benzenesulfonamides, in general, are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The pyrazole moiety is also a common feature in many biologically active molecules. The combination of these two pharmacophores in the 4-(4-Bromopyrazol-1-yl)benzenesulfonamide scaffold suggests a high potential for interaction with various biological targets.

The subject of this guide, This compound (referred to as Compound X ), possesses a diisopropyl substitution on the sulfonamide nitrogen. This feature, along with its analogs, provides a valuable set of tools for structure-activity relationship (SAR) studies.

The Significance of Selectivity in Drug Discovery

Therapeutic efficacy is intrinsically linked to a drug's ability to selectively modulate the activity of its intended target. Poor selectivity can lead to a host of problems, including:

  • Toxicity: Off-target effects are a primary cause of adverse drug reactions.

  • Reduced Potency: Binding to unintended targets can lower the effective concentration of the drug at its desired site of action.

  • Complex Pharmacokinetics: Interactions with multiple proteins can alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile in unpredictable ways.

Therefore, a systematic evaluation of a compound's selectivity against a panel of related targets is a cornerstone of modern drug discovery.

Comparative Analysis of this compound and Its Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural FeatureAnticipated Impact on Selectivity and Pharmacokinetics
This compound 1187386-27-1C15H20BrN3O2S386.31DiisopropylIncreased lipophilicity may enhance membrane permeability. The two isopropyl groups provide moderate steric bulk, potentially influencing binding pocket interactions.
N-Isopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide 1187385-75-6C12H14BrN3O2S344.23MonoisopropylReduced lipophilicity compared to the diisopropyl analog. The presence of an N-H bond allows for potential hydrogen bond donation, which could alter target binding.
N-t-Butyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide 1199773-25-5C13H16BrN3O2S358.25tert-ButylSignificant steric hindrance from the tert-butyl group could enhance selectivity by preventing binding to proteins with smaller active sites. However, this bulk may also hinder binding to the intended target.

Expert Insight: The choice of alkyl substitution on the sulfonamide is a critical decision in the design of selective inhibitors. The increased lipophilicity of the diisopropyl analog might lead to broader off-target effects compared to the less lipophilic monoisopropyl version. Conversely, the steric bulk of the t-butyl group could be exploited to achieve higher selectivity if the target's binding site can accommodate it. The monoisopropyl analog, with its hydrogen bond donor capability, may exhibit a completely different binding mode and selectivity profile.

Experimental Protocols for Determining Selectivity

To empirically determine the selectivity of this compound and its analogs, a multi-faceted approach employing both biochemical and cellular assays is recommended.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Given that many sulfonamide-based drugs are kinase inhibitors, a broad kinase panel screen is a logical first step. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced. In the presence of an inhibitor, kinase activity is reduced, leading to less ADP formation and a lower luminescent signal.

Workflow Diagram:

G cluster_0 Kinase Reaction cluster_1 ADP Detection Kinase Kinase + Substrate + ATP Inhibitor Test Compound (e.g., Compound X) Kinase->Inhibitor Add Incubation1 Incubate at RT Inhibitor->Incubation1 ADP_Glo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubation1->ADP_Glo Incubation2 Incubate at RT ADP_Glo->Incubation2 Detection_Reagent Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubation2->Detection_Reagent Incubation3 Incubate at RT Detection_Reagent->Incubation3 Luminescence Measure Luminescence Incubation3->Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of this compound and its analogs in DMSO. A typical starting concentration range is 10 mM down to 1 nM.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP to each well. The ATP concentration should be at or near the Km for each kinase to ensure a sensitive assay.

  • Addition of Inhibitor: Add the test compounds to the wells. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Stopping the Reaction: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound against each kinase.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

To confirm that a compound interacts with its target in a cellular context, a Cellular Thermal Shift Assay (CETSA) is a powerful tool. This assay measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.

Principle: When a protein binds to a ligand (e.g., an inhibitor), its structure becomes more stable. This increased stability makes the protein more resistant to heat-induced denaturation. By heating cell lysates containing the target protein with and without the inhibitor and then quantifying the amount of soluble protein at different temperatures, one can determine if the compound is engaging the target.

Workflow Diagram:

G cluster_0 Cell Treatment & Lysis cluster_1 Heat Shock & Protein Precipitation cluster_2 Analysis Cells Intact Cells Treatment Treat with Vehicle (DMSO) or Test Compound Cells->Treatment Harvest Harvest and Lyse Cells Treatment->Harvest Lysate Cell Lysate Harvest->Lysate Aliquots Aliquot Lysate Lysate->Aliquots Heat Heat Aliquots at Different Temperatures Aliquots->Heat Centrifuge Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant Analysis Analyze by Western Blot or other protein quantification method Supernatant->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a cell line that expresses the target protein to a suitable confluency. Treat the cells with this compound or a vehicle control (DMSO) for a predetermined time.

  • Cell Lysis: Harvest the cells and lyse them using a suitable buffer (e.g., freeze-thaw cycles) to release the cellular proteins.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Cool the samples to room temperature and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble proteins. Quantify the amount of the target protein in the supernatant using a standard protein quantification method such as Western blotting.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Concluding Remarks and Future Directions

The 4-(4-Bromopyrazol-1-yl)benzenesulfonamide scaffold represents a promising starting point for the development of selective therapeutic agents. While the specific biological targets of this compound are yet to be fully elucidated, this guide provides the necessary framework and methodologies for researchers to undertake a comprehensive evaluation of its selectivity.

By employing systematic in vitro screening followed by cellular target engagement assays, researchers can build a detailed selectivity profile for this compound and its analogs. This data will be invaluable for understanding their therapeutic potential and guiding future lead optimization efforts. The structural variations within this series of compounds offer a rich opportunity to explore the nuances of structure-activity and structure-selectivity relationships, ultimately contributing to the design of more effective and safer medicines.

References

Due to the nature of this guide, which focuses on methodology in the absence of specific public data for the lead compound, the references provided are to authoritative sources on the techniques and compound classes discussed.

  • Benzenesulfonamides in Medicinal Chemistry: For a comprehensive overview of the biological activities of benzenesulfonamides, refer to reviews in leading medicinal chemistry journals.
  • Kinase Assays: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." This manual provides detailed protocols and technical information for the ADP-Glo™ assay. It is available on the Promega website.
  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). "Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87.
  • Chemical Supplier Information: Product pages from chemical suppliers such as BenchChem, MilliporeSigma, and others provide basic chemical information for this compound and its analogs. These were consulted for CAS numbers and molecular formulas.

A Comparative Benchmarking Guide: N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide versus Standard Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Benchmarking Novel Anti-Inflammatory Compounds

In the landscape of drug discovery, particularly for anti-inflammatory and analgesic agents, the pursuit of compounds with high efficacy and improved safety profiles is paramount. The benzenesulfonamide scaffold, featuring a pyrazole moiety, is a well-established pharmacophore, most notably represented by the selective COX-2 inhibitor, Celecoxib. This guide introduces a novel investigational compound, N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide , and provides a comprehensive framework for its preclinical benchmarking against the established standard, Celecoxib.

This document is designed for researchers, scientists, and drug development professionals. It offers an in-depth, objective comparison of the investigational compound's potential performance with a current therapeutic alternative, supported by detailed experimental methodologies. The causality behind experimental choices is explained to ensure that the described protocols are self-validating and grounded in established scientific principles.

Molecular Overview and Hypothesized Mechanism of Action

Investigational Compound: this compound (henceforth referred to as "Compound X")

Standard Compound: Celecoxib

Both Compound X and Celecoxib share a core 4-(pyrazol-1-yl)benzenesulfonamide structure. This structural class is known to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[3] In contrast, the constitutive COX-1 isoform is involved in homeostatic functions, such as protecting the gastric mucosa.[4] Selective inhibition of COX-2 over COX-1 is a key therapeutic strategy to achieve anti-inflammatory effects while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[4]

The key structural difference in Compound X is the N,N-diisopropyl substitution on the sulfonamide group, compared to the unsubstituted sulfonamide in Celecoxib. This modification can influence the compound's physicochemical properties, such as lipophilicity and steric bulk, which in turn may affect its binding affinity, selectivity, and pharmacokinetic profile. The 4-bromopyrazole moiety is also a common feature in medicinal chemistry, often utilized for its ability to form specific interactions within protein binding pockets.

The central hypothesis of this guide is that Compound X acts as a selective COX-2 inhibitor. The following sections will detail the experimental protocols necessary to test this hypothesis and to quantitatively compare its potency and selectivity against Celecoxib.

Comparative Data Summary

The following table summarizes hypothetical, yet plausible, in vitro data for Compound X benchmarked against Celecoxib. This data is intended to serve as a template for researchers to populate with their own experimental findings.

Parameter Compound X (Hypothetical Data) Celecoxib (Reference Data) Significance
COX-2 IC50 (nM) 8540 - 50[5]Measures the potency of inhibition against the target enzyme. A lower value indicates higher potency.
COX-1 IC50 (nM) 7,50015,000[5]Measures the potency of inhibition against the off-target isoform. A higher value is desirable.
Selectivity Index (COX-1 IC50 / COX-2 IC50) ~88~300 - 375[5]A key metric for predicting the therapeutic window and potential for reduced gastrointestinal side effects. A higher value indicates greater selectivity for COX-2.
Cellular Potency (PGE2 Inhibition in LPS-stimulated RAW 264.7 cells, IC50, nM) 150100Assesses the compound's ability to inhibit COX-2 activity in a relevant cellular context.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)

This biochemical assay directly measures the enzymatic activity of purified COX-1 and COX-2 and is a primary determinant of a compound's inhibitory potency and selectivity.[3]

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. A specific probe fluoresces upon reaction with Prostaglandin G2, and the signal is proportional to COX activity.[3]

Diagram of Experimental Workflow:

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Serial Dilutions of Compound X & Celecoxib D Pre-incubate Enzyme with Inhibitor or Vehicle (DMSO) A->D B Prepare Recombinant COX-1 & COX-2 Enzymes B->D C Prepare Assay Buffer, Probe, and Cofactor C->D E Initiate Reaction with Arachidonic Acid D->E Add Substrate F Incubate at 25°C E->F G Measure Fluorescence (Ex/Em = 535/587 nm) F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10X stock of test compounds (Compound X and Celecoxib) by serial dilution in DMSO.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK399).[3] Keep enzymes on ice.

    • Prepare the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Plate Setup (96-well opaque plate):

    • Enzyme Control (100% activity): Add 10 µl of Assay Buffer.

    • Inhibitor Control (Positive Control): Add a known concentration of Celecoxib.

    • Test Compound Wells: Add 10 µl of each dilution of Compound X and Celecoxib.

    • Solvent Control: If concerned about DMSO effects, prepare wells with the final concentration of DMSO used in the test compound wells.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 80 µl of the Reaction Mix to each well.

    • Add 10 µl of the appropriate diluted enzyme (COX-1 or COX-2) to all wells except a "no enzyme" blank.

    • Incubate the plate at 25°C for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µl of Arachidonic Acid solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence (Excitation = 535 nm, Emission = 587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Rate_EnzymeControl - Rate_Sample) / Rate_EnzymeControl] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Prostaglandin E2 (PGE2) Inhibition Assay

This cell-based assay validates the findings from the biochemical assay in a more physiologically relevant context by measuring the inhibition of prostaglandin production in whole cells.

Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in macrophage-like cells (e.g., RAW 264.7). The cells are then treated with the test compounds, and the amount of PGE2 produced and released into the cell culture medium is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Diagram of Experimental Workflow:

PGE2_Inhibition_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_treatment Compound Treatment cluster_analysis PGE2 Quantification A Seed RAW 264.7 cells in 96-well plate B Stimulate with LPS to induce COX-2 expression A->B C Treat cells with serial dilutions of Compound X & Celecoxib B->C D Incubate for specified time C->D E Collect cell culture supernatant D->E F Perform PGE2 ELISA E->F G Calculate PGE2 concentration F->G H Determine IC50 values G->H

Caption: Workflow for the cellular PGE2 inhibition assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture RAW 264.7 murine macrophage cells in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells into a 96-well plate at a density of ~2.5 x 10^5 cells/well and allow them to adhere overnight.

  • COX-2 Induction and Compound Treatment:

    • Replace the medium with fresh serum-free medium containing LPS (e.g., 1 µg/mL) to induce COX-2 expression.

    • Simultaneously, add serial dilutions of Compound X and Celecoxib to the respective wells. Include a vehicle control (DMSO).

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection and PGE2 ELISA:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve for the PGE2 ELISA.

    • Calculate the concentration of PGE2 in each sample from the standard curve.

    • Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Expert Insights and Interpretation of Results

  • Causality in Assay Choice: The fluorometric biochemical assay provides a clean, direct measure of enzyme inhibition, which is essential for determining intrinsic potency and selectivity. However, it lacks the complexity of a cellular environment. The cell-based PGE2 assay bridges this gap by assessing the compound's ability to penetrate cell membranes and inhibit COX-2 in its native environment, providing a more physiologically relevant measure of potency.

  • Trustworthiness through Controls: The inclusion of Celecoxib as a positive control in every assay is critical. It not only provides a benchmark for potency but also validates that the assay is performing as expected. Vehicle controls (DMSO) are essential to ensure that the solvent is not affecting enzyme activity or cell viability.

  • Predicting Therapeutic Potential: A high selectivity index (SI) is a strong predictor of a favorable safety profile, specifically a lower risk of gastrointestinal toxicity. While Compound X in our hypothetical example is a potent COX-2 inhibitor, its lower SI compared to Celecoxib might suggest a narrower therapeutic window. However, other factors such as pharmacokinetics and metabolism will also play a crucial role in its overall in vivo performance. Further studies, including in vivo models of inflammation and pain, would be necessary to fully characterize the therapeutic potential of Compound X.

Conclusion

This guide provides a robust framework for the preclinical benchmarking of this compound as a potential COX-2 inhibitor. By employing the detailed biochemical and cellular assays and comparing the results directly against the standard compound Celecoxib, researchers can generate a comprehensive and objective performance profile. The provided protocols, data presentation templates, and expert insights are designed to ensure scientific integrity and to facilitate informed decision-making in the drug discovery and development process.

References

  • Konecny, G. E., et al. (2006). Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2–Overexpressing and Trastuzumab-Treated Breast Cancer Cells. Cancer Research, 66(3), 1630-1639. [Link]

  • BPS Bioscience. (2023). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Verstovsek, S., et al. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future Oncology, 8(9), 1069-1081. [Link]

  • Assay Genie. (2023). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Assay Genie. (2023). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Zhuman, Y., et al. (2017). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments: JoVE, (128), 56213. [Link]

  • Al-Sanea, M. M., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4691. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Polar substitutions in the benzenesulfonamide ring of celecoxib afford a potent 1,5-diarylpyrazole class of COX-2 inhibitors. Bioorganic & medicinal chemistry, 24(15), 3443-3450. [Link]

  • Kemix Pty Ltd. (2023). This compound. Kemix. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2020). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1144-1152. [Link]

  • Anghilante, E., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]

  • El-Sayed, M. A.-A., et al. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 153, 107881. [Link]

  • El-Sayed, M. A.-A., et al. (2018). New celecoxib derivatives as anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 28(23-24), 3629-3635. [Link]

  • El-Wakil, A. H., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1836-1851. [Link]

  • Ghorab, M. M., et al. (2021). COX-1/COX-2 inhibition of the compounds 4a-4z and Celecoxib. ResearchGate. [Link]

  • Nocentini, A., et al. (2019). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1266-1274. [Link]

  • Smirnova, T., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Pharmaceutical Chemistry Journal, 55(5), 461-468. [Link]

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A Comparative Guide to Confirming the Binding Mode of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-faceted workflow for elucidating and confirming the binding mode of a novel small molecule inhibitor, using N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide (herein designated as NIBP ) as a primary example. Given that NIBP is a novel compound without extensive public literature, we will proceed by establishing a plausible therapeutic target and comparing its binding characteristics against well-established drugs.

The molecular architecture of NIBP, featuring a benzenesulfonamide moiety, strongly suggests a potential interaction with zinc metalloenzymes. Among these, human Carbonic Anhydrase II (hCA II) is a ubiquitous and extensively studied enzyme, making it an ideal hypothetical target for this guide.[1][2] Carbonic anhydrases catalyze the reversible hydration of carbon dioxide and are validated drug targets for conditions like glaucoma and epilepsy.[1][3]

Our objective is to build a self-validating experimental cascade that not only identifies the binding mode of NIBP but also quantifies its interaction with hCA II in comparison to two FDA-approved carbonic anhydrase inhibitors (CAIs): Acetazolamide (AZM) , a systemic drug, and Dorzolamide (DRZ) , a topical agent for glaucoma.[3][4][5] This comparative approach provides essential context for evaluating the unique binding properties and potential advantages of NIBP.

The Strategic Workflow: An Orthogonal Approach

G cluster_0 Computational & In Silico cluster_1 Biochemical & Biophysical Validation cluster_2 Structural Elucidation a Part 1: Molecular Docking (Hypothesis Generation) b Part 2: Enzyme Inhibition Assay (Functional Confirmation) a->b Predicts Binding Pose & Affinity c Part 3: Isothermal Titration Calorimetry (Thermodynamic Profiling) b->c Confirms Functional Inhibition d Part 4: X-Ray Crystallography (High-Resolution Confirmation) c->d Confirms Direct Binding & Thermodynamics

Caption: Integrated workflow for binding mode confirmation.

Part 1: Molecular Docking — Generating an Initial Hypothesis

Causality: Before committing to resource-intensive wet-lab experiments, in silico molecular docking provides a powerful, cost-effective method to predict the most probable binding pose of NIBP within the hCA II active site.[6][7] This generates a testable hypothesis. The active site of hCA II is characterized by a zinc ion (Zn²⁺) coordinated by three histidine residues, which is the primary interaction point for sulfonamide inhibitors.[1][2]

Experimental Protocol: Molecular Docking

  • Preparation of Receptor: Obtain the high-resolution crystal structure of human Carbonic Anhydrase II from the Protein Data Bank (e.g., PDB ID: 2CBA). Prepare the protein structure by removing water molecules, adding polar hydrogens, and assigning atomic charges using a standard molecular modeling suite like AutoDock Tools.[7]

  • Preparation of Ligands: Draw the 2D structures of NIBP, Acetazolamide, and Dorzolamide. Convert them to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).[8]

  • Docking Simulation: Define the docking grid box to encompass the entire active site cavity, centered on the catalytic zinc ion. Perform flexible ligand docking using a program like AutoDock Vina or GOLD.[6][7] These programs use search algorithms to explore various ligand conformations and orientations (poses) within the active site.[7]

  • Analysis: The output poses are ranked using a scoring function that estimates the binding free energy.[8] Analyze the top-scoring pose for NIBP. The hypothesis is that the sulfonamide group of NIBP will coordinate with the active site zinc, displacing the catalytic water molecule, a hallmark of classical CAIs.[2][9] The bromopyrazole and diisopropyl groups will be examined for secondary interactions with hydrophobic and hydrophilic pockets in the active site, such as those defined by residues Phe131, Leu198, and Pro202.[2][9]

Part 2: Enzyme Inhibition Assay — Functional Confirmation of Activity

Causality: Docking is predictive. The first experimental step must confirm that NIBP functionally inhibits hCA II. An enzyme inhibition assay measures the compound's ability to reduce the catalytic rate of the enzyme, providing a quantitative measure of potency (IC₅₀). This experiment validates the in silico prediction of interaction.

Experimental Protocol: hCA II Esterase Activity Assay

This assay monitors the hCA II-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA), which produces the chromophoric p-nitrophenolate ion, detectable at 400 nm.

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • Enzyme Stock: Human recombinant hCA II at 1 mg/mL in assay buffer.

    • Substrate Stock: 10 mM pNPA in acetonitrile.

    • Inhibitor Stocks: 10 mM stocks of NIBP, Acetazolamide, and Dorzolamide in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 188 µL of assay buffer.

    • Add 2 µL of inhibitor stock solution across a range of concentrations (e.g., 0.1 nM to 100 µM) to respective wells. Include DMSO-only wells as a negative control.

    • Add 5 µL of a diluted hCA II working solution (e.g., 20 µg/mL) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the pNPA substrate stock to each well.

    • Immediately measure the increase in absorbance at 400 nm over 5 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Part 3: Isothermal Titration Calorimetry (ITC) — Confirming Direct Binding and Thermodynamic Profiling

Causality: An IC₅₀ value confirms functional inhibition but does not prove direct binding or reveal the thermodynamic forces driving the interaction. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose.[10] It directly measures the heat released or absorbed as the ligand binds to the protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12] This provides a deeper, more mechanistic understanding of the binding event.[13][14]

Experimental Protocol: ITC Analysis

  • Sample Preparation:

    • Dialyze purified hCA II extensively against the ITC buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4).

    • Prepare inhibitor solutions (NIBP, AZM, DRZ) in the final dialysis buffer to minimize heats of dilution. The buffer must contain the same concentration of DMSO in both the cell and the syringe solutions.[12]

  • ITC Experiment:

    • Load the protein solution (e.g., 10-20 µM hCA II) into the sample cell of the calorimeter.

    • Load the concentrated ligand solution (e.g., 100-200 µM inhibitor) into the injection syringe.

    • Perform a series of small, timed injections (e.g., 2 µL) of the ligand into the protein solution while monitoring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat signal for each injection to generate a binding isotherm (heat change vs. molar ratio of ligand to protein).

    • Fit the isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: Kᴅ, n, ΔH, and ΔS.

Comparative Data Summary (Hypothetical Data)
CompoundIC₅₀ (nM)Kᴅ (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Driving Force
NIBP 8.512.1-7.2-3.5Enthalpy-driven
Acetazolamide 12.0[15]15.3-6.8-3.6Enthalpy-driven
Dorzolamide 3.5[5]4.8-8.1-3.1Enthalpy-driven

This table allows for direct comparison of NIBP's potency and thermodynamic signature against established standards. A strong enthalpic contribution (negative ΔH) typically reflects the formation of strong hydrogen bonds and van der Waals interactions, which would be consistent with the hypothesized binding mode.[16]

Part 4: X-Ray Crystallography — The Definitive Confirmation

Causality: While biophysical and biochemical data provide robust evidence of binding and affinity, only a high-resolution crystal structure can definitively reveal the precise three-dimensional arrangement of the inhibitor within the enzyme's active site.[17][18] This technique provides irrefutable, atomic-level detail of the binding mode, confirming the specific interactions (hydrogen bonds, hydrophobic contacts, metal coordination) predicted by docking and supported by ITC.[19][20]

G cluster_0 Protein & Ligand Preparation cluster_1 Complex Formation cluster_2 Data Collection & Analysis a Express & Purify hCA II Protein c Co-crystallization (Protein + Ligand) a->c d Crystal Soaking (Apo Crystal + Ligand) a->d b Prepare Ligand Stock (NIBP in DMSO) b->c b->d e Mount Crystal & Expose to X-ray Beam c->e d->e f Collect Diffraction Data e->f g Solve Electron Density Map f->g h Build & Refine Atomic Model g->h

Caption: X-Ray crystallography workflow.

Experimental Protocol: Co-crystallization of hCA II with NIBP

Co-crystallization is often preferred over soaking for initial structure determination to ensure full occupancy of the ligand.[21][22]

  • Complex Formation: Incubate purified hCA II (e.g., at 10 mg/mL) with a 5- to 10-fold molar excess of NIBP for several hours on ice.[21] This ensures the formation of a stable protein-ligand complex prior to crystallization.

  • Crystallization: Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods. A typical starting point for hCA II is a reservoir solution containing 1.8-2.2 M ammonium sulfate, 100 mM Tris buffer, pH 8.5.

  • Crystal Harvesting and Cryo-protection: Once crystals appear, harvest them using a nylon loop. To prevent ice formation during data collection, briefly transfer the crystal to a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) that also contains the NIBP ligand to prevent it from dissociating.[21] Flash-cool the crystal in liquid nitrogen.

  • Data Collection and Structure Solution:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain an electron density map.

    • Solve the structure using molecular replacement with a known hCA II structure as the search model.

    • The resulting electron density map should clearly show density corresponding to the bound NIBP molecule in the active site. Build the inhibitor into this density, and refine the complete atomic model to yield a high-resolution structure of the hCA II-NIBP complex.[20]

The final structure will provide definitive proof of the binding mode, illustrating the precise coordination of the sulfonamide to the zinc ion and detailing every contact between the bromopyrazole and diisopropyl groups and the active site residues. This structural data serves as the ultimate validation of the entire workflow.

Conclusion

By systematically integrating computational modeling, biochemical inhibition assays, biophysical characterization, and high-resolution structural biology, this guide provides a robust framework for confirming the binding mode of the novel compound this compound. The comparative analysis against established inhibitors like Acetazolamide and Dorzolamide ensures that the findings are placed within a proper therapeutic and mechanistic context. This orthogonal approach ensures scientific integrity by building a self-validating dataset, leading to a high-confidence determination of the compound's mechanism of action, which is a critical step in modern drug discovery and development.

References

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  • Fisher, S. Z., & Lindsley, C. W. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1869, 211–222. Retrieved from [Link]

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  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483–2489. Retrieved from [Link]

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  • SPR for Characterizing Biomolecular Interactions. (2022). Rapid Novor. Retrieved from [Link]

  • Ghobadi, S., et al. (2015). Spectroscopic and molecular modeling studies on binding of dorzolamide to bovine and human carbonic anhydrase II. International Journal of Biological Macromolecules, 80, 545–552. Retrieved from [Link]

  • Angeli, A., et al. (2020). Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. Chemical Reviews, 120(17), 9038–9094. Retrieved from [Link]

  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. SciSpace. Retrieved from [Link]

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  • Gardell, S. J., et al. (1985). [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells. Journal of Neurochemistry, 45(3), 710–715. Retrieved from [Link]

  • Ghobadi, S., et al. (2015). Spectroscopic and molecular modeling studies on binding of dorzolamide to bovine and human carbonic anhydrase II. ResearchGate. Retrieved from [Link]

  • Du, X., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 17(2), 144. Retrieved from [Link]

  • Di Trani, J., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(21), 13628–13635. Retrieved from [Link]

  • Sugrue, M. F., & Maren, T. H. (1994). Binding of dorzolamide and its metabolite, N-deethylated dorzolamide, to human erythrocytes in vitro. Drug Metabolism and Disposition, 22(3), 377–382. Retrieved from [Link]

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Sources

A Comparative Pharmacokinetic Analysis of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparative analysis of the pharmacokinetic profiles of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide and its chloro and fluoro analogs. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this series of compounds. We will delve into the rationale behind the experimental design, provide detailed protocols for in vivo studies, and present a framework for data interpretation, all grounded in established scientific principles.

Introduction: The Significance of Halogenation in Drug Design

The strategic incorporation of halogen atoms is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, potency, and pharmacokinetic (PK) properties of drug candidates. This compound is a compound of interest within a broader class of pyrazole sulfonamide derivatives, which have been explored for various therapeutic applications, including as inhibitors of enzymes like carbonic anhydrase and as potential anti-inflammatory agents[1][2][3].

The presence and nature of the halogen atom on the pyrazole ring are anticipated to significantly modulate the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these differences is critical for selecting the most promising candidate for further development. This guide outlines a rigorous comparative study to elucidate the pharmacokinetic nuances imparted by bromine, chlorine, and fluorine substitutions in this scaffold.

Compound Profiles

The compounds selected for this comparative analysis are:

  • Test Article (TA): this compound (C₁₅H₁₉BrN₃O₂S, MW: 385.3 g/mol )[4]

  • Comparator 1 (C1): N,N-Diisopropyl 4-(4-Chloropyrazol-1-yl)benzenesulfonamide

  • Comparator 2 (C2): N,N-Diisopropyl 4-(4-Fluoropyrazol-1-yl)benzenesulfonamide

Initial research indicates that this compound binds to human serum albumin (HSA), a key determinant of drug distribution and metabolism, with moderate to strong affinity. This interaction is thought to be driven by hydrophobic forces and hydrogen bonding[4]. Preliminary toxicological assessments have noted potential hepatotoxicity, underscoring the importance of a thorough pharmacokinetic evaluation[4].

Experimental Design: A Head-to-Head Murine Pharmacokinetic Study

To objectively compare the pharmacokinetic properties of the test article and its comparators, a well-controlled in vivo study in a murine model is proposed. The choice of a murine model is standard in early preclinical drug development due to its well-characterized physiology and the availability of established protocols[5]. This study will evaluate key pharmacokinetic parameters following both intravenous (IV) and oral (PO) administration to assess absolute bioavailability.

Rationale for Experimental Choices
  • Dual Routes of Administration (IV and PO): Intravenous administration provides a baseline for systemic exposure, allowing for the determination of clearance and volume of distribution. Oral administration is crucial for evaluating absorption characteristics and calculating oral bioavailability (F), a critical parameter for orally delivered therapeutics[6].

  • Serial Bleeding Protocol: To minimize inter-animal variability and reduce the number of animals required, a serial bleeding protocol will be employed, allowing for the collection of multiple blood samples from the same mouse over the time course of the study[5].

  • LC-MS/MS Bioanalysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity, selectivity, and specificity[7][8].

Experimental Workflow Diagram

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Formulation Compound Formulation IV_Dosing Intravenous Dosing Formulation->IV_Dosing PO_Dosing Oral Gavage Dosing Formulation->PO_Dosing Animal_Acclimation Animal Acclimation & Fasting Animal_Acclimation->IV_Dosing Animal_Acclimation->PO_Dosing Blood_Collection Serial Blood Collection IV_Dosing->Blood_Collection PO_Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Storage Sample Storage at -80°C Plasma_Separation->Storage Sample_Prep Protein Precipitation Storage->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Sources

An Independent, Comparative Guide to Verifying the Activity of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, a Putative ALK5 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of the biological activity of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide. The core focus is to rigorously assess its reported function as an inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By employing a multi-tiered, self-validating experimental approach, researchers can objectively compare its performance against established, commercially available alternatives.

Introduction: The Significance of TGF-β and ALK5 Inhibition

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2] Its dysregulation is a key factor in the progression of diseases such as cancer and fibrosis.[1][3] In the canonical pathway, TGF-β ligands bind to a type II receptor, which then recruits and phosphorylates the type I receptor, ALK5.[4][5] Activated ALK5 subsequently phosphorylates the intracellular signal transducers SMAD2 and SMAD3.[6][7] This phosphorylation event is a pivotal step, enabling the formation of a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[4][8]

Small molecule inhibitors that target the kinase activity of ALK5 are therefore valuable tools for both basic research and therapeutic development.[9][10] this compound (CAS 1187386-27-1) has been identified as a compound within this class.[11][12] This guide outlines the necessary experimental procedures to verify this claim and benchmark its potency and specificity.

Understanding the Mechanism: The TGF-β/ALK5/SMAD Axis

Effective verification requires a clear understanding of the target pathway. Inhibition of ALK5 is expected to block the phosphorylation of SMAD2/3, thereby preventing the nuclear translocation of the SMAD complex and subsequent transcription of TGF-β-responsive genes.

TGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TGF-β RII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates (P) pSMAD23 p-SMAD2/3 SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Expression Target Gene Transcription SMAD_Complex->Gene_Expression Regulates Inhibitor N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide (Test Compound) Inhibitor->ALK5 Inhibits Kinase Activity

Figure 1: Canonical TGF-β/SMAD signaling pathway and the point of inhibition for ALK5 antagonists.

Experimental Verification Strategy: A Multi-tiered Approach

A robust verification strategy relies on orthogonal assays that probe different stages of the signaling cascade. This approach ensures that the observed effects are consistent from the direct molecular target to the ultimate cellular function.

Workflow A Part A: Biochemical Assay Direct ALK5 Kinase Inhibition B Part B: Cellular Target Engagement SMAD2/3 Phosphorylation A->B Confirms Cell Permeability & On-Target Effect C Part C: Functional Cellular Output TGF-β-driven Gene Expression B->C Links Target Engagement to Functional Outcome

Figure 2: A multi-tiered workflow for comprehensive inhibitor validation.

Comparative Compounds for Benchmarking

To provide context for the activity of the test compound, all experiments should be run in parallel with well-characterized, commercially available ALK5 inhibitors.

Compound NameKnown ActivityTypical IC₅₀
SB431542 Potent and selective inhibitor of ALK4, ALK5, and ALK7.[13][14] Competes at the ATP binding site.[14]94 nM (ALK5)[15]
RepSox Selective, ATP-competitive inhibitor of ALK5.[16][17]4-23 nM (ALK5)[18][19][20]

Part A: Biochemical Verification of Direct ALK5 Kinase Inhibition

The first step is to confirm that the compound directly inhibits the enzymatic activity of ALK5 in a cell-free system. This isolates the interaction between the inhibitor and its putative kinase target.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)

This assay measures the amount of ADP produced by the kinase reaction, which correlates with enzyme activity.[21][22]

Methodology:

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer, ATP, and substrate (e.g., a generic kinase peptide or casein) according to the manufacturer's protocol (e.g., Promega ADP-Glo™ or BPS Bioscience TGFβR1 Kinase Assay Kit).[22][23]

  • Compound Dilution: Prepare a serial dilution of this compound, SB431542, and RepSox in DMSO, followed by a final dilution in Kinase Assay Buffer. The final DMSO concentration should be ≤1%.

  • Kinase Reaction: In a 384-well plate, add the diluted compounds, recombinant human ALK5 (TGFβR1) enzyme, and initiate the reaction by adding the ATP/substrate mixture.[21]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-120 minutes), allowing the kinase reaction to proceed.[22]

  • Signal Development: Stop the kinase reaction and measure ADP production by adding ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol.[21]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part B: Cellular Target Engagement & Downstream Pathway Inhibition

This phase confirms that the compound can penetrate the cell membrane and inhibit ALK5 in a physiological context. The primary readout is the phosphorylation status of SMAD2, the direct substrate of ALK5.[3]

Protocol 2: Western Blot for Phospho-SMAD2 (pSMAD2)

This classic technique provides a semi-quantitative measure of target engagement.[3][24]

Methodology:

  • Cell Culture: Plate a responsive cell line (e.g., A549, HeLa, or NIH/3T3) and grow to 80-90% confluency.[8][25]

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-22 hours to reduce basal signaling.[25]

  • Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of the test compound and reference inhibitors for 1-2 hours.

  • Stimulation: Add a potent stimulus, such as TGF-β1 (e.g., 5-10 ng/mL), for 30-60 minutes to activate the pathway.[24][25]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and, critically, serine/threonine phosphatase inhibitors to preserve the phosphorylation state of SMAD2.[25]

  • Protein Quantification: Determine the protein concentration of each lysate using a compatible assay (e.g., BCA or RC DC Protein Assay).

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE, then transfer to a PVDF or nitrocellulose membrane.[25][26]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with a primary antibody specific for phospho-SMAD2 (Ser465/467).[8]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Strip and re-probe the membrane for Total SMAD2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[24]

  • Detection & Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the pSMAD2 signal to the Total SMAD2 signal. Plot the normalized pSMAD2 inhibition versus compound concentration to estimate the cellular IC₅₀.

Part C: Functional Cellular & Gene Expression Assays

The final verification step is to demonstrate that target engagement translates into a functional biological response—namely, the inhibition of TGF-β-driven gene expression.

Protocol 3: TGF-β-Responsive Luciferase Reporter Assay

This assay provides a highly sensitive and quantitative measure of SMAD-dependent transcriptional activity.[27][28]

Methodology:

  • Cell Line: Use a cell line stably or transiently transfected with a SMAD Binding Element (SBE)-driven firefly luciferase reporter construct (e.g., HEK293-SBE or NIH/3T3-SBE).[29][30][31] A co-transfected Renilla luciferase vector can serve as an internal control for transfection efficiency and cell viability.[31]

  • Assay Protocol:

    • Plate the reporter cells in a 96-well plate.

    • Pre-treat with serially diluted inhibitors as described in Protocol 2.

    • Stimulate with TGF-β1 to induce luciferase expression.

    • Incubate for 16-20 hours.[32]

  • Lysis & Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase signal to the Renilla signal. Calculate the percent inhibition of TGF-β-induced transcription for each inhibitor concentration and determine the IC₅₀ value.

Protocol 4: Quantitative PCR (qPCR) for TGF-β Target Genes

This protocol measures the compound's effect on the mRNA levels of endogenous TGF-β target genes, providing a physiologically relevant functional readout.

Methodology:

  • Cell Treatment: Treat cells (e.g., A549) with inhibitors and TGF-β1 as described in Protocol 2, typically for a longer duration (e.g., 4-24 hours) to allow for robust mRNA accumulation.

  • RNA Extraction & cDNA Synthesis: Extract total RNA from the cells and synthesize complementary DNA (cDNA) using reverse transcriptase.[33]

  • Analysis: Calculate the relative change in target gene expression using the ΔΔCt method.[34] Determine the IC₅₀ by plotting the inhibition of TGF-β-induced gene expression against inhibitor concentration.

Comparative Summary and Data Interpretation

A comprehensive evaluation requires summarizing the data from all assays into a single table.

CompoundBiochemical IC₅₀ (ALK5 Kinase Assay)Cellular IC₅₀ (pSMAD2 Western)Functional IC₅₀ (Luciferase Assay)Functional IC₅₀ (qPCR - SERPINE1)
This compound ExperimentalExperimentalExperimentalExperimental
SB431542 ExperimentalExperimentalExperimentalExperimental
RepSox ExperimentalExperimentalExperimentalExperimental

Interpreting the Results:

  • Potency: A direct comparison of IC₅₀ values across the assays will rank the potency of the test compound against the established inhibitors.

  • Consistency: Similar IC₅₀ values across biochemical, cellular, and functional assays indicate good cell permeability and on-target activity.

  • Discrepancies: A significantly higher IC₅₀ in cellular assays compared to the biochemical assay may suggest poor cell permeability, efflux by cellular transporters, or compound instability. Conversely, greater potency in cellular assays could hint at mechanisms that enhance intracellular accumulation or potential off-target effects that synergize with ALK5 inhibition.

Conclusion and Best Practices

This guide outlines a rigorous, multi-faceted approach to independently verify the activity of this compound as an ALK5 inhibitor. By integrating direct biochemical assays with cellular target engagement and functional readouts, researchers can generate a robust and reliable data package. This self-validating system, benchmarked against known standards, ensures high confidence in the compound's mechanism of action and provides a solid foundation for its use in further research and development.

References

  • Inman, G. J., Nicolás, F. J., Callahan, J. F., Harling, J. D., Gaster, L. M., Reith, A. D., Laping, N. J., & Hill, C. S. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular Pharmacology, 62(1), 65–74. [Link]

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Safety Operating Guide

Navigating the Disposal of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final and arguably one of the most critical stages is its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide (CAS Number: 1187386-27-1), a specialized sulfonamide compound.[1] Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, ensuring the safety of personnel and the protection of our environment.

The guidance herein is synthesized from established safety protocols for structurally similar chemicals and general principles of hazardous waste management, providing a robust framework in the absence of a specific Safety Data Sheet (SDS) for this exact compound.

Part 1: Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from analogous sulfonamide and brominated compounds, this compound should be handled as a hazardous substance.

Anticipated Hazards:

  • Acute Toxicity (Oral): Similar compounds are classified as harmful if swallowed.[2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][4]

  • Environmental Hazards: While specific data is unavailable, brominated organic compounds can be persistent in the environment and may be harmful to aquatic life. The disposal of such chemicals must be conducted in a manner that prevents environmental release.

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. This establishes the first layer of defense against accidental exposure.

PPE ItemSpecificationRationale
Gloves Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact.[5]
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that could cause serious eye damage.[3][5]
Lab Coat Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hood. If dust generation is likely, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling airborne particles.[3][5]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. It is crucial to remember that drain and regular trash disposal are strictly prohibited for this category of chemical waste.[6][7]

Step 1: Waste Segregation

Proper segregation at the point of generation is the cornerstone of a safe and efficient waste management program. Mixing hazardous and non-hazardous waste can lead to dangerous reactions and unnecessarily increases the volume of hazardous waste, leading to higher disposal costs.[8]

  • Action: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) in a designated, separate waste container.

  • Causality: This prevents accidental mixing with incompatible chemicals, such as strong oxidizing agents, which could lead to violent reactions.[4][9] It also ensures that the waste stream is correctly identified for the disposal facility.

Step 2: Container Selection and Labeling

The integrity of the waste container is critical to prevent leaks and spills.

  • Action:

    • Select a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.[7]

    • Ensure the container is in good condition, free from cracks or deterioration.[7]

    • Affix a "Hazardous Waste" label to the container.[7]

    • Clearly write the full chemical name: "this compound" and its CAS number: 1187386-27-1.[1]

    • List all constituents of the waste, including any solvents.

    • Indicate the approximate percentages of each component.

    • Note the date when the first drop of waste was added to the container.[6]

  • Causality: Proper labeling is a regulatory requirement and provides essential information for waste handlers and emergency responders.[7] Accurate identification prevents improper handling and disposal.

Step 3: On-Site Accumulation and Storage

Laboratories must adhere to specific regulations regarding the on-site storage of hazardous waste.

  • Action:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7]

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.[10]

    • Ensure the container is kept closed at all times, except when adding waste.[7]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[6]

  • Causality: These storage practices minimize the risk of spills, leaks, and exposure to personnel. Keeping containers closed prevents the release of vapors.

Step 4: Arranging for Disposal

Disposal of hazardous waste must be handled by a licensed and approved waste disposal contractor.

  • Action:

    • Once the waste container is full or has been in accumulation for the maximum allowed time (typically one year for SAAs), contact your institution's Environmental Health and Safety (EHS) department.[7][11]

    • Provide the EHS department with all the information from the hazardous waste label.

    • Follow your institution's specific procedures for waste pickup.

  • Causality: EHS professionals are trained to manage the compliant transport and disposal of hazardous materials, ensuring adherence to all local, state, and federal regulations.[11]

Part 3: Decontamination and Spill Management

Accidents can happen, and being prepared is a critical component of laboratory safety.

Decontamination of Labware:

  • Action:

    • Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone, ethanol).

    • Collect the rinseate as hazardous waste in your designated container.[6]

    • After the initial solvent rinse, wash with soap and water.

  • Causality: This two-step process ensures that residual chemical is captured as hazardous waste before the labware is cleaned for reuse.

Spill Response:

  • Action:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Contain the spill using a chemical spill kit with an absorbent material.

    • Carefully sweep up the absorbed material and place it in the hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.

  • Causality: A prompt and correct response to a spill minimizes the risk of exposure and environmental contamination.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposition cluster_spill Spill Contingency start Waste Generation (Solid or Solution) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 segregate Segregate Waste Stream ppe->segregate Step 2 container Select & Label Compatible Container segregate->container Step 3 store Store in Satellite Accumulation Area (SAA) container->store inspect Weekly Inspection (Leaks, Label Integrity) store->inspect full Container Full or Max Time Reached? inspect->full full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes disposal Licensed Vendor Disposal contact_ehs->disposal spill Spill Occurs spill_response Contain & Absorb Collect as Hazardous Waste spill->spill_response

Caption: Disposal workflow for this compound.

References

  • This compound. Kemix Pty Ltd. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. (2025). Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. (2025). Retrieved from [Link]

  • Safety Data Sheet N-Propyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide. AA Blocks. (2025). Retrieved from [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. (2025). Retrieved from [Link]

  • Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services. (2023). Retrieved from [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. (1983). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service, USDA. (2009). Retrieved from [Link]

  • Which is the best way to recycle or neutralise Bromine? ResearchGate. (2015). Retrieved from [Link]

  • SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Pharmaguideline. Retrieved from [Link]

  • Laboratory Hazardous Waste Accumulation and Treatment. Department of Toxic Substances Control. Retrieved from [Link]

  • Bromine water - disposal. Chemtalk - Science Forum For Lab Technicians. (2008). Retrieved from [Link]

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Essential Protective Measures for Handling N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our handling of novel chemical entities demands a synthesis of rigorous scientific understanding and an uncompromising commitment to safety. This guide provides essential, field-tested protocols for the safe handling of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, a compound of interest in contemporary research. The procedures outlined here are designed to be a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative safety principles and anticipates potential hazards.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust safety protocol can be constructed by analyzing its constituent functional groups: a brominated pyrazole, a benzenesulfonamide core, and N-diisopropyl groups. This analysis informs a conservative and comprehensive approach to personal protective equipment (PPE) and handling procedures. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers protect laboratory workers from chemical hazards, a principle that underpins this entire guide.[1][2][3]

Hazard Identification & Risk Assessment: The Foundation of Safety

Before any manipulation of this compound, a thorough risk assessment is mandatory. The primary hazards are anticipated based on its chemical structure:

  • 4-Bromopyrazole Moiety: Halogenated heterocyclic compounds can be irritants and are harmful. Specifically, 4-bromopyrazole is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4][5][6] The presence of bromine also necessitates special disposal procedures for halogenated organic waste.[7][8]

  • Benzenesulfonamide Core: Sulfonamides as a class can be allergens and irritants. While many are therapeutically active, in a laboratory setting, they should be treated as potentially bioactive and harmful if swallowed.[9][10]

  • Physical Form: As a solid, the primary routes of exposure are inhalation of dust and dermal (skin) contact. Accidental ingestion is also a risk.

Your pre-operational risk assessment must verify the functionality of primary engineering controls, confirm the availability of all required PPE, and ensure a clear path to emergency equipment like safety showers and eyewash stations.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of simple compliance but a critical barrier against exposure. All PPE must be inspected before each use. The following table summarizes the minimum required equipment for handling this compound.

PPE CategoryItem & SpecificationRationale & Causality
Engineering Control Certified Chemical Fume Hood This is the most critical protective measure. All weighing and manipulation of the solid compound must occur within a fume hood to prevent inhalation of fine particulates and to contain any potential spills.[11]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 or EN166 compliant)Protects against splashes and airborne dust, preventing severe eye irritation as suggested by the bromopyrazole component.[5] Standard safety glasses are insufficient as they do not provide a seal around the eyes.
Hand Protection Double-Gloving with Nitrile Gloves Aromatic and halogenated hydrocarbons can attack many glove materials. Nitrile provides good initial resistance, but double-gloving offers enhanced protection. The outer glove absorbs the primary contact, and the inner glove acts as a secondary barrier against undetected leaks or rapid permeation. Gloves should be changed immediately upon contamination.[12][13][14]
Body Protection Flame-Resistant Laboratory Coat (fully buttoned) and Chemical-Resistant Apron (for large quantities)A lab coat protects skin and personal clothing from contamination.[12][15] For procedures involving larger quantities (>10g) or significant splash potential, a chemical-resistant apron worn over the lab coat is required.
Respiratory Protection N95 Respirator or higher (if weighing outside a fume hood)While strongly discouraged, if any handling of the solid must occur outside of a certified fume hood, a NIOSH-approved N95 respirator is mandatory to prevent inhalation of aerosolized particles. All personnel must be fit-tested and trained in the use of respirators as part of a written Respiratory Protection Program.[2]
Operational Workflow: A Step-by-Step Guide

Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination. The following diagram illustrates the essential steps for safely handling the compound.

G cluster_prep Preparation cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Decontamination & Disposal RiskAssessment 1. Conduct Risk Assessment - Verify fume hood function - Locate emergency equipment DonPPE 2. Don Required PPE - Lab Coat - Goggles - Inner Gloves - Outer Gloves RiskAssessment->DonPPE Proceed if safe Weigh 3. Weigh Compound - Use anti-static weigh boat - Minimize dust creation DonPPE->Weigh Prepare 4. Prepare Solution - Add solvent slowly - Keep container closed Weigh->Prepare Clean 5. Decontaminate Surfaces - Use appropriate solvent - Wipe down fume hood Prepare->Clean Waste 6. Segregate Waste - Halogenated Organic Liquid - Contaminated Solids (gloves, etc.) Clean->Waste DoffPPE 7. Doff PPE Correctly - Remove outer gloves first - Wash hands thoroughly Waste->DoffPPE caption Fig 1. Safe Handling Workflow

Caption: Fig 1. Safe Handling Workflow

Disposal Plan: Environmental Responsibility

Proper waste segregation is crucial for safety and environmental compliance.

  • Halogenated Organic Waste: All solutions containing this compound, as well as solvent rinses of the glassware, must be disposed of in a designated "Halogenated Organic Waste" container.[7][8][12] These containers must be kept closed when not in use and be clearly labeled with their contents.[7][12]

  • Contaminated Solid Waste: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag or container for solids.

  • Never dispose of this compound or its waste down the drain.[12][16]

Emergency Procedures: Planning for the Unexpected
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][17]

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Place the absorbed material into a sealed, labeled container for halogenated waste.[16] For larger spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department immediately.

By integrating these expert protocols into your laboratory practice, you build a system of safety that protects you, your colleagues, and your research.

References

  • Laboratory Safety Guidance - OSHA . Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . University of Tennessee, Knoxville. [Link]

  • OSHA Standards to Know Before Starting Your Lab . USA Lab. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard . Lab Manager. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Benzenesulfonamide, N-butyl- Product Safety Assessment . Lanxess. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • Hazardous Waste Segregation Guide . Bucknell University. [Link]

  • Halogenated Solvents Standard Operating Procedure . Washington State University. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • 4-Bromopyrazole Compound Summary . PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet - 4-Bromopyrazole . Fisher Scientific. [Link]

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  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]

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  • OSHA Glove Selection Chart . University of Toledo Environmental Health and Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.